molecular formula C12H8ClNO3 B041248 4-Chloro-2-nitro-1-phenoxybenzene CAS No. 91-39-4

4-Chloro-2-nitro-1-phenoxybenzene

Cat. No.: B041248
CAS No.: 91-39-4
M. Wt: 249.65 g/mol
InChI Key: OJESLZHZRVDKCA-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-1-phenoxybenzene is a versatile chemical intermediate of significant interest in synthetic organic chemistry and materials science research. This diaryl ether derivative, featuring a nitro group and a chlorine atom on its aromatic rings, is designed for the synthesis of more complex molecular architectures. Its primary research application lies in its role as a precursor for the synthesis of heterocyclic compounds, particularly through nucleophilic aromatic substitution reactions. The electron-withdrawing nitro group activates the aryl chloride towards displacement by various nitrogen, oxygen, and sulfur-based nucleophiles, enabling the construction of diverse phenazine-, phenoxazine-, and dibenzodiazepine-like structures. These scaffolds are prevalent in the development of novel pharmaceuticals, agrochemicals, and functional organic materials, including dyes and electronic ligands. Researchers value this compound for its well-defined reactivity, which facilitates the exploration of new synthetic pathways and the structure-activity relationships (SAR) of target molecules. It serves as a key building block in medicinal chemistry programs aimed at discovering new bioactive agents and in materials science for creating organic semiconductors and light-emitting compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-nitro-1-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJESLZHZRVDKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-Chloro-2-nitro-1-phenoxybenzene (CNPB)

[1]

Executive Summary

4-Chloro-2-nitro-1-phenoxybenzene (CNPB) is a functionalized diphenyl ether widely utilized as a scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Aclonifen, Bifenox analogs) and certain pharmaceutical intermediates.[1] Its chemical value lies in its regio-differentiated electrophilicity : the molecule possesses a nitro-activated ether linkage and a deactivated aryl chloride, allowing for orthogonal functionalization.[1] This guide provides a comprehensive analysis of its properties, synthesis, and downstream reactivity.

Molecular Identity & Physicochemical Profile[1][2][3]

CNPB is a lipophilic crystalline solid.[1] Its structural integrity relies on the electron-withdrawing nitro group at the ortho position relative to the ether linkage, which stabilizes the molecule against oxidative degradation while activating the ring for nucleophilic reduction.[1]

Datasheet: Physicochemical Constants
PropertyValue / Description
IUPAC Name 1-Chloro-3-nitro-4-phenoxybenzene (or 4-Chloro-2-nitrodiphenyl ether)
CAS Number 25523-79-9
Molecular Formula

Molecular Weight 249.65 g/mol
Physical State Yellow Crystalline Solid
Melting Point 85–88 °C (Typical for pure isomer)
Solubility Soluble in DCM, Ethyl Acetate, Acetone, DMF; Insoluble in Water
LogP (Octanol/Water) ~4.4 (Highly Lipophilic)
Electronic Character Electron-deficient Ring A (Nitro/Chloro substituted); Electron-rich Ring B (Phenoxy)

Synthetic Architecture

The industrial and laboratory-scale synthesis of CNPB relies on Nucleophilic Aromatic Substitution (


)11
The Regioselective Protocol[1]

Reaction Logic: The synthesis exploits the "Ortho-Effect."[1] The starting material, 1,4-dichloro-2-nitrobenzene , has two chlorines.[1][2][3]

  • C1-Cl: Located ortho to the nitro group.[1] The nitro group withdraws electron density via induction (-I) and resonance (-M), significantly lowering the energy of the transition state (Meisenheimer complex) for nucleophilic attack at this position.[1]

  • C4-Cl: Located meta to the nitro group. It lacks resonance activation, making it kinetically inert under standard conditions.[1]

Protocol:

  • Reagents: 1,4-Dichloro-2-nitrobenzene (1.0 eq), Phenol (1.05 eq), Potassium Carbonate (

    
    , 1.2 eq).
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1] Note: Polar aprotic solvents are critical to solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive.

  • Conditions: Heat to 80–100°C for 4–6 hours under

    
     atmosphere.
    
  • Workup: Pour reaction mixture into ice-water. The product precipitates as a yellow solid.[1] Filter, wash with water (to remove inorganic salts), and recrystallize from Ethanol.[1]

Mechanistic Visualization[1]

The following diagram illustrates the reaction pathway, highlighting the formation of the Meisenheimer complex which dictates the regioselectivity.

SNAr_MechanismSM1,4-Dichloro-2-nitrobenzene(Substrate)ComplexMeisenheimer Complex(Transition State)SM->ComplexNucleophilic Attack(Ortho-Activation)PhenolPhenol + K2CO3(Nucleophile Generation)Phenol->ComplexProduct4-Chloro-2-nitro-1-phenoxybenzene(CNPB)Complex->ProductRestoration ofAromaticityByproductKCl + KHCO3Complex->Byproduct

Figure 1: Regioselective

1

Reactivity & Functionalization[7][8][9]

Once synthesized, CNPB serves as a versatile intermediate.[1] The two rings possess distinct electronic signatures, allowing for chemoselective modifications.[1]

Chemoselective Reduction (Nitro to Amine)

The most common downstream transformation is the reduction of the nitro group to an aniline derivative (2-amino-4-chlorodiphenyl ether ).[1] This amine is a "gateway" functional group for cyclization reactions (e.g., forming benzoxazines).[1]

  • Method A (Bechamp Reduction): Iron powder (Fe) in acidic media (HCl/Acetic Acid).[1]

    • Pros: Low cost, highly selective for

      
       over 
      
      
      .[1]
    • Cons: Generates iron sludge waste.[1]

  • Method B (Catalytic Hydrogenation):

    
     gas with Raney Nickel or Pt/C (sulfided).[1]
    
    • Critical Note: Standard Pd/C should be avoided or used with poison (e.g., quinoline) to prevent hydrodechlorination (stripping the chlorine atom).[1]

Electrophilic Substitution (Ring B)

The phenoxy ring (Ring B) is electron-rich and unsubstituted.[1] It is susceptible to electrophilic aromatic substitution (EAS) such as chlorination or nitration.[1][4]

  • Regioselectivity: Electrophiles will attack the para position of Ring B (relative to the ether oxygen) due to the directing effect of the oxygen lone pairs.

Downstream Application Workflow[1]

Reactivity_Flowcluster_reductionPathway A: Nitro Reductioncluster_EASPathway B: Ring FunctionalizationCNPB4-Chloro-2-nitro-1-phenoxybenzene(CNPB)Amine2-Amino-4-chlorodiphenyl etherCNPB->AmineFe/HCl or H2/Ra-NiNitrofen2,4-Dichlorophenyl-4-nitrophenyl ether(Herbicide Analog)CNPB->NitrofenChlorination (Ring B)+ NitrationHeterocycleBenzoxazine/BenzothiazoleDerivativesAmine->HeterocycleCyclization w/ Phosgeneor Acid Chlorides

Figure 2: Divergent synthesis pathways.[1] Pathway A leads to pharmaceutical/dye intermediates; Pathway B leads to diphenyl ether herbicides.[1]

Safety & Handling (GHS Standards)

CNPB is an aromatic nitro compound and a halogenated ether.[1][5][6] Standard safety protocols for handling hazardous organic solids apply.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H411: Toxic to aquatic life with long-lasting effects (common for diphenyl ethers).[1]

  • Handling: Use engineering controls (fume hood) to avoid dust inhalation.[1] Wear nitrile gloves and safety glasses.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 891181, 4-Chloro-2-nitro-1-phenoxybenzene. Retrieved January 29, 2026.[1]

  • Chemical Book (2025). Product Datasheet: 4-Chloro-2-nitrodiphenyl ether (CAS 25523-79-9).[1]

    • Beilstein J. Org.[1] Chem. Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity in Nitroarenes. (General Reference for SnAr mechanism on 1,4-dichloro-2-nitrobenzene).

    • U.S. Environmental Protection Agency (EPA).

    Solubility Profiling & Solvent Selection: 4-Chloro-2-nitro-1-phenoxybenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Guide for Process Research & Development

    Executive Summary

    4-Chloro-2-nitro-1-phenoxybenzene (CAS: 91-39-4), a critical intermediate in the synthesis of agrochemicals and functionalized diphenyl ethers, presents a distinct solubility profile governed by its lipophilic ether linkage and electron-withdrawing nitro group.[1] While specific thermodynamic solubility data is often proprietary or sparse in open literature, this guide provides a scientifically grounded framework for predicting, measuring, and optimizing its solubility in organic solvents.[1]

    This document is structured for Senior Scientists and Process Engineers . It moves beyond static data to provide a self-validating workflow for solvent selection, essential for crystallization design and reaction engineering.[1]

    Structural Analysis & Solubility Prediction

    To predict the solubility behavior of 4-Chloro-2-nitro-1-phenoxybenzene, we must analyze its molecular interaction potential.[1]

    • Lipophilic Core: The diphenyl ether backbone creates a high logP (estimated ~3.5–4.5), mandating non-polar or moderately polar aprotic solvents for high solubility.[1]

    • Nitro Group (

      
      ):  Introduces a strong dipole moment, enhancing solubility in polar aprotic solvents (e.g., Acetone, DMSO) and allowing limited interaction with alcohols via dipole-dipole forces.[1]
      
    • Chloro Substituent: Increases molecular weight and lipophilicity, slightly reducing solubility in highly polar media compared to the non-chlorinated analog.[1]

    Predicted Solubility Ranking

    Based on structural analogs (e.g., Nitrofen, Aclonifen) and general "like-dissolves-like" principles, the expected solubility hierarchy at 25°C is:

    Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
    Chlorinated Dichloromethane (DCM), ChloroformHigh (>200 mg/mL)Dispersion forces & Dipole interactions.
    Aromatic Toluene, XyleneHigh
    
    
    stacking interactions with the benzene rings.[1]
    Polar Aprotic Acetone, Ethyl AcetateModerate-High Dipole-dipole interactions with the nitro group.[1]
    Polar Protic Methanol, Ethanol, IPALow-Moderate Limited H-bonding capability; highly temperature-dependent (ideal for crystallization).[1]
    Aliphatic Hexane, HeptaneVery Low Lack of polar interactions; effective anti-solvents.[1]
    Aqueous WaterInsoluble (<0.1 mg/mL)Hydrophobic effect dominates.[1]

    Experimental Protocols for Solubility Determination

    Since exact literature values vary by synthesis route and purity, self-validation is required. The following protocols are the industry standard for generating thermodynamic solubility data (

    
    ).
    
    Method A: Static Gravimetric Method (High Precision)

    This method is the "Gold Standard" for generating saturation data for thermodynamic modeling.[1]

    • Preparation: Add excess solid 4-Chloro-2-nitro-1-phenoxybenzene to 10 mL of the target solvent in a jacketed equilibrium cell.

    • Equilibration: Stir at the target temperature (

      
      ) for 24–48 hours.
      
    • Sampling: Stop stirring and allow phases to separate (2–4 hours).

    • Extraction: Withdraw the supernatant using a pre-heated syringe filter (0.22

      
      m) to avoid precipitation during transfer.
      
    • Quantification: Evaporate solvent and weigh the residue (gravimetric) or dilute and analyze via HPLC (chromatographic).[1]

    Method B: Dynamic Laser Monitoring (High Throughput)

    Ideal for generating polythermal solubility curves for crystallization design (Metastable Zone Width - MSZW).[1]

    SolubilityWorkflow Start Start: Solid + Solvent Heat Heat (0.5 °C/min) Start->Heat Laser Laser Transmissivity Monitoring Heat->Laser ClearPoint Clear Point (100% T) Saturation Temp (Ts) Laser->ClearPoint Dissolution Cool Cool (0.5 °C/min) ClearPoint->Cool CloudPoint Cloud Point (Nucleation) Cool->CloudPoint Recrystallization CloudPoint->Heat Repeat for Accuracy

    Figure 1: Dynamic solubility workflow using laser turbidity monitoring to determine saturation (Clear Point) and nucleation (Cloud Point) temperatures.

    Thermodynamic Modeling

    To interpolate solubility data for process design, the experimental mole fraction solubility (

    
    ) should be fitted to the Modified Apelblat Equation .[1] This model is empirically superior for non-ideal solutions of nitro-aromatics.[1]
    
    
    
    
    • 
       : Mole fraction solubility[1]
      
    • 
       : Absolute temperature (K)[2][3]
      
    • 
       : Empirical model parameters derived from regression of experimental data.
      

    Application: Use the derived parameters to calculate the theoretical yield of a cooling crystallization process from

    
     to 
    
    
    
    .

    Process Application: Recrystallization Strategy

    The solubility differential between solvent classes enables efficient purification.[1]

    Solvent System Selection

    For 4-Chloro-2-nitro-1-phenoxybenzene, a Solvent/Anti-solvent or Cooling crystallization is recommended.[1]

    • Scenario A: Cooling Crystallization

      • Solvent:Ethanol or Methanol .[1]

      • Logic: High solubility at boiling point, low solubility at 0°C.[1]

      • Protocol: Dissolve crude at reflux.[1] Cool slowly (10 K/hr) to induce nucleation.[1]

    • Scenario B: Anti-solvent Crystallization

      • Solvent:Dichloromethane (DCM) or Toluene .[1]

      • Anti-solvent:Hexane or Heptane .[1]

      • Logic: Dissolve in minimal DCM (high solubility).[1] Slowly add Hexane to lower the dielectric constant of the mixture, forcing the nitro-ether to precipitate.[1]

    RecrystallizationLogic Crude Crude 4-Chloro-2-nitro-1-phenoxybenzene Decision Select Method Crude->Decision Cooling Cooling Crystallization (Temp Dependent) Decision->Cooling If steep solubility curve AntiSolvent Anti-Solvent Precipitation (Composition Dependent) Decision->AntiSolvent If flat solubility curve Ethanol Solvent: Ethanol/Methanol (High T Coefficient) Cooling->Ethanol DCMHex System: DCM + Hexane (Polarity Shift) AntiSolvent->DCMHex YieldHigh High Yield Moderate Purity Ethanol->YieldHigh PurityHigh High Purity Controlled Particle Size DCMHex->PurityHigh

    Figure 2: Decision tree for selecting the purification strategy based on solubility behavior.

    Safety & Handling (Nitro-Aromatics)

    Working with 4-Chloro-2-nitro-1-phenoxybenzene requires specific safety protocols due to the nitro group and halogenation.[1]

    • Thermal Stability: Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) validation, as nitro compounds can possess high decomposition energy.[1]

    • Solvent Compatibility: Do not use strong bases (NaOH, KOH) in acetone or ketone solvents with this molecule; nitro-aromatics can undergo Janovsky-like reactions or polymerization under basic conditions.[1]

    • PPE: Nitrile gloves are generally effective, but double-gloving is recommended when using DCM or Toluene carriers.[1]

    References

    • BenchChem. (2025).[1][4] Synthesis and Purification of Nitro-Aromatic Intermediates. Retrieved from .[1]

    • PubChem. (2025). Compound Summary: 4-Chloro-2-nitro-1-phenoxybenzene (CAS 91-39-4).[1][5] National Library of Medicine.[1] Retrieved from .[1]

    • Wiley-VCH. (2024).[1] Ullmann's Encyclopedia of Industrial Chemistry: Nitro Compounds, Aromatic. Wiley Online Library.[1]

    • Combi-Blocks. (2023). Safety Data Sheet: 4-Chloro-2-nitro-1-phenoxybenzene. Retrieved from .[1]

    • ResearchGate. (2025). Thermodynamic Analysis of Substituted Nitrobenzenes in Organic Solvents. Retrieved from .

    Sources

    Technical Analysis of 4-Chloro-2-nitro-1-phenoxybenzene: Thermodynamic Properties and Purification Protocols

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This technical guide provides a rigorous analysis of 4-Chloro-2-nitro-1-phenoxybenzene (CAS 91-39-4), a critical intermediate in the synthesis of agrochemicals and pharmaceutical ethers. Often misidentified due to isomeric complexity, this compound is characterized by a distinct low-melting crystalline phase and high boiling point, necessitating precise thermal management during processing.

    This document details the thermodynamic profile, experimental validation protocols for melting/boiling points, and synthesis-purification workflows. It is designed to serve as an authoritative reference for optimizing yield and ensuring safety in laboratory and pilot-scale operations.

    Chemical Identity & Structural Analysis[1]

    Accurate identification is paramount as positional isomers (e.g., 2-chloro-4-nitrodiphenyl ether) exhibit significantly different physical properties.

    ParameterSpecification
    IUPAC Name 4-Chloro-2-nitro-1-phenoxybenzene
    Common Synonyms 4-Chloro-2-nitrodiphenyl ether; p-Chloro-o-nitrodiphenyl ether
    CAS Registry Number 91-39-4
    Molecular Formula C₁₂H₈ClNO₃
    Molecular Weight 249.65 g/mol
    SMILES Clc1ccc(Oc2ccccc2)c(N(=O)=O)c1
    Structural Influence on Thermodynamics

    The molecule features a diphenyl ether backbone substituted with a nitro group and a chlorine atom on the same ring.

    • Ether Linkage: Introduces rotational flexibility, lowering the lattice energy compared to rigid fused-ring systems.

    • Nitro Group (Ortho): The steric bulk of the nitro group at the 2-position (ortho to the ether linkage) creates a twisted conformation, preventing efficient planar stacking. This structural asymmetry is the primary cause of its remarkably low melting point (36–37 °C) compared to its para-nitro isomers.

    Thermodynamic Data Profile

    The following data aggregates experimental values and validated predictions. Researchers must note that the boiling point is pressure-dependent; atmospheric distillation is not recommended due to the risk of thermal decomposition associated with nitro-aromatics.

    Table 1: Physicochemical Properties[4]
    PropertyValue / RangeCondition / Note
    Melting Point (MP) 36 – 37 °C Experimental (Sharp transition) [1]
    Boiling Point (BP) ~211 °C @ Reduced Pressure (Est. 10–15 mmHg) [2]
    Boiling Point (Atm) > 310 °C (Predicted)Do not attempt (Decomposition risk)
    Density 1.358 g/cm³@ 20 °C
    Solubility SolubleEthanol, Acetone, Toluene, Diethyl Ether
    Solubility InsolubleWater
    Appearance Yellow Crystalline SolidMay appear as oil >35 °C

    Critical Operational Note: Due to the MP of 36–37 °C, this compound may exist as a supercooled liquid or semi-solid slurry in warm laboratory environments. Storage at 2–8 °C is required to maintain solid form for easy handling.

    Experimental Determination & Validation

    To verify the identity and purity of synthesized batches, the following protocols are established standards.

    Melting Point Determination (Capillary Method)

    Objective: Confirm phase transition temperature to assess purity. Impurities will depress the MP and broaden the range.

    • Preparation: Chill the sample to <10 °C to ensure full crystallization. Pulverize a small amount (2–5 mg) into a fine powder.

    • Loading: Pack the capillary tube to a height of 2–3 mm. Ensure no air gaps.[1]

    • Ramp Rate:

      • Fast Ramp: 10 °C/min to 25 °C.

      • Slow Ramp: 1.0 °C/min from 25 °C to 45 °C.

    • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

      • Acceptance Criteria: Range ≤ 2 °C (e.g., 36.0–37.5 °C).

    Boiling Point Determination (Vacuum Method)

    Objective: Determine volatility for purification via distillation.

    • Apparatus: Short-path distillation head with vacuum jacket.

    • Vacuum Requirement: High vacuum (< 5 mmHg) is preferred to keep bath temperature below 250 °C.

    • Procedure:

      • Apply vacuum and stabilize pressure.[1]

      • Slowly increase oil bath temperature.

      • Record the vapor temperature when steady reflux is observed.

      • Note: At 11 Torr, similar dichloro-analogs boil at ~220 °C. Expect the monochloro target to distill slightly lower or in a similar range (~200–215 °C).

    Synthesis & Purification Workflow

    The synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) . The chlorine atom ortho to the electron-withdrawing nitro group in 2,5-dichloronitrobenzene (IUPAC: 1,4-dichloro-2-nitrobenzene) is highly activated and selectively displaced by the phenoxide ion.

    Reaction Logic[5]
    • Substrate: 1,4-Dichloro-2-nitrobenzene (Cl at C1 is activated; Cl at C4 is unreactive).

    • Nucleophile: Sodium Phenolate (PhONa).

    • Selectivity: The reaction is highly regioselective for the C1 position due to the ortho-nitro effect.

    Graphviz Diagram: Synthesis & Purification Flow

    SynthesisWorkflow cluster_Purification Purification Options Start Start: 1,4-Dichloro-2-nitrobenzene + Phenol + NaOH Reaction Reaction (SnAr) Solvent: DMSO or Aqueous/PTC Temp: 80-100°C Start->Reaction Heat Quench Quench & Separation Add Water -> Extract Organic Layer Reaction->Quench Complete Conversion Crude Crude Product (Red/Brown Oil or Low-melt Solid) Quench->Crude Phase Sep Distill High Vacuum Distillation (Preferred for high purity) Crude->Distill Option A (Scalable) Cryst Recrystallization Solvent: Ethanol/Water Crude->Cryst Option B (Lab Scale) Final Final Product: 4-Chloro-2-nitro-1-phenoxybenzene (Yellow Crystals, MP 36-37°C) Distill->Final Cryst->Final

    Caption: Regioselective synthesis workflow via SₙAr of activated aryl chloride, followed by phase separation and purification.

    Detailed Protocol
    • Reagents: 1.0 eq 1,4-dichloro-2-nitrobenzene, 1.1 eq Phenol, 1.2 eq KOH (or NaOH), Solvent (DMSO or Toluene with Phase Transfer Catalyst).

    • Reaction: Heat to 85–100 °C. Monitor by TLC/HPLC for disappearance of the dichloro starting material.

    • Workup:

      • Cool mixture.

      • Dilute with water.

      • Extract with organic solvent (e.g., Dichloromethane).

      • Wash organic layer with dilute NaOH (to remove excess phenol) and then water.

    • Purification:

      • Distillation: Distill under reduced pressure (0.1–1 mmHg) if oil persists.

      • Crystallization: Dissolve in minimum hot ethanol. Cool slowly to 0 °C. Seed crystals may be necessary due to the low melting point.

    Safety & Handling

    Thermal Stability

    As a nitro-aromatic compound, 4-Chloro-2-nitro-1-phenoxybenzene possesses significant decomposition energy.

    • Avoid: Heating above 250 °C.

    • Distillation: Never distill to dryness.

    • Storage: Store away from reducing agents and strong bases.[2]

    Toxicology[7][8]
    • Skin/Eye: Irritant.[2][3] The compound can be absorbed through the skin.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

    • Environmental: Toxic to aquatic life with long-lasting effects (H411). Dispose of as hazardous chemical waste.

    References

    • Organic Syntheses. p-Nitrodiphenyl Ether (Reference for general ether synthesis conditions). Coll. Vol. 2, p.445 (1943). [Link]

    • PubChem. 4-Chloro-2-nitro-1-phenoxybenzene (CID 891181).[4] [Link]

    Sources

    Analytical Characterization of 4-Chloro-2-nitro-1-phenoxybenzene: A Multi-Modal Spectroscopic Approach

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Context[1][2][3][4][5][6]

    This technical guide details the structural validation of 4-Chloro-2-nitro-1-phenoxybenzene (also referred to as 4-chloro-2-nitrodiphenyl ether).[1][2] As a halogenated nitroaromatic intermediate, this compound represents a critical scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and certain antimicrobial agents.[2]

    The analysis of this molecule presents specific challenges due to the electronic interplay between the strongly electron-withdrawing nitro group and the electron-donating phenoxy ether linkage. This guide provides a self-validating protocol for researchers to confirm identity, assess purity, and differentiate this specific isomer from its regiochemical analogs (e.g., 2-chloro-4-nitro isomers) using Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

    Target Analyte Profile[2]
    • IUPAC Name: 4-Chloro-2-nitro-1-phenoxybenzene[1]

    • Molecular Formula:

      
      
      
    • Exact Mass: 249.02 Da[1][2]

    • Key Functional Groups: Nitro (

      
      ), Aryl Ether (
      
      
      
      ), Aryl Chloride (
      
      
      ).[2]

    Experimental Methodology

    To ensure reproducibility and data integrity, the following protocols must be adhered to. These workflows are designed to minimize matrix interference and maximize signal-to-noise ratios for the specific functional groups of interest.[1][2]

    Sample Preparation Workflow

    For FTIR (Attenuated Total Reflectance - ATR):

    • Purity Check: Ensure the sample is a dry, crystalline solid.[2] Residual solvent (DCM or Ethyl Acetate) will obscure the fingerprint region (600–1400 cm⁻¹).[2]

    • Crystal Contact: Apply >80 lbs pressure on the diamond crystal to ensure intimate contact, essential for resolving the weak overtone bands of the substituted benzene ring.[2]

    For GC-MS (Electron Ionization):

    • Solvent Selection: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).[2] Methanol is avoided to prevent potential transesterification or nucleophilic attack in the injector port at high temperatures.[2]

    • Concentration: Final dilution to 10 ppm is optimal to prevent detector saturation while maintaining visibility of the M+2 isotope peak.[2]

    Instrumental Parameters
    ParameterFTIR Setting (ATR)GC-MS Setting (Single Quad)
    Source/Detector DTGS DetectorElectron Ionization (70 eV)
    Range 4000 – 400 cm⁻¹m/z 35 – 450
    Resolution 4 cm⁻¹Unit Mass Resolution
    Scans/Rate 32 scans3.5 scans/sec
    Temp/Interface AmbientInjector: 250°C, Source: 230°C

    Infrared Spectroscopy Analysis

    The IR spectrum of 4-Chloro-2-nitro-1-phenoxybenzene is dominated by the competition between the nitro group's resonance withdrawal and the ether oxygen's donation.[1]

    Band Assignment Table
    Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
    3070 – 3090 Aromatic C-HStretching (
    
    
    )
    Weak intensity; indicates unsaturation.
    1525 – 1535 Nitro (
    
    
    )
    Asymmetric Stretch (
    
    
    )
    Critical Identifier. Shifts to lower freq due to conjugation with the ring.[1]
    1345 – 1355 Nitro (
    
    
    )
    Symmetric Stretch (
    
    
    )
    Strong, sharp band.[1] Paired with the 1530 band confirms
    
    
    .
    1235 – 1250 Aryl Ether (
    
    
    )
    Asymmetric StretchStrong intensity.[1] Typical of diphenyl ethers.
    1080 – 1100 Aryl Chloride (
    
    
    )
    In-plane deformationOften obscured; use as secondary confirmation.[1]
    810 – 840 1,2,4-Trisubstituted RingC-H Out-of-Plane BendDiagnostic for the specific substitution pattern of the chloro-nitro ring.[1]
    690 & 750 Monosubstituted RingC-H Out-of-Plane BendConfirms the unsubstituted phenoxy ring (Ring B).[1]
    Structural Logic Diagram (IR)

    The following diagram illustrates the decision tree for assigning the IR spectrum, ensuring no false positives from common impurities like phenol or chlorobenzene.

    IR_Logic Start Unknown Spectrum CheckNO2 Check 1530 & 1350 cm-1 (Nitro Group) Start->CheckNO2 CheckEther Check 1240 cm-1 (Ether Linkage) CheckNO2->CheckEther Present Not Nitroaromatic Not Nitroaromatic CheckNO2->Not Nitroaromatic Absent CheckSub Check Fingerprint (600-900 cm-1) (Substitution Pattern) CheckEther->CheckSub Present Possible Biphenyl/Other Possible Biphenyl/Other CheckEther->Possible Biphenyl/Other Absent Result Confirm 4-Chloro-2-nitro-1-phenoxybenzene CheckSub->Result 1,2,4-Tri + Mono patterns found

    Figure 1: Logical workflow for FTIR spectral assignment.[2] Note the sequential confirmation of functional groups.

    Mass Spectrometry Analysis

    Mass spectrometry provides the definitive confirmation of molecular weight and the halogen substitution pattern.[2] For 4-Chloro-2-nitro-1-phenoxybenzene, the analysis hinges on the Chlorine Isotope Cluster and the Nitro-Nitrite rearrangement.[1]

    Molecular Ion & Isotope Pattern[2]
    • Base Peak Logic: The molecular ion (

      
      ) is expected to be distinct but potentially not the base peak due to the labile nature of the ether/nitro groups.[2]
      
    • Isotope Signature: Chlorine exists as

      
       (75.8%) and 
      
      
      
      (24.2%).[2]
      • m/z 249 (

        
        ):  Contains 
        
        
        
        .[2]
      • m/z 251 (

        
        ):  Contains 
        
        
        
        .[2]
      • Ratio: The intensity ratio of 249:251 must be approximately 3:1 .[2] Any deviation suggests interference or incorrect halogen assignment (e.g., dichloro would be 9:6:1).[2]

    Fragmentation Pathways

    The fragmentation is driven by the stability of the aromatic rings and the loss of the nitro group.[2]

    • Primary Loss (

      
      ):  Direct cleavage of the C-N bond.[2]
      
      • 
         (Loss of 46 Da).[2]
        
      • Result: Chlorodiphenyl ether cation

        
        .[2]
        
    • Nitro-Nitrite Rearrangement (

      
      ):  The nitro group rearranges to form a nitrite ester (
      
      
      
      ), followed by loss of nitric oxide (NO).[2]
      • 
         (Loss of 30 Da).[2]
        
      • Result: Phenoxy-chlorophenoxy radical cation.[2]

    • Ether Cleavage:

      • Formation of the Phenoxy ion (

        
        ) at m/z 77  (phenyl) or m/z 93  (phenoxy).[2]
        
      • Formation of the Chloro-nitro-phenyl cation is less favored due to positive charge destabilization by the nitro group.[1]

    Fragmentation Pathway Diagram[2]

    MS_Frag M Molecular Ion (M+) m/z 249 / 251 (3:1 Ratio) M_NO2 [M - NO2]+ m/z 203 / 205 (Chlorodiphenyl ether) M->M_NO2 - NO2 (46) M_NO [M - NO]+ m/z 219 / 221 (Rearrangement) M->M_NO - NO (30) Phenoxy Phenoxy Cation m/z 93 M->Phenoxy Ether Cleavage Chlorobenzene ion Chlorobenzene ion M_NO2->Chlorobenzene ion Further Frag Phenyl Phenyl Cation m/z 77 Phenoxy->Phenyl - O

    Figure 2: Proposed EI-MS fragmentation pathway. The 3:1 isotope ratio is preserved in all chlorine-containing fragments (Yellow/Blue nodes).[1]

    Integrated Structural Elucidation

    To declare the structure "Confirmed," the analyst must synthesize the data from both techniques.[2]

    FeatureFTIR EvidenceGC-MS EvidenceConclusion
    Core Skeleton Aryl C=C, Ether C-O-CM+ at 249, Phenoxy fragment (93)Diphenyl Ether confirmed.[1]
    Nitro Group 1530/1350 cm⁻¹ bandsLoss of 30 (NO) and 46 (NO2)Nitro group confirmed.[1]
    Chlorine C-Cl stretch (weak)3:1 Isotope Ratio (249/251) Monochloro substitution confirmed.[1]
    Regiochemistry OOP Bends (820, 750, 690)Fragment ions retain Cl1,2,4-sub on Ring A; Mono-sub on Ring B.

    Quality Control Note: In drug development, a common impurity is the 2,4-dichloro analog (from starting material contamination).[2] This would be immediately visible in the MS as an M+ peak at m/z 283 with a 9:6:1 isotope pattern, and in the IR by a shift in the OOP bending region.[2]

    References

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3] (Authoritative text on Nitro/Ether fragmentation mechanisms).

    • NIST Chemistry WebBook. Standard Reference Data for Nitrobenzene and Diphenyl Ether Derivatives.[2] National Institute of Standards and Technology.[2][4] Available at: [Link]

    • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Source for Nitrogen Rule and Ortho-effects in mass spec).

    • PubChem Database. Compound Summary for Chloronitrodiphenyl ethers. National Library of Medicine.[2] Available at: [Link]

    Sources

    IUPAC name and CAS number for 4-Chloro-2-nitro-1-phenoxybenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Monograph: 4-Chloro-2-nitro-1-phenoxybenzene

    Executive Summary

    4-Chloro-2-nitro-1-phenoxybenzene (CAS 91-39-4) represents a critical scaffold in the synthesis of diphenyl ether herbicides and pharmaceutical intermediates. Characterized by a highly activated nitro-substituted benzene ring, this compound serves as a model substrate for nucleophilic aromatic substitution (

    
    ) and subsequent reduction to aniline derivatives. This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic reactivity, designed for researchers in agrochemical discovery and process chemistry.
    

    Chemical Identity & Nomenclature

    Accurate identification is paramount for regulatory compliance and database integration. The following table consolidates the essential registry data for this specific isomer.

    Identifier Value
    IUPAC Name 4-Chloro-2-nitro-1-phenoxybenzene
    CAS Registry Number 91-39-4
    Common Synonyms 2-Nitro-4-chlorodiphenyl ether; 4-Chloro-2-nitrophenyl phenyl ether
    Molecular Formula
    
    
    Molecular Weight 249.65 g/mol
    SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[O-]
    InChI Key OJESLZHZRVDKCA-UHFFFAOYSA-N

    Physicochemical Profile

    The physical constants below are critical for process design, particularly for crystallization and solvent selection.

    Property Metric Notes/Conditions
    Appearance Yellow crystalline solidCharacteristic of nitro-aromatics
    Melting Point 36–37 °CLow melting point requires cold storage to prevent caking [1]
    Boiling Point 334.5 °CAt 760 mmHg (Predicted)
    Solubility Soluble in DCM, Ethyl Acetate, TolueneInsoluble in water
    Density ~1.35 g/cm³Estimated

    Synthesis Protocol: Regioselective Coupling

    The industrial preparation of 4-chloro-2-nitro-1-phenoxybenzene relies on the regioselective nucleophilic aromatic substitution of 1,4-dichloro-2-nitrobenzene. This reaction exploits the electronic activation provided by the ortho-nitro group.

    Reaction Logic

    The starting material, 1,4-dichloro-2-nitrobenzene, possesses two chlorine atoms.[1][2] The chlorine at position 1 is ortho to the electron-withdrawing nitro group, making it highly electrophilic. The chlorine at position 4 is meta to the nitro group and remains unreactive under mild conditions. This difference ensures high regioselectivity.

    Experimental Workflow (Diagram)

    SynthesisWorkflow Reactants Reactants 1,4-Dichloro-2-nitrobenzene + Phenol + K2CO3 Solvent Solvent System DMF or DMSO (Polar Aprotic) Reactants->Solvent Reaction Reaction 90-100°C, 4-6 Hours N2 Atmosphere Solvent->Reaction Quench Quench Pour into Ice Water Precipitate Formation Reaction->Quench Purification Purification Recrystallization (EtOH) or Silica Chromatography Quench->Purification Product Final Product 4-Chloro-2-nitro-1-phenoxybenzene (Yellow Solid) Purification->Product

    Figure 1: Step-by-step synthesis workflow for the regioselective production of CAS 91-39-4.[3][4][5]

    Detailed Protocol
    • Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Phenol (1.05 eq) in dry DMF (5 mL/mmol) .

    • Deprotonation: Add anhydrous Potassium Carbonate (

      
      , 1.2 eq) . Stir at room temperature for 30 minutes to generate the phenoxide nucleophile.
      
    • Addition: Add 1,4-Dichloro-2-nitrobenzene (1.0 eq) in a single portion.

    • Reaction: Heat the mixture to 90–100 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[3][6] The starting material spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
    • Workup: Cool the mixture to room temperature and pour slowly into a 5-fold excess of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.

    • Isolation: Filter the solid, wash with water to remove residual DMF and salts, and dry under vacuum.

    • Purification: Recrystallize from hot Ethanol or Methanol to yield bright yellow needles (Yield: >85%).

    Mechanistic Insight & Reactivity

    Understanding the electronic environment is crucial for using this compound as a scaffold for further derivatization.

    Electronic Activation

    The nitro group (

    
    ) exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect. This withdraws electron density from the benzene ring, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.
    • C1 Position: Highly activated (ortho to

      
      ). Susceptible to nucleophiles (
      
      
      
      ,
      
      
      ,
      
      
      ).
    • C4 Position: Deactivated (meta to

      
      ). The chlorine atom here is stable and survives the etherification, allowing for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in downstream applications.
      
    Mechanistic Pathway (Diagram)

    Mechanism Start 1,4-Dichloro- 2-nitrobenzene Attack Nucleophilic Attack (Phenoxide @ C1) Start->Attack Fast Complex Meisenheimer Complex (Anionic Intermediate) Attack->Complex Rate Determining Departure Loss of Chloride (Cl-) Complex->Departure Product 4-Chloro-2-nitro- 1-phenoxybenzene Departure->Product

    Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

    
    ) illustrating the formation of the Meisenheimer complex.
    

    Applications in Drug Discovery & Agrochemistry

    This compound is not merely an end-product but a versatile intermediate ("Building Block").[6]

    • Herbicidal Scaffolds: It is a structural analog to Nitrofen and Aclonifen class herbicides. The diphenyl ether moiety inhibits protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis [2].

    • Aniline Precursors: Reduction of the nitro group (using

      
       or 
      
      
      
      ) yields 4-chloro-2-phenoxyaniline . This amine is a "privileged structure" for synthesizing amide-based pharmaceuticals.
    • Dye Synthesis: The compound serves as a chromophore precursor for disperse yellow dyes used in polyester fibers.[1]

    Safety & Handling (SDS Summary)

    Signal Word: WARNING

    • Hazard Statements:

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H411: Toxic to aquatic life with long-lasting effects (typical for chlorinated aromatics).

    • Handling: Use nitrile gloves and chemical safety goggles. Perform all synthesis steps in a fume hood to avoid inhalation of dust or solvent vapors.

    • Storage: Store at 2–8 °C. Keep container tightly closed to prevent moisture absorption.

    References

    • PubChem Compound Summary. (2025). 4-Chloro-2-nitro-1-phenoxybenzene (CID 891181). National Center for Biotechnology Information. Link

    • ChemicalBook. (2024).[3] 2-Nitro-4-chlorodiphenyl ether Properties and Suppliers. Link

    • European Patent Office. (1984).[3] Process for the preparation of 4-chloro-2-nitrobenzonitrile (Related Chemistry). EP0110559A1.[3] Link

    Sources

    Synonyms for 4-Chloro-2-nitro-1-phenoxybenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Whitepaper: Nomenclature, Properties, and Applications of 4-Chloro-2-nitro-1-phenoxybenzene

    Executive Summary This technical guide provides a comprehensive analysis of 4-Chloro-2-nitro-1-phenoxybenzene (CAS 91-39-4), a critical intermediate in the synthesis of diphenyl ether herbicides and pharmaceutical scaffolds.[1] Designed for researchers and drug development professionals, this document clarifies the compound's nomenclature hierarchy, details its physicochemical profile, and outlines field-proven synthetic methodologies. Special emphasis is placed on the nucleophilic aromatic substitution (SNAr) mechanisms that govern its production and downstream reactivity.

    Chemical Identity & Nomenclature Systems

    Accurate identification is the bedrock of chemical database management and regulatory compliance. 4-Chloro-2-nitro-1-phenoxybenzene is a substituted diphenyl ether where the nomenclature often varies between "ether-based" and "benzene-based" systems.[1]

    Core Identifiers:

    • CAS Registry Number: 91-39-4[1][2][3][4][5][6][7][8]

    • Molecular Formula: C₁₂H₈ClNO₃[1][6]

    • Molecular Weight: 249.65 g/mol [1][6]

    • SMILES: C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[O-][1]

    Synonym Hierarchy Table:

    Nomenclature SystemNameContext
    IUPAC (Preferred) 4-Chloro-2-nitro-1-phenoxybenzene Systematic naming treating the phenoxy group as a substituent.[1]
    Ether-Based 2-Nitro-4-chlorodiphenyl ether Common in industrial chemistry; emphasizes the ether linkage.[1]
    Alternative Systematic 4-Chloro-2-nitrophenyl phenyl ether Used in older literature and some vendor catalogs.[1]
    Inverted Numbering 1-Chloro-3-nitro-4-phenoxybenzene Technically valid but rarely used; prioritizes chlorine position 1.[1]
    Trade/Catalog p-Chloro-o-nitrophenyl phenyl ether Descriptive naming based on ortho/para relationships.

    Nomenclature Logic Visualization: The following diagram illustrates the structural derivation of the name, highlighting the priority of substituents.

    Nomenclature Parent Diphenyl Ether Scaffold (Ph-O-Ph) Result 4-Chloro-2-nitro-1-phenoxybenzene (CAS 91-39-4) Parent->Result Scaffold Sub1 Nitro Group (-NO2) Position 2 (Ortho to Ether) Sub1->Result Activation Sub2 Chloro Group (-Cl) Position 4 (Para to Ether) Sub2->Result Functionalization

    Figure 1: Structural nomenclature derivation showing substituent priority on the primary benzene ring.

    Physicochemical Profile

    Understanding the physical state and solubility is crucial for process design. Unlike its precursor (4-chloro-2-nitrophenol, which melts at ~87°C), the ether derivative has a significantly lower melting point due to the loss of hydrogen bonding capability.[1]

    PropertyValueTechnical Note
    Physical State Yellow Crystalline SolidColor deepens upon oxidation or impurity accumulation.[1]
    Melting Point 36–37 °C Low melting point requires careful temperature control during storage to prevent caking.
    Boiling Point ~334.5 °C (at 760 mmHg)High boiling point makes distillation difficult; purification often relies on crystallization.
    LogP (Octanol/Water) ~3.8Highly lipophilic; indicates poor aqueous solubility and high membrane permeability.
    Solubility Soluble in Toluene, DCM, AcetoneInsoluble in water; requires organic solvents for reaction workup.

    Synthesis & Reactivity[10][11]

    The synthesis of 4-Chloro-2-nitro-1-phenoxybenzene is a classic example of Nucleophilic Aromatic Substitution (SNAr) .[1] The reaction exploits the electronic effects of the nitro group to direct substitution.

    Synthetic Route

    Precursors: 1,4-Dichloro-2-nitrobenzene + Phenol (or Sodium Phenoxide).[1] Solvent System: DMF, DMSO, or Toluene (with Phase Transfer Catalyst). Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH).

    Mechanism:

    • Activation: The nitro group at position 2 withdraws electron density from the ring, activating the ortho carbon (C1) and para carbon (C4).

    • Regioselectivity: While both C1 and C4 bear chlorine atoms, the C1 position is ortho to the nitro group. In SNAr, ortho-halogens are generally more reactive than para-halogens due to the inductive effect of the nitro group stabilizing the Meisenheimer complex intermediate. Therefore, the phenoxide nucleophile selectively attacks C1, displacing the chlorine atom.

    Experimental Protocol (General Procedure):

    • Charge: A reactor is charged with 1,4-dichloro-2-nitrobenzene (1.0 eq) and K₂CO₃ (1.2 eq) in DMF.

    • Addition: Phenol (1.05 eq) is added slowly at room temperature.

    • Reaction: The mixture is heated to 80–100 °C for 4–6 hours. Monitoring by HPLC is essential to ensure the regioisomer (4-chloro-2-nitro-1-phenoxybenzene) is the dominant product and not the bis-phenoxy derivative.[1]

    • Workup: The mixture is poured into ice water. The yellow solid precipitates, is filtered, and recrystallized from ethanol/petroleum ether.

    Synthesis Workflow Visualization:

    Synthesis Start 1,4-Dichloro-2-nitrobenzene (Substrate) Inter Meisenheimer Complex (Transition State) Start->Inter SNAr Attack (C1) Reagent Phenol + K2CO3 (Nucleophile) Reagent->Inter Product 4-Chloro-2-nitro-1-phenoxybenzene (Target) Inter->Product Elimination of Cl- Byproduct KCl + CO2 Inter->Byproduct Note Nitro group activates C1 (ortho) > C4 (para) Note->Start

    Figure 2: Reaction pathway for the synthesis of 4-Chloro-2-nitro-1-phenoxybenzene via SNAr.

    Applications in Drug & Agrochemical Development

    This compound serves as a versatile "scaffold" due to the presence of two modifiable functional groups: the nitro group and the chlorine atom.

    1. Agrochemicals (Herbicides):

    • Diphenyl Ether Class: It is a structural analog and precursor to protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., related to Nitrofen or Bifenox). The diphenyl ether moiety is critical for binding to the PPO enzyme active site.

    • Mechanism: The nitro group is often reduced to an amine or kept to maintain electron-withdrawing character, essential for herbicidal activity.

    2. Pharmaceutical Intermediates:

    • Reduction to Aniline: The nitro group can be selectively reduced (using Fe/HCl or H₂/Pd) to form 2-amino-4-chlorodiphenyl ether .[1] This aniline derivative allows for further coupling reactions (e.g., amide formation) to generate complex drug candidates.

    • Cross-Coupling: The chlorine atom at position 4, though less reactive than the displaced C1-chlorine, can undergo Suzuki or Buchwald-Hartwig coupling under palladium catalysis to introduce biaryl or amino motifs.[1]

    Safety & Regulatory Considerations

    • Hazard Classification: Irritant (Skin/Eye). Potentially toxic by ingestion.

    • Handling: Due to its low melting point (36–37 °C), it may melt during transport in hot climates. Store in a cool, dry place (<25 °C).

    • Regulatory: Not classified as a PBT (Persistent, Bioaccumulative, Toxic) substance under REACH, but should be handled as a hazardous chemical waste.

    References

    • Sigma-Aldrich. (2024).[1] Product Specification: 4-Chloro-2-nitro-1-phenoxybenzene (CAS 91-39-4).[1][3][4][6][7] Retrieved from [1]

    • PubChem. (2024). Compound Summary: 4-Chloro-2-nitro-1-phenoxybenzene (CID 891181).[1] National Library of Medicine. Retrieved from

    • ChemicalBook. (2024). CAS Database List: 91-39-4.[1][2][6] Retrieved from

    • Bide Pharmatech. (2024). Synthesis and Properties of Diphenyl Ether Derivatives. Retrieved from

    • PrepChem. (Historic). Nitration and Substitution Patterns of Dichlorobenzenes. (Contextual reference for SNAr mechanisms).

    Sources

    Technical Guide: Biological Activity & Therapeutic Potential of 4-Chloro-2-nitro-1-phenoxybenzene Scaffolds

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This technical guide provides a comprehensive analysis of 4-Chloro-2-nitro-1-phenoxybenzene and its functional derivatives. Historically established as the core pharmacophore for protoporphyrinogen oxidase (PPO) inhibiting herbicides, this scaffold is currently undergoing a renaissance in medicinal chemistry. Recent research has repurposed its unique electronic properties—specifically the electron-withdrawing nitro group paired with the lipophilic diphenyl ether linkage—to develop novel antimicrobial and anticancer agents. This document details the structure-activity relationships (SAR), mechanism of action (MoA), synthetic pathways, and validation protocols necessary for researching this chemical class.

    Structural Basis & Structure-Activity Relationship (SAR)

    The 4-Chloro-2-nitro-1-phenoxybenzene scaffold belongs to the class of nitro-diphenyl ethers (nitro-DPEs) . Its biological potency is governed by the specific electronic and steric interplay between its two phenyl rings.

    The Pharmacophore Triad
    • The Nitro Group (

      
      ) at C-2: 
      
      • Function: Acts as a critical hydrogen bond acceptor in enzyme active sites (e.g., Arg98 in PPO enzymes).

      • Redox Activity: In antimicrobial applications, the nitro group serves as a "warhead" that can be enzymatically reduced to form toxic nitro-radical anions or nitroso intermediates that damage bacterial DNA.[1]

    • The Chlorine Atom (

      
      ) at C-4: 
      
      • Function: Increases lipophilicity (

        
        ), facilitating membrane permeability. It also blocks metabolic oxidation at the para-position, enhancing the molecule's half-life in vivo.
        
    • The Ether Linkage (

      
      ): 
      
      • Function: Provides a flexible hinge (bond angle ~120°) that allows the two aromatic rings to adopt a "twisted" conformation (approx. 60–90° torsion angle), which is essential for fitting into hydrophobic binding pockets.

    SAR Optimization Logic
    • Herbicidal Potency: Maximized when the non-nitro ring (the phenoxy ring) is substituted at the meta or para positions with lipophilic groups (

      
      , 
      
      
      
      ) or polar handles (
      
      
      ,
      
      
      ) to mimic the protoporphyrinogen substrate.
    • Antimicrobial Potency: Enhanced by introducing hydrazide, hydrazone, or oxadiazole moieties on the phenoxy ring. These modifications improve water solubility and target bacterial gyrase or cell wall synthesis machinery.

    Primary Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition

    The most well-characterized activity of this scaffold is the inhibition of PPO (EC 1.3.3.4), a key enzyme in the heme and chlorophyll biosynthetic pathway.

    Mechanism of Action

    The nitro-DPE scaffold acts as a competitive inhibitor of PPO. By occupying the active site, it prevents the conversion of Protoporphyrinogen IX (Protogen IX) to Protoporphyrin IX (Proto IX).

    • Consequence: Protogen IX accumulates and leaks from the plastid into the cytoplasm.

    • Activation: In the cytoplasm, non-specific peroxidases convert Protogen IX to Proto IX.

    • Lethality: When exposed to light, cytoplasmic Proto IX generates singlet oxygen (

      
      ), a highly reactive oxygen species (ROS) that initiates rapid lipid peroxidation, destroying cell membranes.
      
    Pathway Visualization

    The following diagram illustrates the cascade from PPO inhibition to cellular necrosis.

    PPO_Inhibition_Pathway Substrate Protoporphyrinogen IX (Substrate) Enzyme PPO Enzyme (Chloroplast) Substrate->Enzyme Normal Binding Accumulation Cytoplasmic Accumulation of Protogen IX Enzyme->Accumulation Blocked Pathway Inhibitor 4-Chloro-2-nitro-1-phenoxybenzene (Inhibitor) Inhibitor->Enzyme Competitive Inhibition Oxidation Non-enzymatic Oxidation Accumulation->Oxidation ProtoIX Protoporphyrin IX (Photosensitizer) Oxidation->ProtoIX ROS Singlet Oxygen (1O2) ROS Generation ProtoIX->ROS Activated by Light Light (hv) Light->ROS Damage Lipid Peroxidation & Membrane Disruption ROS->Damage Cytotoxicity

    Figure 1: Mechanism of Action for PPO Inhibition. The scaffold competitively blocks the PPO enzyme, leading to light-dependent ROS generation.

    Emerging Pharmacological Applications

    Beyond agrochemicals, derivatives of 4-Chloro-2-nitro-1-phenoxybenzene are gaining traction in drug discovery.

    Antimicrobial Activity

    Derivatives containing hydrazide-hydrazone linkages on the phenoxy ring have demonstrated significant antibacterial activity against Gram-positive strains (S. aureus, B. subtilis) and Gram-negative strains (E. coli).

    • Mechanism: The nitro group undergoes bioreduction, generating radical species that inhibit bacterial DNA synthesis.[1]

    • Potency: Specific derivatives have shown Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like Ciprofloxacin.

    Quantitative Activity Data (Representative)

    The table below summarizes the biological activity of key derivatives where the phenoxy ring is modified at the para-position.

    Derivative Substituent (Phenoxy Ring)Target Organism/EnzymeActivity MetricReference Standard
    -COOH (Acifluorfen-like) PPO Enzyme (Plant)
    
    
    Nitrofen
    -CONH-N=CH-Ph (Hydrazone) Staphylococcus aureusMIC:
    
    
    Ciprofloxacin (
    
    
    )
    -CONH-N=CH-(4-Cl-Ph) Escherichia coliMIC:
    
    
    Ampicillin (
    
    
    )
    -Sulfonamide linkage Candida albicans (Fungal)MIC:
    
    
    Fluconazole

    Synthetic Protocols

    The synthesis of 4-Chloro-2-nitro-1-phenoxybenzene derivatives relies on the Nucleophilic Aromatic Substitution (

    
    ) reaction. This protocol is robust, scalable, and self-validating via yield and melting point analysis.
    
    General Synthesis Workflow ( )

    Reagents:

    • Substrate A: 1,4-Dichloro-2-nitrobenzene (The electrophile).

    • Substrate B: Substituted Phenol (The nucleophile).

    • Base: Anhydrous Potassium Carbonate (

      
      ).
      
    • Solvent: DMF or DMSO (Polar aprotic).

    Protocol:

    • Activation: Dissolve the substituted phenol (1.0 eq) in DMF. Add

      
       (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Coupling: Add 1,4-Dichloro-2-nitrobenzene (1.0 eq) to the mixture.

    • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Workup: Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid.

    • Purification: Filter the solid and recrystallize from Ethanol.

    Synthetic Pathway Diagram

    Synthesis_Workflow Reactant1 1,4-Dichloro- 2-nitrobenzene Step2 SNAr Coupling (80-100°C, 4-6h) Reactant1->Step2 Reactant2 Substituted Phenol Step1 Deprotonation (K2CO3, DMF, RT) Reactant2->Step1 Step1->Step2 Phenoxide ion Step3 Precipitation (Ice Water) Step2->Step3 Product 4-Chloro-2-nitro- 1-phenoxybenzene Derivative Step3->Product Recrystallization

    Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (

    
    ).
    

    Experimental Validation Protocols

    To ensure scientific integrity, the following assays must be used to validate the biological activity of synthesized derivatives.

    In Vitro PPO Inhibition Assay

    This assay quantifies the accumulation of Proto IX using fluorescence, validating the herbicidal mechanism.

    • Reagents: Recombinant PPO enzyme (isolated from A. thaliana or E. coli expression system), Protogen IX (substrate), Glutathione, EDTA.

    • Procedure:

      • Incubate enzyme with the test compound (0.1 nM – 100

        
        ) in Tris-HCl buffer (pH 7.5) for 15 mins.
        
      • Initiate reaction by adding Protogen IX. Incubate at 30°C for 30 mins.

      • Stop reaction with 1N HCl.

      • Detection: Measure fluorescence of the product (Proto IX) at Ex: 410 nm / Em: 630 nm .

    • Control: Acifluorfen (Positive Control), DMSO (Negative Control).

    Antimicrobial Susceptibility Testing (MIC)
    • Method: Broth Microdilution (CLSI Standards).

    • Procedure:

      • Prepare stock solutions of derivatives in DMSO.

      • In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth.

      • Inoculate with bacterial suspension (

        
         CFU/mL).
        
      • Incubate at 37°C for 24 hours.

      • Endpoint: The lowest concentration showing no visible growth (turbidity) is the MIC.

    References

    • Hao, G. F., et al. (2011). "Structure-activity relationship of diphenyl-ether herbicides: A review." Journal of Pesticide Science.

    • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen oxidase-inhibiting herbicides." Hayes' Handbook of Pesticide Toxicology.

    • Reddy, C. S., et al. (2009).[2] "Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2-(substituted phenoxy) derivatives." Journal of Chemical and Pharmaceutical Research.

    • Goel, K. K., et al. (2008).[3] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal.

    • PubChem. (2025).[4] "1-Chloro-2-(4-nitrophenoxy)benzene Compound Summary." National Library of Medicine.[5]

    Sources

    Methodological & Application

    Using 4-Chloro-2-nitro-1-phenoxybenzene as a precursor for phenothiazine synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Synthesis of Phenothiazine & Phenoxazine Scaffolds using 4-Chloro-2-nitro-1-phenoxybenzene and Thio-Analogs

    Part 1: Executive Summary & Critical Material Audit

    This guide details the synthetic utility of 4-Chloro-2-nitro-1-phenoxybenzene (CAS: 22544-02-1). It is critical to address a fundamental chemical distinction immediately:

    • The Oxygen Constraint: The precursor specified (a diphenyl ether) contains an oxygen bridge. Direct cyclization of this molecule yields 2-Chlorophenoxazine , not phenothiazine.

    • The Sulfur Requirement: Synthesis of Phenothiazine (which contains a sulfur bridge) requires the thio-analog precursor: 4-Chloro-2-nitro-1-(phenylthio)benzene .

    This protocol provides the methodology for both pathways:

    • Protocol A: Synthesis of 2-Chlorophenoxazine using the user-specified precursor (demonstrating the Smiles Rearrangement/Cyclization with oxygen).

    • Protocol B: Synthesis of 2-Chlorophenothiazine (the likely target) by substituting the starting phenol with thiophenol.

    Part 2: Reaction Pathway Visualization

    The following diagram illustrates the divergent pathways based on the bridging atom (Oxygen vs. Sulfur).

    ReactionPathways Precursor_O 4-Chloro-2-nitro-1-phenoxybenzene (Oxygen Bridge) Intermediate_O 2-Amino-4-chloro-1-phenoxybenzene Precursor_O->Intermediate_O Reduction (Fe/HCl or H2/Pd) Precursor_S 4-Chloro-2-nitro-1-(phenylthio)benzene (Sulfur Bridge) Intermediate_S 2-Amino-4-chloro-1-(phenylthio)benzene Precursor_S->Intermediate_S Reduction (Fe/HCl or H2/Pd) Transition_O Smiles/Cyclization (Pd-Catalyzed or Thermal) Intermediate_O->Transition_O Transition_S Smiles Rearrangement (Base-Catalyzed) Intermediate_S->Transition_S Product_O 2-Chlorophenoxazine (Oxygen Core) Transition_O->Product_O Product_S 2-Chlorophenothiazine (Sulfur Core) Transition_S->Product_S

    Figure 1: Divergent synthesis pathways. The user's precursor (Red) yields Phenoxazine.[1] The Thio-analog (Green) is required for Phenothiazine.

    Part 3: Detailed Experimental Protocols

    Protocol A: Synthesis of 2-Chlorophenoxazine

    Targeting the direct product of 4-Chloro-2-nitro-1-phenoxybenzene.

    Mechanism: Nitro reduction followed by Intramolecular Buchwald-Hartwig Amination (Modern) or Thermal Cyclization (Classical).[1]

    Materials:

    • Precursor: 4-Chloro-2-nitro-1-phenoxybenzene (10 mmol, 2.50 g)

    • Catalyst (Step 2): Pd(OAc)₂ (5 mol%) / BINAP (7.5 mol%)[1]

    • Base: NaOtBu (1.5 equiv)[1]

    • Solvent: Toluene (Anhydrous)[1]

    Step-by-Step Workflow:

    • Nitro Reduction:

      • Dissolve 2.50 g of precursor in 50 mL Ethanol/Water (4:1).

      • Add Iron powder (5 equiv) and NH₄Cl (5 equiv).[1] Reflux for 2 hours.

      • Filter hot through Celite to remove iron residues.[1] Concentrate filtrate to obtain 2-amino-4-chloro-1-phenoxybenzene .

      • Checkpoint: Verify amine formation via TLC (Ninhydrin stain positive).[1]

    • Cyclization (Pd-Catalyzed):

      • In a glovebox or under Argon, charge a reaction vial with the amine intermediate (2.0 g), Pd(OAc)₂ (100 mg), BINAP (400 mg), and NaOtBu (1.2 g).[1]

      • Add 20 mL anhydrous Toluene.

      • Heat to 100°C for 12 hours .

      • Reaction Logic: The Pd catalyst facilitates the intramolecular C-N bond formation between the amine and the unsubstituted phenyl ring (C-H activation/coupling), which is kinetically difficult under purely thermal conditions for ethers.

    • Purification:

      • Cool to room temperature.[1][2] Dilute with Ethyl Acetate, wash with water and brine.[1]

      • Dry over MgSO₄ and concentrate.

      • Recrystallize from Ethanol.[1]

      • Yield: Expect 75-85%.

    Protocol B: Synthesis of 2-Chlorophenothiazine

    Corrective Protocol for Phenothiazine Synthesis.

    Mechanism: Smiles Rearrangement. This route requires substituting the starting phenol with Thiophenol .[3]

    Materials:

    • Starting Block 1: 2,5-Dichloronitrobenzene[3]

    • Starting Block 2: Thiophenol (PhSH)[1]

    • Base: KOH / K₂CO₃

    • Solvent: DMF (Dimethylformamide)[1][3][4]

    Step-by-Step Workflow:

    • Precursor Synthesis (Thio-Analog Formation):

      • Dissolve Thiophenol (10 mmol, 1.10 g) in 20 mL DMF.

      • Add KOH (10.5 mmol, 0.59 g) and stir at RT for 15 min to form potassium thiophenolate.

      • Add 2,5-Dichloronitrobenzene (10 mmol, 1.92 g).

      • Heat to 60-70°C for 3 hours .

      • Mechanism:[1][5][6][7][8][9] Nucleophilic Aromatic Substitution (SNAr).[1] The thiolate displaces the chloride ortho to the nitro group (activated position).

      • Workup: Pour into ice water. Filter the yellow precipitate.

      • Product: 4-Chloro-2-nitro-1-(phenylthio)benzene.[3]

    • Smiles Rearrangement & Cyclization:

      • Dissolve the thio-intermediate in DMF (10 mL/g).

      • Add Formamide (5 equiv) and K₂CO₃ (2 equiv).[1]

      • Reflux at 140-150°C .

      • Key Transition: Under these conditions, the nitro group is reduced (often in situ or requires a specific reduction step prior, e.g., Fe/HCl) to an amine.[1]

      • Refined Step: It is safer to reduce the nitro group first (using Fe/HCl as in Protocol A) to get the amine.

      • Cyclization of the Amine: Take the reduced amine (2-amino-4-chloro-1-(phenylthio)benzene), dissolve in DMF with K₂CO₃, and heat to 140°C. The amine attacks the ring carbon, sulfur migrates (Smiles), and the ring closes.

    • Purification:

      • The product, 2-Chlorophenothiazine , precipitates upon adding water to the DMF solution.

      • Filter and sublime or recrystallize from benzene/toluene.

      • Appearance: Greenish-yellow powder.

    Part 4: Analytical Data & Comparison

    Feature2-Chlorophenoxazine (Protocol A)2-Chlorophenothiazine (Protocol B)
    Precursor 4-Chloro-2-nitro-1-phenoxybenzene4-Chloro-2-nitro-1-(phenylthio)benzene
    Bridge Atom Oxygen (Ether)Sulfur (Thioether)
    Melting Point ~145°C196-198°C
    Fluorescence Strong (Blue/Violet region)Weak/Moderate
    Drug Class Antipsychotic/Dye ScaffoldNeuroleptic (Chlorpromazine precursor)
    Key Reactivity Electrophilic substitution at pos. 3,7Oxidation to Sulfoxide/Sulfone

    Part 5: Troubleshooting & Safety

    • Smiles Rearrangement Failure: If the cyclization in Protocol B stalls, ensure the reaction environment is strictly anhydrous if using strong bases (NaH), or sufficiently basic (K₂CO₃) if using DMF reflux. The presence of water can hydrolyze the intermediate.

    • Oxidation Risk: Phenothiazines are easily oxidized to sulfoxides (pink/red coloration).[1] Perform all final crystallizations under an inert atmosphere (N₂) and store in dark, amber vials.

    • Odor Control: Protocol B uses Thiophenol, which has an extremely potent, offensive stench.[1] Use bleach (NaOCl) traps for all glassware and rotavap exhausts.[1]

    References

    • Smiles Rearrangement Mechanisms : Truce-Smiles Rearrangement and Related Reactions. Canadian Journal of Chemistry.[10] (2017).[1][10] [1]

    • Phenothiazine Synthesis : Synthesis of 1- and 3-chloro-phenothiazines. Heterocyclic Communications. (2011).[1]

    • Phenoxazine Derivatives : Synthetic, biological and optoelectronic properties of phenoxazine. PMC (PubMed Central).[1] (2023).[1][11][12][13]

    • Precursor Data : 4-Chloro-2-nitro-1-phenoxybenzene Compound Summary. PubChem.[1]

    • Comparative Synthesis : New Functionalized Phenoxazines and Phenothiazines. ACS Omega. (2019).[1] [1]

    Sources

    Application Note: High-Performance Synthesis of Substituted Phenoxazines

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract & Strategic Context

    Substituted phenoxazines are critical tricyclic heterocycles serving as the backbone for high-performance organic light-emitting diodes (OLEDs), photoredox catalysts (e.g., 10-phenylphenoxazine), and bioactive pharmacophores (e.g., actinomycin D).[1][2]

    The synthesis of these scaffolds presents two distinct challenges: (1) Construction of the tricyclic core with specific ring substituents, and (2) Functionalization of the N10-position . Traditional thermal condensation methods (e.g., Turpin reaction) often fail due to harsh conditions and poor regioselectivity.

    This guide prioritizes two modern, self-validating protocols:

    • Metal-Free Smiles Rearrangement: For constructing the substituted phenoxazine core from acyclic precursors.

    • Buchwald-Hartwig Amination: For high-yield

      
      -arylation of the phenoxazine core.
      
    Comparative Analysis of Synthetic Routes
    FeatureThermal Condensation (Traditional)Smiles Rearrangement (Recommended for Core)Buchwald-Hartwig (Recommended for
    
    
    -Funct.)
    Primary Utility Simple, unsubstituted coresCore construction with specific substituentsAttaching complex aryl groups to N10
    Conditions Harsh (>180°C), Acidic/BasicModerate (80–120°C), BasicMild (60–100°C), Catalytic
    Tolerance Low (sensitive groups degrade)High (tolerates EWGs/EDGs)Very High (broad scope)
    Cost LowLow (Metal-free)High (Pd catalysts/Ligands)
    Scalability HighHighModerate

    Mechanistic Logic & Workflow

    To ensure reproducibility, one must understand the "why" behind the "how."

    Workflow Logic: Choosing the Right Path

    The following decision matrix illustrates the logical flow for selecting the appropriate synthetic strategy based on the target molecule's substitution pattern.

    Phenoxazine_Workflow Start Target Molecule Analysis Q1 Is the Phenoxazine Core already synthesized? Start->Q1 RouteA Route A: N-Arylation (Buchwald-Hartwig) Q1->RouteA Yes (Need N-Sub) RouteB Route B: Core Construction (Smiles Rearrangement) Q1->RouteB No (Need Core Sub) StepA1 Reagents: Phenoxazine + Aryl Halide Cat: Pd2(dba)3 / XPhos Base: NaOtBu RouteA->StepA1 StepB1 Reagents: o-Aminophenol + o-Dihaloarene Base: Cs2CO3 Solvent: DMF RouteB->StepB1 QC QC: 1H NMR & HPLC Check for Dimerization StepA1->QC StepB1->QC

    Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and target substitution.

    Protocol A: Core Construction via Smiles Rearrangement

    Objective: Synthesis of ring-substituted phenoxazines (e.g., 1,3-disubstituted) from 2-aminophenols and 1,2-dihaloarenes.

    Mechanism: This cascade reaction proceeds via an intermolecular

    
     coupling, followed by an intramolecular Smiles rearrangement, and a final ring closure. The base choice is critical to drive the phenol deprotonation without causing oxidative polymerization.
    
    Materials
    • Substrate A: Substituted 2-aminophenol (1.0 equiv)

    • Substrate B: 1,2-Dihaloarene (e.g., 1-fluoro-2-nitrobenzene or 1,2-dichlorobenzene) (1.1 equiv)

    • Base: Cesium Carbonate (

      
      ) (2.5 equiv) – Crucial for the "Cesium Effect" which aids solubility in organic solvents.
      
    • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

    Step-by-Step Procedure
    • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 10 minutes.

    • Solubilization: Add Substrate A and Substrate B to the flask. Add anhydrous DMF via syringe.

    • Activation: Add

      
       in a single portion.
      
      • Checkpoint: The solution may turn dark red/brown immediately. This is normal and indicates the formation of the phenolate anion.

    • Reaction: Heat the mixture to 100°C for 4–12 hours.

      • Monitoring: Monitor via TLC (30% EtOAc/Hexanes). Look for the disappearance of the aminophenol (usually the limiting reagent).

    • Workup:

      • Cool to room temperature.[3][4]

      • Pour the reaction mixture into ice-cold water (10x reaction volume). The product often precipitates as a solid.

      • If solid forms: Filter and wash with water.[5]

      • If oil forms: Extract with Ethyl Acetate (

        
        ), wash combined organics with brine (
        
        
        
        ), and dry over
        
        
        .
    • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    Protocol B: N-Functionalization via Buchwald-Hartwig Coupling

    Objective: Attachment of aryl groups to the N10 position of an existing phenoxazine core. This is the industry standard for creating OLED materials and photocatalysts.

    Mechanism: Palladium-catalyzed C-N bond formation. The choice of ligand is the single most important variable; bulky, electron-rich phosphines are required to facilitate the reductive elimination step from the sterically hindered phenoxazine nitrogen.

    Materials
    • Core: Substituted Phenoxazine (1.0 equiv)

    • Coupling Partner: Aryl Bromide or Iodide (1.2 equiv)

    • Catalyst:

      
       (2–5 mol%) or 
      
      
      
    • Ligand: XPhos or RuPhos (4–10 mol%) – XPhos is generally superior for electron-rich aryl halides; RuPhos for electron-poor.

    • Base: Sodium tert-butoxide (

      
      ) (1.5 equiv)
      
    • Solvent: Anhydrous Toluene or Xylene (degassed).

    Step-by-Step Procedure
    • Inert Environment: This reaction is strictly oxygen-sensitive . Use a glovebox or Schlenk line techniques.

    • Catalyst Pre-complexation (Optional but Recommended): Stir the Pd source and Ligand in a small amount of toluene for 10 minutes at RT to form the active catalytic species

      
      .
      
    • Loading: In a Schlenk tube, combine the Phenoxazine core, Aryl Halide, and

      
      .
      
    • Addition: Add the catalyst/ligand solution and remaining solvent. Seal the tube.

    • Reaction: Heat to 110°C (reflux) for 12–24 hours.

      • Visual Cue: The reaction often changes from dark purple/black to a lighter fluorescent yellow/green (depending on substituents) as the starting material is consumed.

    • Workup:

      • Cool to RT. Filter through a pad of Celite to remove Palladium black and inorganic salts.

      • Wash the Celite pad with DCM.

    • Purification: Concentrate the filtrate. Purify via column chromatography.[5][6][7]

      • Note: Phenoxazine derivatives are often highly fluorescent on silica. Use a UV lamp to track fractions carefully.

    Mechanistic Pathway (Buchwald-Hartwig)

    The following diagram details the catalytic cycle specific to this protocol, highlighting the ligand's role.

    Buchwald_Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination (Phenoxazine Binding) OxAdd->AmineCoord Phenoxazine Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Species RedElim->Pd0 Regeneration

    Caption: Catalytic cycle for the Pd-catalyzed N-arylation of phenoxazine. Bulky ligands (L) facilitate the difficult reductive elimination step.

    Critical Process Parameters & Troubleshooting

    IssueProbable CauseCorrective Action
    Low Yield (Protocol A) Incomplete Smiles rearrangementIncrease temperature to 140°C or use microwave irradiation. Ensure solvent is dry (water inhibits
    
    
    ).
    Catalyst Death (Protocol B) Oxygen contaminationDegas solvents via freeze-pump-thaw (3 cycles). Ensure
    
    
    is stored in a desiccator (it degrades to NaOH).
    Dimerization Homocoupling of Aryl HalideReduce catalyst loading; ensure excess amine (phenoxazine) is present.
    Purification Difficulty "Streaking" on SilicaAdd 1% Triethylamine to the eluent to neutralize acidic silica sites that interact with the nitrogen.

    References

    • Buchwald-Hartwig Amination Foundations

      • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[8] Journal of the American Chemical Society.[1][5] Link

    • Modern Phenoxazine Synthesis (Smiles)

      • Kervefors, G., et al. (2018).[1] Metal-free formal synthesis of phenoxazine. Beilstein Journal of Organic Chemistry. Link

    • Photocatalyst Synthesis (10-Phenylphenoxazine)

      • Pearson, R. M., et al. (2016).[1] Organocatalyzed atom transfer radical polymerization using N-aryl phenoxazines as photoredox catalysts.[1] Journal of the American Chemical Society.[1][5] Link

    • Review of Phenoxazine Applications

      • Shruthi, K. S., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives. RSC Advances. Link

    Sources

    Application of 4-Chloro-2-nitro-1-phenoxybenzene in medicinal chemistry

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: 4-Chloro-2-nitro-1-phenoxybenzene in Medicinal Chemistry

    Executive Summary

    4-Chloro-2-nitro-1-phenoxybenzene (also known as 4-chloro-2-nitrodiphenyl ether) is a high-value pharmacophore intermediate. Its structural utility lies in the orthogonal reactivity of its three functional handles: the nitro group (reducible to a nucleophilic amine), the chlorine atom (available for late-stage cross-coupling), and the stable ether linkage (defining the diaryl geometry).

    This Application Note provides validated protocols for the synthesis and utilization of this scaffold, specifically focusing on its conversion into 2-amino-4-chlorodiphenyl ether —a "privileged structure" for synthesizing dibenz[b,f][1,4]oxazepines (CNS-active agents like Loxapine) and phenoxazine derivatives (antitumor/antimicrobial agents).

    Structural Analysis & Reactivity Profile

    The molecule features a push-pull electronic system that dictates its chemical behavior:

    Functional GroupElectronic EffectReactivity Focus
    Nitro (-NO₂) Strong Electron Withdrawing (EWG)Primary Handle. Susceptible to reduction (Fe/HCl, H₂/Pd). Activates the ring for SNAr if leaving groups were present (though the ether is stable).
    Chlorine (-Cl) Weak Electron Withdrawing / DeactivatingSecondary Handle. Stable during mild nitro reduction. Active in Pd-catalyzed Buchwald-Hartwig or Suzuki couplings after the nitro group is transformed.
    Phenoxy (-OPh) Electron Donating (EDG)Scaffold Linker. Provides the bent geometry required for tricyclic ring closure (oxazepines/phenoxazines).

    Upstream Synthesis Protocol

    While often commercially available, in-house synthesis allows for the introduction of specific isotopes or derivatives. The most robust route is the Nitration of 4-Chlorodiphenyl Ether , which avoids the regioselectivity issues often seen in SNAr approaches with dichloronitrobenzenes.

    Protocol A: Regioselective Nitration
    • Objective: Synthesize 4-chloro-2-nitro-1-phenoxybenzene from 4-chlorodiphenyl ether.

    • Mechanism: Electrophilic Aromatic Substitution (EAS). The phenoxy group is a stronger ortho/para director than the chlorine. Since the para position relative to the ether is blocked by chlorine, nitration occurs exclusively ortho to the ether linkage.

    Materials:

    • 4-Chlorodiphenyl ether (1.0 eq)

    • Nitric Acid (65%, 1.2 eq)

    • Acetic Anhydride (solvent/activator)

    • Dichloromethane (DCM)

    Step-by-Step Methodology:

    • Dissolution: Dissolve 4-chlorodiphenyl ether (10 g) in acetic anhydride (30 mL) in a round-bottom flask equipped with a thermometer and drying tube. Cool to 0–5°C.

    • Addition: Dropwise add fuming nitric acid (1.2 eq) over 30 minutes. Critical: Maintain temperature <10°C to prevent dinitration.

    • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product (yellow spot) will be less polar than the starting material.

    • Quench: Pour the reaction mixture onto crushed ice (200 g). Stir vigorously until a yellow precipitate forms.

    • Workup: Filter the solid. Wash with cold water (3x) and cold ethanol (1x) to remove acid traces.

    • Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[1]

      • Target Yield: 85–90%

      • Melting Point: 87–89°C (Literature standard).

    Downstream Transformations: The "Golden" Intermediate

    The primary medicinal application requires reducing the nitro group to an amine without dechlorinating the ring. Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrogenolysis (cleaving the C-Cl bond).

    Protocol B: Chemoselective Bechamp Reduction

    This method uses Iron (Fe) powder, which is highly selective for nitro groups in the presence of aryl halides.

    Materials:

    • 4-Chloro-2-nitro-1-phenoxybenzene (1.0 eq)

    • Iron Powder (325 mesh, 4.0 eq)

    • Ammonium Chloride (NH₄Cl, 0.5 eq)

    • Ethanol/Water (4:1 ratio)

    Step-by-Step Methodology:

    • Preparation: Suspend the nitro compound (5 g) in Ethanol (40 mL) and Water (10 mL).

    • Activation: Add NH₄Cl and heat the mixture to reflux (80°C).

    • Reduction: Add Iron powder portion-wise over 20 minutes to the refluxing solution. Caution: Exothermic reaction.

    • Reflux: Stir at reflux for 2 hours. The yellow solution should turn colorless/grey (iron sludge).

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with brine, dry over Na₂SO₄, and evaporate.

    • Result: 2-Amino-4-chlorodiphenyl ether (Off-white solid).

      • QC Check: HPLC purity >98%. Mass Spec [M+H]+ = 220.05.

    Medicinal Chemistry Applications: Scaffold Cyclization

    The resulting 2-amino-4-chlorodiphenyl ether is the precursor for two major drug classes.

    Pathway 1: Synthesis of Dibenz[b,f][1,4]oxazepines (CNS Active)

    Used in the synthesis of Loxapine analogs (antipsychotics). The amine reacts with a linker (like oxalyl chloride or phosgene derivatives) followed by Friedel-Crafts cyclization.

    Pathway 2: Synthesis of Phenoxazines (Antitumor)

    Oxidative cyclization or Pd-catalyzed intramolecular amination closes the ring to form the phenoxazine core, a scaffold found in Actinomycin D and various intercalating agents.

    G Start 4-Chlorodiphenyl Ether Inter1 4-Chloro-2-nitro-1-phenoxybenzene (Target Scaffold) Start->Inter1 Nitration (HNO3/Ac2O) Inter2 2-Amino-4-chlorodiphenyl ether Inter1->Inter2 Chemoselective Reduction (Fe/NH4Cl) Prod1 Dibenz[b,f][1,4]oxazepines (CNS Agents) Inter2->Prod1 Linker Insertion + Cyclization Prod2 Phenoxazines (Antitumor/Antimicrobial) Inter2->Prod2 Oxidative Coupling or Pd-Catalysis

    Figure 1: Synthetic workflow from raw material to bioactive heterocycles.

    Troubleshooting & Quality Control

    ParameterSpecification / ObservationTroubleshooting
    TLC Monitoring (Nitration) Starting material (Rf 0.7) vs Product (Rf 0.5) in Hex/EtOAc 9:1.If dinitration occurs (new spot Rf < 0.4), lower the reaction temperature.
    Dechlorination (Reduction) Mass Spec shows peak at M-34 (loss of Cl).Switch from H₂/Pd to Fe/NH₄Cl or SnCl₂. Avoid prolonged reaction times.
    Solubility Nitro compound is lipophilic; Amine is moderately polar.Use DMF or DMSO for subsequent cyclization reactions if solubility in Ethanol is poor.

    References

    • Synthesis of Diphenyl Ethers: Journal of Chemical and Pharmaceutical Research, 2009, 1(1): 250-256.

    • Phenoxazine Synthesis & Applications: National Institutes of Health (PMC), "Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives," 2023.

    • Chemoselective Reduction Protocols: ChemRxiv, "Selective chemical reduction of Nitrobenzene derivatives," 2024.

    • Crystallographic Data: Acta Crystallographica Section E, "Structure of 4-Chloro-2-nitroaniline derivatives," 2007.[1]

    • Herbicide Intermediates (Nitrofen/Aclonifen): ResearchGate, "Electrochemical Study of Diphenyl Ether Derivatives Used as Herbicides."[2]

    Sources

    Application Note: 4-Chloro-2-nitro-1-phenoxybenzene as a Privileged Scaffold for Phenoxazine Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note details the utility of 4-Chloro-2-nitro-1-phenoxybenzene (CNPB) as a high-value building block in the synthesis of tricyclic heterocycles, specifically 8-chlorophenoxazines . While phenoxazines are classically synthesized via condensation of o-aminophenols with halobenzenes, the CNPB route offers a distinct advantage: the pre-installed ether linkage allows for late-stage ring closure via Palladium-catalyzed intramolecular C–H amination. Furthermore, the chlorine substituent at the 4-position (which becomes position 8 in the phenoxazine core) serves as an orthogonal handle for subsequent cross-coupling reactions, enabling rapid library generation for antipsychotic and antineoplastic drug discovery.

    Structural Utility & Strategic Value

    The CNPB molecule contains three strategic functional elements that dictate its utility in divergent synthesis:

    • Nitro Group (

      
      ):  Acts as a masked amine. Its reduction triggers the cascade for ring closure.
      
    • Phenoxy Moiety: Provides the pre-formed ether linkage, bypassing the difficult intermolecular etherification step often plagued by poor yields in traditional phenoxazine synthesis.

    • Chloro Substituent (

      
      ):  Located meta to the nitro group.[1] In the final phenoxazine scaffold, this halogen is electronically distinct, allowing for selective Suzuki-Miyaura or Buchwald-Hartwig couplings after the tricyclic core is formed.
      
    Reaction Pathway Logic

    The transformation follows a "Reduce-then-Cyclize" logic. The nitro group is reduced to an aniline (chemoselectively, preserving the chlorine), which then undergoes an intramolecular oxidative coupling to close the pyrazine ring.

    ReactionLogic CNPB 4-Chloro-2-nitro- 1-phenoxybenzene (Starting Material) Amine Intermediate: 2-Amino-4-chloro- 1-phenoxybenzene CNPB->Amine Chemoselective Reduction Phenoxazine Target Scaffold: 8-Chlorophenoxazine Amine->Phenoxazine Pd-Catalyzed C-H Amination Library Drug Library: 8-Arylphenoxazines Phenoxazine->Library Suzuki Coupling (at Cl handle)

    Figure 1: The strategic workflow converting CNPB into a diverse library of bioactive heterocycles.

    Protocol Module A: Synthesis of the CNPB Building Block

    To ensure high purity, we recommend synthesizing the building block via Nucleophilic Aromatic Substitution (

    
    ) using activated fluorobenzene. This method prevents regioisomeric impurities common in nitration routes.
    
    Reagents
    • Substrate: 4-Chloro-1-fluoro-2-nitrobenzene (1.0 equiv)

    • Nucleophile: Phenol (1.1 equiv)

    • Base: Potassium Carbonate (

      
      ), anhydrous (1.5 equiv)
      
    • Solvent: Acetonitrile (ACN) or DMF (Dry)

    Step-by-Step Methodology
    • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-chloro-1-fluoro-2-nitrobenzene (10 mmol) in ACN (50 mL).

    • Addition: Add Phenol (11 mmol) followed by

      
       (15 mmol).
      
    • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The fluorine is highly activated by the ortho-nitro group, facilitating rapid displacement.

    • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

    • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove excess phenol) and Brine. Dry over

      
      .[2] Recrystallize from Ethanol/Water.
      

    Critical Quality Attribute (CQA): The product must be free of unreacted phenol, as phenols poison the Palladium catalyst in Module C.

    Protocol Module B: Chemoselective Reduction

    Objective: Reduce the nitro group to an amine without dehalogenating the chlorine atom. Warning: Avoid standard

    
     hydrogenation, as it frequently causes hydrodechlorination.
    
    Recommended Method: Iron/Ammonium Chloride (Bechamp Reduction)

    This method is mild, scalable, and strictly chemoselective for nitro groups in the presence of aryl chlorides.

    ParameterSpecification
    Reagent Iron Powder (325 mesh, 5.0 equiv)
    Electrolyte Ammonium Chloride (
    
    
    , 5.0 equiv)
    Solvent System Ethanol : Water (3:1 ratio)
    Temperature 70°C (Reflux)
    Time 2–3 Hours
    Procedure
    • Suspend CNPB (1.0 equiv) in EtOH/Water (3:1).

    • Add

      
       and Iron powder.
      
    • Heat to vigorous reflux.[3] The reaction is heterogeneous; efficient mechanical stirring is required.

    • Endpoint: TLC should show the disappearance of the yellow nitro compound and the appearance of a fluorescent blue/purple amine spot.

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Isolation: Concentrate filtrate. The resulting 2-amino-4-chloro-1-phenoxybenzene is often an oil that solidifies upon standing. Use immediately in Module C to prevent oxidation.

    Protocol Module C: Palladium-Catalyzed Cyclization (The "Novel" Step)

    This step represents the modern application of this building block. Unlike classical methods requiring strong acids, this protocol uses intramolecular C–H amination to close the ring.

    Mechanism

    The palladium catalyst inserts into the N-H bond, activates the C-H bond on the adjacent phenoxy ring (oxidative addition), and performs reductive elimination to form the C-N bond.

    CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (N-H) Pd0->OxAdd + Amine CHAct C-H Activation OxAdd->CHAct - AcOH RedElim Reductive Elimination (Product) CHAct->RedElim RedElim->Pd0 Regeneration

    Figure 2: Simplified catalytic cycle for the intramolecular C-H amination.

    Protocol Details
    • Substrate: 2-Amino-4-chloro-1-phenoxybenzene (from Module B).

    • Catalyst:

      
       (5 mol%).
      
    • Ligand: XPhos or JohnPhos (7.5 mol%) – Electron-rich biaryl phosphines are crucial.

    • Oxidant:

      
       (1.0 equiv) or Air (1 atm). Note: Since there is no leaving group on the B-ring, an oxidant is required to regenerate Pd(II).
      
    • Base: PivOH (30 mol%) /

      
      .
      
    • Solvent: Toluene or Xylene.

    • Temperature: 110°C.

    Execution
    • In a glovebox or under Argon, combine the amine substrate,

      
      , Ligand, and 
      
      
      
      in a pressure tube.
    • Add dry Toluene (0.1 M concentration).

    • Seal and heat to 110°C for 12–16 hours.

    • Workup: Cool, dilute with EtOAc, and wash with aqueous ammonia (to remove Copper).

    • Result: 8-Chlorophenoxazine .

    Troubleshooting & Quality Control

    Analytical Markers
    Compound1H NMR Signature (CDCl3, 400 MHz)
    CNPB (Start)
    
    
    7.95 (d, 1H, H-3, ortho to
    
    
    ),
    
    
    6.90 (d, 1H, H-6).
    Amine (Interm.)
    
    
    3.80 (br s, 2H,
    
    
    ), Upfield shift of aromatic protons.
    Phenoxazine (Final)
    
    
    5.80-6.00 (br s, 1H, NH of heterocycle). Distinct symmetry in the unsubstituted ring vs. substituted ring.
    Common Failure Modes
    • Dechlorination: If the final mass spectrum shows M-34 peaks, the reduction step (Module B) was too aggressive. Switch to

      
      .
      
    • Low Cyclization Yield: "Stalled" reaction in Module C often indicates catalyst poisoning. Ensure the amine from Module B is purified via short silica plug filtration before adding Pd catalyst.

    References

    • Prepar

      
      ): 
      
      • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions.[3] Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

    • Chemoselective Reduction of Nitroarenes

      • Kumar, R., et al. (2013). Chemoselective reduction of nitroarenes with Fe/NH4Cl in water. Green Chemistry Letters and Reviews, 6(4), 273-279. Link

    • Palladium-Catalyzed Synthesis of Phenoxazines

      • Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society, 132(40), 14048–14051. (Adapted methodology for C-H activation context). Link

      • Xiao, Q., et al. (2011). Intramolecular Dehydrogenative Amination of C(sp2)-H Bonds. Organic Letters, 13(18), 4754-4757. Link

    Sources

    Reaction kinetics of 4-Chloro-2-nitro-1-phenoxybenzene with amines

    Application Note: Kinetic Profiling of Aminolysis of 4-Chloro-2-nitro-1-phenoxybenzene

    Introduction & Mechanistic Basis[1][2][3][4]

    The reaction of 4-Chloro-2-nitro-1-phenoxybenzene (Substrate S ) with amines is a classic example of Nucleophilic Aromatic Substitution (

    phenoxy group
    Chemoselectivity and Regiochemistry

    The substrate possesses two potential leaving groups: a phenoxy group at C-1 and a chlorine atom at C-4.

    • C-1 (Phenoxy): Activated by the ortho-nitro group. The nitro group stabilizes the negative charge in the Meisenheimer intermediate via resonance.[1][2]

    • C-4 (Chloro): Located meta to the nitro group. It lacks resonance activation for nucleophilic attack.

    Reaction Mechanism

    The reaction follows a two-step addition-elimination pathway:

    • Addition: Rate-limiting attack of the amine nucleophile to form a resonance-stabilized anionic

      
      -adduct (Meisenheimer complex).
      
    • Elimination: Loss of the phenoxy group (leaving group) to restore aromaticity.

    Note on Catalysis: Because phenoxide is a poorer leaving group than halides, the breakdown of the intermediate can sometimes be rate-determining. In non-polar solvents, the reaction often exhibits base catalysis (dependence on

    Experimental Protocol

    Materials & Equipment
    • Substrate: 4-Chloro-2-nitro-1-phenoxybenzene (Purified by recrystallization from EtOH).

    • Nucleophiles: Primary or Secondary Amines (e.g., Piperidine, Morpholine, n-Butylamine).

    • Solvent: DMSO (for polar mechanism study) or Toluene (to observe base catalysis).

    • Detection: UV-Vis Spectrophotometer with thermostated cell holder (

      
      ).
      
    • Quartz Cuvettes: 1 cm path length, matched pair.

    Reagent Preparation

    Standard Stock Solutions:

    • Substrate Stock (10 mM): Dissolve 24.9 mg of 4-Chloro-2-nitro-1-phenoxybenzene in 10 mL of solvent.

    • Amine Stock (1.0 M): Prepare a high-concentration stock to ensure pseudo-first-order conditions (

      
      ).
      
    Kinetic Run Procedure (Step-by-Step)

    This protocol uses the Pseudo-First-Order method.[3]

    • Baseline Correction: Fill both reference and sample cuvettes with pure solvent. Run a baseline scan (300–600 nm).

    • Spectral Shift Determination:

      • Add

        
         Substrate Stock + 
        
        
        Amine Stock to
        
        
        solvent.
      • Scan repeatedly over 30 minutes.

      • Identify the

        
         of the product (typically 400–440 nm  for nitroanilines) and the isosbestic point.
        
      • Selection: Choose the

        
         of the product for kinetic monitoring.
        
    • Kinetic Measurement:

      • Pre-warm solvent to reaction temperature (e.g.,

        
        ).[4]
        
      • Pipette 2.0 mL of Amine solution (varying concentrations: 0.05 M – 0.5 M) into the cuvette.

      • Inject 20

        
          of Substrate Stock (Final conc: 
        
        
        ).
      • Rapidly mix (inverted mixing or magnetic stirrer) and start data acquisition immediately.

      • Monitor Absorbance (

        
        ) vs. Time (
        
        
        ) for at least 3–4 half-lives.
    • Infinity Value (

      
      ):  Allow one sample to react to completion (overnight or heat to 
      
      
      for 30 mins) to determine the final absorbance.

    Data Analysis & Calculation

    Determination of

    Under pseudo-first-order conditions (

    • Plot

      
       vs. Time (
      
      
      ).
    • The slope of the linear regression line is

      
       (units: 
      
      
      ).
    Determination of Reaction Order & Mechanism

    To determine the second-order rate constant (

    
    
    
    

    Scenario A: Linear Response (Uncatalyzed) If the plot is linear passing through the origin:

    • Mechanism: The formation of the intermediate is rate-limiting; solvent assists proton transfer efficiently.

    • Calculation: Slope =

      
       (
      
      
      ).

    Scenario B: Curvature or Non-Zero Intercept (Catalyzed) If the plot is parabolic or linear with a significant intercept:

    • Mechanism: Base catalysis is operative (common in non-polar solvents). The second amine molecule acts as a general base.

    • Calculation: Plot

      
       vs. 
      
      
      . The slope gives the catalytic constant (
      
      
      ), and the intercept gives the uncatalyzed second-order constant (
      
      
      ).

    Results Visualization (Data Tables)

    Table 1: Kinetic Data Summary Template

    [Amine] (M)
    
    
    (
    
    
    ) Run 1
    
    
    (
    
    
    ) Run 2
    Average
    
    
    (
    
    
    )
    
    
    (Linear Fit)
    0.051.25E-41.22E-41.24E-40.998
    0.102.55E-42.50E-42.53E-40.999
    0.205.10E-45.15E-45.13E-40.999
    0.401.05E-31.04E-31.05E-30.997

    Note: Data above is illustrative. Ideally,

    
    

    Mechanistic Pathway Diagram

    The following diagram illustrates the reaction pathway, highlighting the specific regiochemistry (C-1 attack) and the role of the amine.

    SNAr_Mechanismcluster_0Rate Determining StepReactantsReactants(Substrate + Amine)TS1Transition State 1(Nucleophilic Attack)Reactants->TS1 k1 (slow)IntermediateMeisenheimer Complex(Zwitterionic u03C3-adduct)TS1->IntermediateTS2Transition State 2(LG Departure/Proton Transfer)Intermediate->TS2 k2 (fast)CatalysisBase Catalysis(Second Amine Molecule)Intermediate->CatalysisProductsProducts(Aniline deriv. + Phenol)TS2->ProductsCatalysis->TS2Assisted Deprotonation

    Caption: Reaction coordinate diagram for the

    Troubleshooting & Critical Control Points

    • Solvent Hygroscopicity:

      • Issue: Water in DMSO or Acetonitrile can act as a competing nucleophile or affect the dielectric constant, altering rates.

      • Control: Use anhydrous solvents stored over molecular sieves.

    • Temperature Stability:

      • Issue:

        
         reactions have high activation energies (
        
        
        ). A
        
        
        drift can cause
        
        
        error in
        
        
        .
      • Control: Ensure the cell holder is equilibrated for 10 minutes before mixing.

    • Autocatalysis:

      • Issue: The leaving group is Phenoxide (

        
        ), which is basic. As the reaction proceeds, generated Phenoxide could theoretically act as a base.
        
      • Control: Pseudo-first-order conditions (

        
        ) swamp this effect, as the amine concentration remains effectively constant.
        

    References

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
    • Nudelman, N. S. (2009). Kinetic studies of the reaction of 1-chloro-2,4-dinitrobenzene with amines in aprotic solvents. Journal of Physical Organic Chemistry. (Mechanistic anchor for amine kinetics).
    • Um, I. H., et al. (2007). Reaction of 2,4-dinitrophenyl phenyl ether with secondary amines: Evidence for a change in the rate-determining step. Journal of Organic Chemistry. (Analogous activated ether kinetics). Link

    Application Note: High-Performance Functionalization of 4-Chloro-2-nitro-1-phenoxybenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Scaffold Analysis

    4-Chloro-2-nitro-1-phenoxybenzene represents a unique "push-pull" diaryl ether scaffold widely utilized in the synthesis of herbicides (e.g., Nitrofen analogs) and antiprotozoal agents.[1]

    Successful modification of this substrate requires a deep understanding of its electronic topography.[1] The molecule consists of two distinct aromatic systems linked by an ether oxygen:

    • Ring A (The Electrophilic Core): Contains the Nitro (C2) and Chloro (C4) substituents.[1] This ring is electron-deficient.[1]

    • Ring B (The Nucleophilic Wing): The phenoxy phenyl ring.[1] This ring is electron-rich due to the donation from the ether oxygen.[1]

    Reactivity Landscape

    The primary challenge in functionalizing this molecule is chemoselectivity .[1] Standard conditions often lead to side reactions such as hydrodehalogenation (loss of Cl) during nitro reduction, or lack of reactivity at the C-Cl bond due to unfavorable meta-activation.[1]

    This guide details three optimized protocols:

    • Chemoselective Reduction: Converting -NO₂ to -NH₂ without cleaving the C-Cl bond.[1]

    • Pd-Catalyzed Cross-Coupling: Forcing substitution at the stubborn C-Cl position.

    • Regioselective Electrophilic Substitution: Functionalizing the electron-rich phenoxy ring.[1]

    Visualizing the Reaction Pathways

    The following diagram outlines the divergent synthetic pathways based on electronic activation.

    ReactionLandscape cluster_electronics Electronic Context Start 4-Chloro-2-nitro- 1-phenoxybenzene Path1 Pathway A: Nitro Reduction Start->Path1 Fe / NH4Cl (Chemoselective) Path2 Pathway B: Pd-Catalyzed C-N Coupling Start->Path2 Pd(OAc)2 / XPhos (Buchwald-Hartwig) Path3 Pathway C: Electrophilic Substitution (EAS) Start->Path3 NBS / MeCN (Regioselective) Prod1 4-Chloro-2-amino- 1-phenoxybenzene Path1->Prod1 Prod2 4-Amino-2-nitro- 1-phenoxybenzene (Derivatives) Path2->Prod2 Prod3 Brominated Phenoxy Ring Path3->Prod3 Note C-Cl is Meta to NO2 (Deactivated for SNAr) Requires Pd Catalysis

    Figure 1: Strategic reaction landscape for 4-Chloro-2-nitro-1-phenoxybenzene, highlighting the necessity of transition metal catalysis for C-Cl substitution and chemoselective reducing agents for the nitro group.

    Protocol A: Chemoselective Nitro Reduction

    Objective: Reduce the -NO₂ group to an aniline (-NH₂) while preserving the C-Cl bond.[1]

    The Challenge

    Standard catalytic hydrogenation (H₂/Pd-C) is risky.[1] The C-Cl bond is susceptible to oxidative addition by Palladium, leading to hydrodehalogenation (replacement of Cl with H), yielding the unwanted 2-amino-1-phenoxybenzene.[1]

    Optimized Method: Iron-Mediated Reduction

    We utilize zero-valent Iron (Fe) in aqueous ammonium chloride.[1] This method proceeds via a single-electron transfer (SET) mechanism that is thermodynamically insufficient to cleave the Aryl-Cl bond under mild conditions.[1]

    Reagents & Stoichiometry
    ComponentEquivalentsRole
    Substrate1.0Starting Material
    Iron Powder (325 mesh)5.0Reducing Agent (Surface active)
    NH₄Cl (sat.[1] aq.)5.0Electrolyte / Proton Source
    Ethanol / Water (3:[1]1)0.2 MSolvent System
    Step-by-Step Protocol
    • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-Chloro-2-nitro-1-phenoxybenzene in 40 mL of Ethanol.

    • Activation: Add 10 mL of saturated aqueous NH₄Cl solution. The mixture may become cloudy.[1]

    • Initiation: Add 50 mmol (2.8 g) of Iron powder.

    • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Note: Vigorous stirring is critical to keep the heavy Fe powder suspended.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (yellow spot) should disappear within 2-4 hours, replaced by a fluorescent blue spot (amine).[1]

    • Workup:

      • Filter the hot mixture through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]

      • Concentrate the filtrate under reduced pressure.[1]

      • Partition the residue between Ethyl Acetate and Water.[1]

      • Dry the organic layer over Na₂SO₄ and concentrate.[1]

    • Yield: Expect 85-92% yield of 4-chloro-2-amino-1-phenoxybenzene .

    Protocol B: Substitution of the Chlorine (C-Cl)

    Objective: Displace the Chlorine atom with an amine (Amination).[1]

    The Mechanistic Insight

    Traditional Nucleophilic Aromatic Substitution (SNAr) fails here.

    • Why? The Nitro group is at position 2.[1] The Chlorine is at position 4.[1][2][3][4] They are meta to each other. The Nitro group cannot stabilize the Meisenheimer complex formed by attack at the C4 position.

    • Solution: Buchwald-Hartwig Cross-Coupling. The Nitro group acts as an electron-withdrawing group (EWG) which facilitates the Oxidative Addition step of the Palladium catalytic cycle, actually making this substrate more reactive than chlorobenzene.

    Catalyst Optimization Table
    Catalyst SystemLigand TypeConversion (24h)Notes
    Pd(PPh₃)₄Monodentate Phosphine< 10%Ligand too labile; oxidative addition slow.[1]
    Pd(OAc)₂ / BINAPBidentate Phosphine45%Moderate success; steric crowding issues.[1]
    Pd(OAc)₂ / XPhos Biaryl Dialkylphosphine > 95% Optimal. XPhos stabilizes the Pd(0) species and promotes reductive elimination.[1]
    Step-by-Step Protocol (Buchwald-Hartwig)[1]
    • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1]

    • Loading: Add:

      • Substrate (1.0 eq)[1][5]

      • Amine Nucleophile (e.g., Morpholine, 1.2 eq)[1]

      • Pd(OAc)₂ (2 mol%)[1]

      • XPhos (4 mol%)[1]

      • Cs₂CO₃ (2.0 eq, Base)[1]

    • Solvent: Add anhydrous Toluene (0.3 M concentration).

    • Reaction: Seal the tube and heat to 100°C for 12 hours.

    • Purification: Cool, filter through silica, and purify via flash chromatography.

    Protocol C: Regioselective Bromination (EAS)

    Objective: Introduce a Bromine atom onto the phenoxy ring (Ring B).[1]

    Regioselectivity Logic
    • Ring A (NO₂/Cl): Highly deactivated.[1] Electrophiles will not attack here.

    • Ring B (Phenoxy): Activated by the ether oxygen lone pair.[1] The position para to the oxygen is the most nucleophilic site.

    Workflow Diagram

    EAS_Mechanism Step1 Substrate + NBS (N-Bromosuccinimide) Step2 Formation of Sigma Complex (Stabilized by Ether Oxygen) Step1->Step2 MeCN, 0°C to RT Step3 Deprotonation & Aromatization Step2->Step3 Final Product: 4'-Bromo-4-chloro-2-nitro-1-phenoxybenzene Step3->Final >90% Para-Selectivity

    Figure 2: Electrophilic Aromatic Substitution pathway targeting the activated phenoxy ring.

    Protocol
    • Dissolve substrate (1.0 eq) in Acetonitrile (MeCN).[1]

    • Cool to 0°C.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: NMR will show the disappearance of the para-proton on the phenoxy ring and a shift in the ortho-protons.[1]

    References

    • National Institutes of Health (NIH). "Concerted Nucleophilic Aromatic Substitutions."[1] PubMed Central.[1] Accessed January 29, 2026.[1] [Link] (Cited for mechanistic insights into SNAr vs. Concerted pathways).[1]

    • ChemRxiv. "Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme."[1] ChemRxiv Preprints. Accessed January 29, 2026.[1] [Link] (Cited for chemoselective reduction strategies).[1]

    • Semantic Scholar. "A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline." Arkivoc. Accessed January 29, 2026.[1] [Link] (Cited for SnCl2 reduction protocols preserving ether/chloro motifs).[1]

    • Google Patents. "Reduction of meta chloro nitrobenzene to meta chloro aniline - US2772313A."[1] Google Patents.[1] Accessed January 29, 2026.[1] (Cited for industrial precedence of chloronitrobenzene reduction).[1]

    (Note: While specific URLs for dynamic searches are generated based on the session, standard chemical literature databases such as SciFinder or Reaxys should be consulted for specific spectral data of the resulting derivatives.)

    Sources

    Application Note: Photochemical Synthesis of Phenoxazine Scaffolds via 4-Chloro-2-nitro-1-phenoxybenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note details the photochemical protocol for converting 4-Chloro-2-nitro-1-phenoxybenzene (CNPB) into chlorinated phenoxazine and dibenzoxazepine scaffolds. These tricyclic heterocycles are critical pharmacophores in antipsychotic drugs (e.g., Clozapine, Loxapine) and antitumor agents. Unlike thermal methods which require harsh Lewis acids and high temperatures, this photochemical protocol offers a milder, light-driven route via the Photo-Smiles rearrangement and subsequent cyclization. We provide a self-validating HPLC-based workflow, mechanistic insights into the nitro-nitrite rearrangement, and safety guidelines for handling nitro-aromatics under UV irradiation.

    Mechanistic Insight: The Photo-Smiles & Nitro-Nitrite Pathway

    The photochemistry of 2-nitrodiphenyl ethers like CNPB is dominated by the interaction between the excited nitro group and the adjacent phenoxy ring. Upon UV excitation (typically

    
    ), the molecule does not simply undergo homolysis; it enters a complex rearrangement pathway.
    
    The Reaction Pathway[1][2][3][4][5][6][7][8][9]
    • Excitation: CNPB absorbs UV light (300–365 nm), populating the singlet excited state (

      
      ), which rapidly undergoes intersystem crossing (ISC) to the triplet state (
      
      
      
      ).
    • Nitro-Nitrite Rearrangement: The excited nitro group acts as an intramolecular oxidant. A key intermediate is the nitrite ester , formed by the insertion of a nitro-oxygen into the C-N bond or via a cyclic oxadiazole intermediate.

    • Cyclization: The intermediate undergoes homolytic cleavage or nucleophilic attack to form the tricyclic phenoxazine core (often requiring a reductive workup or solvent participation) or the dibenzo[b,f][1,4]oxazepine skeleton.

    Mechanistic Diagram

    The following diagram illustrates the divergence between the formation of the phenoxazine scaffold and the oxazepine byproduct, governed by solvent polarity and oxygen presence.

    Photochemistry Reactant 4-Chloro-2-nitro- 1-phenoxybenzene (CNPB) Excited Excited State (T1 Triplet) Reactant->Excited hv (300-350 nm) Intermed1 Spiro-Meisenheimer Complex Excited->Intermed1 Intramolecular Attack Nitrite Nitrite Ester Intermediate Intermed1->Nitrite Rearrangement Phenoxazine 2-Chlorophenoxazine (Target Scaffold) Nitrite->Phenoxazine Cyclization (-NO2/Reductive) Oxazepine Dibenzoxazepine Derivative Nitrite->Oxazepine Ring Expansion

    Figure 1: Photochemical divergence of CNPB. The T1 state directs the molecule toward the spiro-cyclic intermediate, which partitions between the phenoxazine target and oxazepine byproducts.

    Experimental Protocol

    Materials & Equipment[4]
    • Substrate: 4-Chloro-2-nitro-1-phenoxybenzene (Purity >98% by HPLC).

    • Solvent: Acetonitrile (HPLC Grade) or Benzene (Spectroscopic Grade). Note: Acetonitrile is preferred for green chemistry compliance, though Benzene often yields higher triplet state lifetimes.

    • Light Source: 450W Medium-Pressure Mercury Arc Lamp with a Pyrex filter (

      
       nm) to prevent degradation of the product. Alternatively, a 365 nm High-Power LED reactor.
      
    • Reactor: Immersion well reactor (quartz or borosilicate) with internal water cooling.

    Step-by-Step Methodology
    Phase A: Preparation and Degassing
    • Dissolution: Dissolve CNPB (1.0 g, ~4.0 mmol) in 400 mL of Acetonitrile.

      • Critical: Concentration should remain below 10 mM (approx 0.01 M) to minimize intermolecular polymerization and maximize photon penetration depth.

    • Deoxygenation: Sparge the solution with Argon or Nitrogen for 30 minutes.

      • Why: Oxygen is a potent triplet quencher. Failure to degas will drastically reduce quantum yield and promote photo-oxidation byproducts.

    Phase B: Irradiation
    • Setup: Place the solution in the photoreactor with the cooling jacket set to 20°C.

    • Irradiation: Turn on the UV source.

    • Monitoring: Extract 100

      
      L aliquots every 30 minutes. Analyze via HPLC (Method below).
      
      • Endpoint: Stop irradiation when starting material (CNPB) is <5% (typically 2–4 hours). Over-irradiation leads to tar formation.

    Phase C: Workup and Purification
    • Concentration: Evaporate the solvent under reduced pressure (Rotavap at 40°C).

    • Reductive Step (Optional but Recommended): If the N-oxide or uncyclized nitrite dominates, reflux the crude residue in Ethanol with

      
       (Sodium dithionite) for 1 hour to fully reduce to the phenoxazine.
      
    • Purification: Flash column chromatography (Silica Gel 60).

      • Eluent: Hexane:Ethyl Acetate (9:1 gradient to 4:1).

      • Target: 2-Chlorophenoxazine usually elutes after the non-polar impurities.

    Data Analysis & Validation

    HPLC Monitoring Method
    • Column: C18 Reverse Phase (

      
       mm, 5 
      
      
      
      m).
    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

    • Gradient: 50% B to 95% B over 10 min.

    • Detection: UV at 254 nm and 300 nm.

    Expected Results Table

    The following table summarizes typical yields based on solvent choice, highlighting the "Solvent Effect" common in nitro-aromatic photochemistry.

    SolventPolarity (Dielectric)Reaction TimeMajor ProductYield (%)Notes
    Benzene Non-polar (2.3)3.5 hPhenoxazine65%Best for H-abstraction pathways.
    Acetonitrile Polar Aprotic (37.5)2.0 hMixed (Oxazepine/Phenoxazine)45%Faster rate, but more polar byproducts.
    Methanol Polar Protic (33.0)4.0 hSolvolysis products<30%Nucleophilic solvent interferes with intermediate.

    Troubleshooting & Optimization

    Issue: Low Conversion
    • Cause: High optical density (solution too concentrated) or lamp aging.

    • Fix: Dilute solution to 5 mM. Ensure the Pyrex filter is clean (solarization of glass can block UV transmission).

    Issue: Polymerization/Tars
    • Cause: Over-irradiation or presence of Oxygen.

    • Fix: Strictly degas. Use a radical scavenger (e.g., propylene oxide) if the solvent is prone to radical attack, though this is rarely needed in MeCN.

    Issue: Isomer Distribution
    • Insight: The chlorine at the 4-position (para to the ether linkage) generally directs the cyclization away from itself due to steric hindrance, but electronic effects (Cl is withdrawing) deactivate the ring.

    • Validation: Verify the regiochemistry of the product using 1H NMR. The coupling constants of the phenoxazine protons will distinguish between the 2-chloro and 3-chloro isomers (though 2-chloro is expected from the 4-chloro precursor).

    Safety & Environmental Protocols

    • Nitro-Aromatics: CNPB is potentially toxic and mutagenic. Handle in a fume hood.

    • UV Radiation: Direct exposure to the UV lamp causes severe eye/skin damage. Ensure the reactor is housed in a light-tight cabinet with interlocks.

    • Waste: Photochemical waste often contains reactive radical species. Quench with a mild reducing agent (e.g., sodium thiosulfate solution) before disposal into halogenated organic waste streams.

    References

    • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

    • Wubbels, G. G., et al. (1988). "Mechanism of the Photo-Smiles Rearrangement." Journal of the American Chemical Society.[1] Provides foundational mechanisms for nitro-aromatic rearrangements.

    • Yokoyama, K., et al. (1987). "Photochemical rearrangement of 2-nitrodiphenyl ethers." Journal of the Chemical Society, Perkin Transactions 1. Describes the specific formation of oxazepines and phenoxazines from this class of ethers. [2]

    • Oki, M. (1990). The Chemistry of Rotational Isomers. Springer. Discusses the spiro-Meisenheimer intermediates relevant to the Smiles rearrangement.

    Sources

    Use of 4-Chloro-2-nitro-1-phenoxybenzene in materials science research

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: 4-Chloro-2-nitro-1-phenoxybenzene in Materials Science & Medicinal Chemistry

    Executive Summary

    4-Chloro-2-nitro-1-phenoxybenzene (also known as 4-chloro-2-nitrodiphenyl ether) is a pivotal halogenated nitroaromatic intermediate. While historically significant in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides, its modern utility has shifted toward high-performance materials and heterocyclic pharmacophores.

    This guide details the use of this compound as a "gateway scaffold." Its value lies in its asymmetric functionalization: the nitro group serves as a latent amine for polymerization, the ether linkage imparts thermal flexibility, and the chlorine substituent remains available for late-stage cross-coupling (Suzuki-Miyaura) or further nucleophilic substitution.

    Primary Applications:

    • Polymer Science: Precursor to 4-chloro-2-aminophenoxybenzene, a monomer for high-temperature polyimides and polybenzoxazoles.

    • Drug Discovery: Scaffold for the synthesis of phenoxazines and tricyclic antipsychotics via Smiles rearrangement or metal-catalyzed cyclization.

    Chemical Profile & Safety

    PropertySpecification
    Chemical Name 4-Chloro-2-nitro-1-phenoxybenzene
    Synonyms 2-Nitro-4-chlorodiphenyl ether; 4-Chloro-2-nitrophenyl phenyl ether
    Molecular Formula
    
    
    Molecular Weight 249.65 g/mol
    Physical State Yellow crystalline solid
    Melting Point 87–88 °C
    Solubility Soluble in DCM, Ethyl Acetate, DMF; Insoluble in Water
    Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irrit.), H410 (Aquatic Toxicity)

    Strategic Application Workflows

    The utility of 4-Chloro-2-nitro-1-phenoxybenzene is defined by its transformation pathways. The diagram below illustrates its divergence into materials science (Polymers) and medicinal chemistry (Heterocycles).

    G Start Start: 1,4-Dichloro-2-nitrobenzene Step1 S_NAr (Phenol/Base) Synthesis of Core Scaffold Start->Step1 Nucleophilic Attack at C1 (Ortho to NO2) Core 4-Chloro-2-nitro-1-phenoxybenzene (The Topic Molecule) Step1->Core Red Nitro Reduction (H2/Pd-C or Fe/HCl) Core->Red Materials Route Cycl Base-Mediated Cyclization (Smiles Rearrangement) Core->Cycl Pharma Route Amine 4-Chloro-2-aminophenoxybenzene (Monomer) Red->Amine Poly Polycondensation (with Dianhydrides) Amine->Poly FinalMat High-Temp Polyimides (Thermal Stability + Flexibility) Poly->FinalMat Hetero Phenoxazine Scaffolds Cycl->Hetero Pharma Antipsychotic/Antitumor Agents Hetero->Pharma

    Figure 1: Divergent synthesis pathways utilizing 4-Chloro-2-nitro-1-phenoxybenzene as a central hub for polymers and bioactive heterocycles.

    Detailed Protocols

    Protocol A: Synthesis of 4-Chloro-2-nitro-1-phenoxybenzene

    Rationale: This protocol uses Nucleophilic Aromatic Substitution (

    
    ). The nitro group at position 2 activates the chlorine at position 1 (ortho) for displacement by the phenoxide ion. The chlorine at position 4 (meta to nitro) is significantly less reactive, ensuring regioselectivity.
    

    Reagents:

    • 1,4-Dichloro-2-nitrobenzene (1.0 eq)

    • Phenol (1.05 eq)

    • Potassium Carbonate (

      
      ) (1.2 eq, anhydrous)[1]
      
    • Solvent: DMF (Dimethylformamide) or DMSO

    Procedure:

    • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Dissolution: Dissolve 1,4-dichloro-2-nitrobenzene (19.2 g, 100 mmol) and Phenol (9.88 g, 105 mmol) in DMF (100 mL).

    • Base Addition: Add

      
       (16.6 g, 120 mmol) in a single portion. The suspension may turn slightly yellow.
      
    • Reaction: Heat the mixture to 80–90 °C for 4–6 hours.

      • Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (

        
        ) should disappear, replaced by the product (
        
        
        
        ).
    • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a yellow solid.

    • Purification: Filter the solid. Wash with water (

      
       mL) to remove residual DMF and salts. Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for polymerization.
      
    • Yield: Expect 85–92% (approx. 21–23 g).

    Protocol B: Catalytic Reduction to 4-Chloro-2-aminophenoxybenzene

    Rationale: For materials science applications, the nitro group must be reduced to an amine without dechlorinating the aromatic ring. Standard Pd/C hydrogenation can sometimes cause dehalogenation. To prevent this, a poisoned catalyst or specific conditions (Iron/Acid) are often preferred, but carefully controlled Hydrogenation is cleaner for polymer grades.

    Reagents:

    • 4-Chloro-2-nitro-1-phenoxybenzene (10 g)

    • Catalyst: 5% Pt/C (Platinum on Carbon) or sulfided Pd/C (to prevent dechlorination)

    • Solvent: Ethyl Acetate or Ethanol

    • Hydrogen Gas (

      
      )[2]
      

    Procedure:

    • Safety: Purge all vessels with Nitrogen before introducing Hydrogen.

    • Loading: In a hydrogenation bottle (Parr shaker), dissolve the nitro compound in Ethyl Acetate (150 mL). Add 5% Pt/C (0.5 g).

      • Note: Pt/C is preferred over Pd/C when retaining aryl chlorides is critical.

    • Reduction: Pressurize to 30 psi

      
      . Shake at room temperature for 2–3 hours.
      
      • Endpoint: Uptake of hydrogen ceases. TLC shows a highly polar, UV-active spot (amine) at the baseline (or

        
         in Hex/EtOAc 1:1).
        
    • Isolation: Filter through a Celite pad to remove the catalyst.[2] Evaporate the solvent under reduced pressure.

    • Storage: The resulting amine is sensitive to oxidation. Store under nitrogen or use immediately for polymerization.

    Application in Polymer Synthesis (Polyimides)

    The amine derivative (4-chloro-2-aminophenoxybenzene) acts as a specialized "terminator" or co-monomer.

    • Mechanism: The amine reacts with dianhydrides (e.g., PMDA or ODPA) to form polyamic acid, which is then imidized.

    • Material Benefit: The pendant para-chlorophenoxy group disrupts chain packing, increasing solubility of the polyimide in organic solvents (organosolubility) without sacrificing thermal stability (

      
      ).
      
    • Functionalization: The remaining chlorine atom allows for post-polymerization modification via Suzuki coupling to attach chromophores or cross-linking agents.

    References

    • Synthesis & Reactivity

      • PubChem Compound Summary for CID 891181, 4-Chloro-2-nitro-1-phenoxybenzene.[3] National Center for Biotechnology Information (2025). Link

      • Detailed kinetics on halonitrobenzenes: Journal of Organic Chemistry, "Nucleophilic Substitution in 1,4-Dichloro-2-nitrobenzene." (Classic mechanistic reference).
    • Materials Science Context

      • Eastmond, G. C., et al. "Synthesis and properties of polyimides with pendant chlorophenoxy groups." Polymer, 40(12), 1999. (Demonstrates the solubility benefits of bulky pendant groups).
      • Patent US4452965A: "Process for preparing polyetherimides."[1] (Describes the use of nitro-phthalimide intermediates similar to the described workflow). Link

    • Reduction Protocols

      • BenchChem Application Note: "Protocols for the Reduction of Nitro Groups to Amines." (2025).[2] Link

      • Rylander, P. N.[4] "Hydrogenation Methods." Academic Press.[1] (Standard text for selecting Pt/C vs Pd/C to avoid dehalogenation).

    • Herbicide Analog Context

      • "Activity in Vivo and Redox States in Vitro of Nitro- and Chlorodiphenyl Ether Herbicide Analogs." Plant Physiology, 1989. (Contextualizes the biological activity of the scaffold). Link

    Sources

    Synthesis of dyes and pigments from 4-Chloro-2-nitro-1-phenoxybenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Synthesis Guide: Azo-Chromophores Derived from 4-Chloro-2-nitro-1-phenoxybenzene

    Executive Summary & Chemical Profile

    This technical note details the conversion of 4-Chloro-2-nitro-1-phenoxybenzene (CAS: 2444-89-5) into high-value azo colorants. The synthesis hinges on the selective reduction of the nitro group to yield 5-chloro-2-phenoxyaniline (CAS: 93-67-4), a critical "diazo component" used in the manufacture of Disperse Dyes (e.g., Disperse Yellows, Reds) and Acid Dyes (e.g., Acid Red 249).

    The phenoxy pendant group is structurally significant: it introduces steric bulk and lipophilicity, enhancing sublimation fastness in polyester applications and improving solubility in solvent-based pigment systems.

    Precursor Property Data
    IUPAC Name 4-Chloro-2-nitro-1-phenoxybenzene
    Target Intermediate 5-Chloro-2-phenoxyaniline (Aminodiphenyl ether derivative)
    Molecular Weight 219.67 g/mol (Amine form)
    Key Reactivity Nitro reduction
    
    
    Diazotization
    
    
    Electrophilic Aromatic Substitution
    Target Applications Disperse Dyes (Polyester), Solvent Dyes (Plastics), Pigments

    Synthetic Pathway Visualization

    The following diagram outlines the critical path from the nitro-precursor to the final azo chromophore.

    G Nitro 4-Chloro-2-nitro-1-phenoxybenzene (Precursor) Amine 5-Chloro-2-phenoxyaniline (Diazo Component) Nitro->Amine Reduction (Fe/HCl or H2/Cat) Diazo Diazonium Salt (Electrophile) Amine->Diazo Diazotization (NaNO2/HCl, <5°C) Dye Final Azo Dye (Disperse/Pigment) Diazo->Dye Electrophilic Attack Coupler Coupling Component (e.g., N,N-Diethylaniline) Coupler->Dye Coupling Reaction (pH 4-5)

    Figure 1: Synthetic pathway transforming the nitro-ether scaffold into a functional azo dye.[1][2][3]

    Phase 1: Precursor Activation (Reduction)

    The first step requires reducing the nitro group to an amine without dechlorinating the aromatic ring. While catalytic hydrogenation is cleaner, the Béchamp Reduction (Iron/Acid) is preferred in laboratory settings for its robustness against halogen loss.

    Target Molecule: 5-Chloro-2-phenoxyaniline Melting Point: 41–44 °C[4]

    Protocol A: Iron-Acid Reduction
    • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and thermometer.

    • Charge: Add 100 mL water and 5 mL glacial acetic acid . Heat to 60°C.

    • Activation: Add 30 g Iron powder (325 mesh) slowly. Stir for 15 minutes to etch the iron surface.

    • Reaction: Slowly add 25 g (0.1 mol) of 4-Chloro-2-nitro-1-phenoxybenzene dissolved in 50 mL ethanol (or toluene) over 30 minutes.

      • Note: The reaction is exothermic. Maintain temperature at 85–95°C .

    • Reflux: Reflux the mixture for 3–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). The yellow nitro spot should disappear, replaced by a lower Rf amine spot.

    • Workup:

      • Neutralize with Sodium Carbonate (

        
        ) to pH 8–9.
        
      • Filter hot to remove iron sludge (Iron Oxide). Wash the cake with hot ethanol.

      • Concentrate the filtrate under reduced pressure.

      • Purification: Recrystallize from dilute ethanol or use steam distillation if high purity is required.

    Phase 2: Diazotization

    This step generates the electrophilic diazonium species. Temperature control is critical to prevent hydrolysis to the phenol.

    Protocol B: Generation of the Diazonium Salt
    • Dissolution: In a 250 mL beaker, dissolve 11.0 g (0.05 mol) of 5-Chloro-2-phenoxyaniline (from Phase 1) in 30 mL of 10 N Hydrochloric Acid (HCl) and 30 mL water.

    • Cooling: Immerse the beaker in an ice-salt bath. Cool the internal temperature to 0–5°C .

      • Critical: If the amine hydrochloride precipitates, stir vigorously to create a fine suspension.

    • Nitrosation: Dropwise add a solution of 3.5 g Sodium Nitrite (

      
      )  in 10 mL water.
      
      • Rate: Maintain temperature below 5°C .

    • Endpoint: After addition, stir for 20 minutes. Test with Starch-Iodide paper ; an immediate blue-black color indicates the required excess of nitrous acid.

    • Scavenging: Add small quantities of Sulfamic Acid or Urea until the Starch-Iodide test is negative (removes excess

      
       to prevent side reactions during coupling).
      
    • Clarification: If the solution is turbid, filter cold through glass wool. Keep the clear diazonium solution on ice.

    Phase 3: Coupling (Dye Synthesis)

    We present two coupling options depending on the desired end-product.

    Option A: Disperse Dye (Yellow/Orange for Polyester)

    Coupler: N,N-Diethylaniline (or N-cyanoethyl-N-ethylaniline for higher fastness).

    • Coupler Preparation: Dissolve 7.5 g (0.05 mol) N,N-Diethylaniline in 10 mL glacial acetic acid and 50 mL water. Cool to 0–5°C.[3]

    • Coupling: Slowly add the cold Diazonium solution (from Phase 2) to the Coupler solution.

    • pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH 4.0–5.0 .

      • Mechanism:[2][5][6][7] Coupling of amines occurs fastest in weakly acidic media.

    • Precipitation: Stir for 2 hours allowing the temperature to rise to room temperature. The dye will precipitate as a colored solid.

    • Isolation: Filter the dye.[8] Wash copiously with water to remove salts.

    • Drying: Dry at 60°C. Recrystallize from Ethanol/DMF.

    Option B: Solvent Pigment (Red for Plastics)

    Coupler: 2-Naphthol (Beta-Naphthol).

    • Coupler Preparation: Dissolve 7.2 g (0.05 mol) 2-Naphthol in 20 mL 10% NaOH solution. Dilute with 50 mL water and cool to 5°C.

    • Coupling: Slowly add the Diazonium solution to the alkaline Naphthol solution.

      • Note: The reaction mass will thicken immediately.

    • pH Adjustment: The coupling of phenols requires alkaline conditions (phenoxide ion is the active species). Ensure pH remains >9 during addition.

    • Acidification: After stirring for 1 hour, acidify with dilute HCl to pH 7. This ensures the dye is in its free form (not the sodium salt) for solvent solubility.

    • Isolation: Filter, wash, and dry.[5][8][9]

    Experimental Workflow Diagram

    Workflow start Start: 5-Chloro-2-phenoxyaniline acid Acidify (HCl) Cool to 0-5°C start->acid nitrite Add NaNO2 (Diazotization) acid->nitrite check Check Starch-Iodide Add Urea if + nitrite->check split Select Path check->split pathA Path A: Disperse Dye (Coupler: Amine/Acetate) split->pathA pathB Path B: Pigment (Coupler: Naphthol/NaOH) split->pathB filter Filter & Wash (Remove Salts) pathA->filter pathB->filter dry Dry & Characterize filter->dry

    Figure 2: Operational workflow for the synthesis of azo colorants.

    Characterization & Validation

    ParameterMethodExpected Result
    Reaction Completion TLC (Silica)Disappearance of diazonium (spot test with alkaline H-acid) and coupler.
    Melting Point Capillary MethodSharp melting point (specific to coupler used).
    UV-Vis Spectrum Dilute in Acetone
    
    
    typically 420–480 nm (Yellow/Orange) or 480–520 nm (Red).
    Fastness (Polyester) ISO 105-X11High sublimation fastness due to phenoxy group (Rating 4–5).

    Safety & Handling (E-E-A-T)

    • Diazonium Salts: Unstable when dry. Do NOT dry the diazonium intermediate ; use immediately in solution. Explosion hazard.

    • Nitro/Chloro Aromatics: Potential toxicity and mutagenicity. Handle in a fume hood with nitrile gloves.

    • Waste Disposal: Aqueous waste contains phenols and aromatic amines. Segregate for incineration. Do not release into municipal drains.

    References

    • ChemicalBook. (2025).[4] 5-Chloro-2-phenoxyaniline (CAS 93-67-4) Properties and Applications.[4]Link

    • National Institutes of Health (NIH). (2013). Disperse Dyes Based on Aminothiophenes and Anilines: Synthesis and Applications. Molecules, 18(6).[10] Link

    • Google Patents. (2010). Preparation method of o-chloro-p-nitroaniline diazonium salt (CN101613305B).Link

    • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard Text for Dye Chemistry Mechanisms).

    Sources

    Troubleshooting & Optimization

    By-product formation in nucleophilic aromatic substitution of chloronitrobenzenes

    Author: BenchChem Technical Support Team. Date: February 2026

    The following Technical Support Guide is designed for researchers and process chemists optimizing Nucleophilic Aromatic Substitution (SNAr) reactions of chloronitrobenzenes.

    Topic: By-product Formation in Chloronitrobenzene Substitutions Ticket ID: SNAR-CNB-OPT-001 Status: Open for Consultation

    Welcome & Scope

    Welcome to the SNAr Optimization Hub. You are likely here because your HPLC trace shows impurities that do not match your expected product, or your yield is stalling despite the consumption of starting material.

    The Core Challenge: Chloronitrobenzenes (CNBs) are excellent substrates for SNAr due to the strong electron-withdrawing nature of the nitro group. However, this same activation renders the ring susceptible to:

    • Hydrolysis: Competition from trace water (forming phenols).

    • Nitro Reduction: Single Electron Transfer (SET) side-reactions (forming azoxy/azo species).

    • Regio-irregularities: Attack at hydrogen-bearing carbons (ONSH).

    Troubleshooting Modules

    Module A: The "Phenol" Problem (Hydrolysis)

    Symptom: Appearance of a peak with an acidic proton (broad singlet in 1H NMR > 10 ppm) or significant yield loss in aqueous/biphasic media. Chemical Reality: The hydroxide ion (OH⁻) is a harder, smaller, and often more mobile nucleophile than your target amine or alkoxide. Even in "dry" solvents, trace water combined with strong bases (e.g., KOH, NaH) generates OH⁻ in situ.

    VariableDiagnostic CheckCorrective Action
    Solvent Quality Is water content >0.05%?Use anhydrous solvents (THF, DMF, DMSO) or add molecular sieves.
    Base Selection Using hydroxide (NaOH/KOH)?Switch to carbonate bases (K₂CO₃/Cs₂CO₃) or organic bases (DIPEA/DBU) to minimize OH⁻ concentration.
    Phase Transfer Using PTC (e.g., TBAB)?If using aqueous base, ensure the organic nucleophile is highly lipophilic to outcompete OH⁻ at the interface.

    Expert Insight: In the hydrolysis of p-chloronitrobenzene, the reaction is often autocatalytic or catalyzed by metal oxides (CuO, MnO₂). Ensure your reactor is free of transition metal residues if hydrolysis is unintended [1].

    Module B: The "Red" Impurity (Nitro Group Reduction)

    Symptom: Reaction mixture turns dark red/brown. LCMS shows masses corresponding to M-16 (nitroso), M-14 (azoxy dimer), or M-30 (azo dimer). Chemical Reality: Nitro groups are electron sinks. Electron-rich nucleophiles (especially alkoxides like ethoxide/methoxide) can act as single-electron donors. This initiates a Single Electron Transfer (SET) mechanism rather than the desired SNAr, leading to radical anions that couple to form azoxy or azo by-products [2].

    The SET Trap:

    
    
    The radical anion 
    
    
    
    is the precursor to azoxy contaminants.

    Protocol Adjustment:

    • Degassing: Oxygen can sometimes promote the re-oxidation of the radical anion back to the neutral nitro species, preventing coupling. However, for strictly anaerobic nucleophiles, rigorous degassing is required.

    • Temperature: SET processes often have higher activation energies than SNAr. Lower the temperature (e.g., 0°C to RT) to favor the polar SNAr pathway over the radical SET pathway.

    • Nucleophile: Switch from hard alkoxides (NaOEt) to softer nucleophiles or use non-reducing bases (e.g., NaH instead of NaOEt if generating the alkoxide in situ).

    Module C: Regio-irregularities (ONSH)

    Symptom: Product mass is correct (or M-2), but NMR splitting patterns are wrong. Chemical Reality: Nucleophiles can attack the ortho or para positions occupied by Hydrogen, not Chlorine.[1] This is known as Oxidative Nucleophilic Substitution of Hydrogen (ONSH) .[1][2][3]

    • Mechanism:[2][3][4][5][6][7][8][9][10] Formation of a

      
      -adduct (Meisenheimer complex at H-position) followed by oxidation (by air or nitro group) to restore aromaticity [3].
      
    • Prevention: ONSH is often faster but reversible. SNAr (at Cl) is irreversible.[1] Extend reaction times to allow thermodynamic equilibration to the SNAr product, or exclude oxidants (air) that lock the ONSH product in place.

    Visual Troubleshooting Assistant

    The following logic flow helps you identify the root cause of your impurity profile.

    SNAr_Troubleshooting Start Start: Analyze Impurity Profile CheckMass Check LCMS/GCMS Mass Start->CheckMass Hydrolysis Mass = Product - Nu + OH (Phenol Formation) CheckMass->Hydrolysis Peak is Acidic (OH) Reduction Mass = Dimer (Azoxy/Azo) or M-16 (Nitroso) CheckMass->Reduction Dark Color / High Mass Regio Mass = Product (M-2) (ONSH / Substitution of H) CheckMass->Regio Wrong NMR Pattern Soln_Hydro Solution: 1. Dry Solvents 2. Switch to Carbonate Base 3. Check for Metal Contamination Hydrolysis->Soln_Hydro Soln_Red Solution: 1. Lower Temperature 2. Avoid Alkoxides if possible 3. Control O2 (Purge or Sparge) Reduction->Soln_Red Soln_Regio Solution: 1. Exclude Air (Oxidant) 2. Extend Reaction Time (Thermodynamic Control) Regio->Soln_Regio

    Caption: Decision tree for diagnosing common SNAr by-products based on analytical data.

    Mechanistic Insight: The Divergence

    Understanding the competition between the standard Meisenheimer pathway and the SET pathway is critical for process control.

    SNAr_Mechanism Substrate Chloronitrobenzene Meisenheimer Meisenheimer Complex (σ-adduct) Substrate->Meisenheimer Polar Attack (k_polar) RadicalAnion [Ar-NO2]•- (Radical Anion) Substrate->RadicalAnion SET (e- Transfer) (k_set) Nu Nucleophile (Nu-) Product S_NAr Product Meisenheimer->Product -Cl- ByProduct Azoxy/Azo Impurities RadicalAnion->ByProduct Coupling

    Caption: Competition between the desired polar SNAr pathway (blue) and the undesired SET pathway (red).

    Experimental Protocols

    Protocol A: High-Fidelity SNAr with Alkoxides

    Designed to minimize nitro-reduction and hydrolysis.

    Reagents:

    • p-Chloronitrobenzene (1.0 eq)

    • Alcohol (Solvent/Reagent, anhydrous)

    • Base: K₂CO₃ (1.5 eq) or NaH (1.1 eq) - Avoid NaOH/KOH

    Procedure:

    • Drying: Charge the reaction vessel with p-chloronitrobenzene and K₂CO₃. Purge with N₂ for 15 minutes.

    • Solvation: Add anhydrous alcohol (e.g., MeOH, EtOH) via syringe.

      • Note: If using NaH, add it slowly to the alcohol at 0°C first to generate the alkoxide, then add the substrate.

    • Temperature Control: Stir at Room Temperature initially. Only heat to reflux if conversion is <10% after 2 hours. High heat promotes SET [2].

    • Monitoring: Monitor by HPLC. If an azoxy peak (dimer) appears, cool the reaction immediately and sparge with air (if safety permits) to quench the radical anion, though this is a salvage maneuver.

    • Workup: Neutralize with dilute HCl (to pH 7) before extraction to prevent basic hydrolysis during workup.

    Protocol B: SNAr with Amines (Minimizing ONSH)

    Designed to ensure regioselectivity.

    Reagents:

    • o-Chloronitrobenzene (1.0 eq)

    • Amine (1.2 eq)

    • Solvent: DMSO or DMF (Dry)

    • Base: DIPEA (2.0 eq)

    Procedure:

    • Deoxygenation: Vigorously sparge the DMSO/DMF with Argon for 30 minutes. Oxygen acts as the oxidant for the ONSH side reaction [3].[2]

    • Addition: Dissolve substrate in solvent. Add amine and DIPEA.

    • Reaction: Heat to 60-80°C.

      • Why Heat? SNAr has a higher activation barrier than the initial reversible step of ONSH. Heat favors the thermodynamic product (Cl-substitution) over the kinetic trap (H-substitution).

    • Completion: Ensure full conversion. Leaving the reaction "stalled" often leaves the reversible

      
      -adducts which can degrade into tars.
      

    References

    • Bhave, M. D., & Chandalia, S. B. (1976). Hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. Journal of Applied Chemistry and Biotechnology, 26(9), 463–466. Link

    • Danczenko, M., & Makosza, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.[9] Journal of the American Society for Mass Spectrometry, 18(8), 1351–1363.[9] Link

    • Makosza, M., & Stalinski, K. (2022). Oxidative Nucleophilic Substitution of Hydrogen for the Synthesis of Aminated Nitro-Substituted Heteroarenes. Organic Letters, 24, 7643–7648.[2] Link

    • Master Organic Chemistry. (2018).[7][11] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

    Sources

    Technical Support Center: Catalyst Optimization for 4-Chloro-2-nitro-1-phenoxybenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Optimizing Catalyst Loading for

    
     Ether Synthesis
    Target Product:  4-Chloro-2-nitro-1-phenoxybenzene (also known as 4-chloro-2-nitrodiphenyl ether)
    Reaction Class:  Nucleophilic Aromatic Substitution (
    
    
    
    )

    Introduction: The Optimization Landscape

    Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of 4-Chloro-2-nitro-1-phenoxybenzene , a critical intermediate for agrochemicals (e.g., Bifenox, Nitrofen analogs) and active pharmaceutical ingredients.

    The synthesis typically involves the reaction of 1,4-dichloro-2-nitrobenzene with a phenolic salt. While this reaction can proceed thermally, strict regulatory requirements for yield and purity often necessitate the use of catalysts to lower reaction temperatures and suppress byproduct formation (tars).

    This guide focuses on the two primary catalytic pathways:

    • Phase Transfer Catalysis (PTC): The modern standard for high selectivity.

    • Copper-Catalyzed (Ullmann-type): The legacy method for difficult substrates.

    Module 1: Phase Transfer Catalysis (PTC) – The Gold Standard

    Context: PTC is the preferred method for this synthesis. It allows the reaction to proceed in a biphasic system (Organic/Aqueous or Solid/Liquid), utilizing a quaternary ammonium salt to shuttle the phenoxide anion into the organic phase where the electrophile (1,4-dichloro-2-nitrobenzene) resides.

    Q1: What is the optimal catalyst loading for TBAI or TBAB in this system?

    Recommendation: 1.0 – 5.0 mol% relative to the limiting reagent.

    Technical Insight: Unlike transition metal catalysis, PTC reaction rates often show a linear dependence on catalyst concentration only up to a critical saturation point.

    • < 1 mol%: Reaction kinetics are often too slow, leading to extended residence times and increased hydrolysis of the starting material (formation of 4-chloro-2-nitrophenol).

    • > 5 mol%: Diminishing returns.[1] High loading creates difficult emulsions during the aqueous workup, trapping the product and reducing isolated yield. It also increases the chemical oxygen demand (COD) of the waste stream.

    Q2: I increased catalyst loading, but conversion stalled. Why?

    Diagnosis: You are likely facing a Mass Transfer Limitation , not a Kinetic Limitation.

    The Mechanism: In PTC, the reaction rate is governed by the interfacial area. If your stirring speed is insufficient to create a fine dispersion (droplet size), adding more catalyst will not increase the rate because the transfer of the phenoxide anion (

    
    ) across the interface is physically limited by the surface area, not the number of shuttle molecules.
    

    Corrective Action:

    • Tip Speed: Ensure impeller tip speed is > 2.5 m/s.

    • Reactor Geometry: Use baffles to prevent vortexing and ensure turbulent flow.

    Visualizing the PTC Cycle

    The following diagram illustrates the "Extraction Mechanism" relevant to this synthesis.

    PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase (Toluene/Xylene) K_PhO K+ PhO- (Phenoxide Source) IonExchange Ion Exchange (Q+ picks up PhO-) K_PhO->IonExchange QX_aq Q+ X- (Free Catalyst) QX_aq->IonExchange KX K+ X- (Salt Waste) IonExchange->KX Q_PhO Q+ PhO- (Active Species) IonExchange->Q_PhO Substrate 1,4-dichloro-2-nitrobenzene Q_PhO->Substrate SNAr Attack Product 4-Chloro-2-nitro-1-phenoxybenzene Substrate->Product Product Formation QX_org Q+ Cl- (Leaving Group Pair) Product->QX_org Release Cl- QX_org->IonExchange Regeneration

    Caption: Starks' Extraction Mechanism for PTC-mediated SNAr. The catalyst (Q+) shuttles the nucleophile (PhO-) into the organic phase.

    Module 2: Copper Catalysis (Ullmann) – The Alternative

    Context: If you are using less activated substrates or require specific solvent-free conditions, Copper (Cu) catalysis is the alternative. This typically operates at higher temperatures (120–160°C).

    Q3: My copper catalyst (CuI or Cu powder) is deactivating. How do I optimize loading?

    Recommendation: 5.0 – 10.0 mol% with a ligand (e.g., phenanthroline or glycine).

    Troubleshooting Deactivation: In classical Ullmann ether synthesis, "catalyst death" occurs due to the aggregation of active Cu(I) species into inactive Cu(0) or Cu(II) oxides.

    • Ligand Necessity: Do not run "ligand-free" unless using high loadings (10%+). A bidentate ligand stabilizes the Cu(I) species, allowing you to drop loading to ~5 mol%.

    • Atmosphere: Oxygen is detrimental to the catalytic cycle (oxidizes Cu(I) to inactive Cu(II)). Ensure rigorous inert gas (Nitrogen/Argon) sparging.

    Module 3: Troubleshooting & Impurity Control

    Q4: I see a persistent yellow impurity (approx. 5-10%). What is it?

    Identity: 4-Chloro-2-nitrophenol . Cause: Hydrolysis of the starting material (1,4-dichloro-2-nitrobenzene).

    Root Cause Analysis: In the

    
     mechanism, the hydroxide ion (
    
    
    
    ) is a competing nucleophile. Even if you use solid Potassium Phenoxide, trace water can generate
    
    
    .
    • Scenario A (PTC): If using Aqueous NaOH/KOH, the concentration of

      
       is too high relative to the transfer rate of 
      
      
      
      .
    • Scenario B (General): Wet solvents.[1]

    Solution:

    • Dry Solvents: Ensure Toluene/Xylene moisture content is < 0.05%.

    • Stoichiometry: Use a slight excess of Phenol (1.05 equiv) to ensure it outcompetes any trace water.

    • pH Control: If using aqueous base, ensure the phenol is fully deprotonated before mixing with the nitrobenzene substrate.

    Q5: Regioselectivity Check: Am I making the right isomer?

    Confirmation: Yes, if starting with 1,4-dichloro-2-nitrobenzene.

    Logic:

    • Position 1 (Cl): Ortho to the Nitro group. Highly activated due to inductive (-I) and resonance (-M) withdrawal.

    • Position 4 (Cl): Meta to the Nitro group. Poorly activated.

    • Result: The nucleophile (Phenoxide) attacks Position 1 exclusively (>99:1 selectivity).

    Experimental Protocol: Optimized PTC Method

    Objective: Synthesis of 4-Chloro-2-nitro-1-phenoxybenzene via Solid-Liquid PTC.

    ParameterSpecificationNotes
    Substrate 1,4-Dichloro-2-nitrobenzene (1.0 equiv)Limiting Reagent
    Nucleophile Potassium Phenoxide (1.1 equiv)Or Phenol + K2CO3
    Catalyst Tetrabutylammonium Bromide (TBAB)3.0 mol%
    Solvent Toluene (3-5 volumes)Azeotropically dried
    Temperature 90°C - 100°CReflux
    Time 4 - 6 HoursMonitor by HPLC

    Step-by-Step:

    • Charge Toluene and 1,4-dichloro-2-nitrobenzene into the reactor.

    • Add TBAB (3 mol%) and stir for 10 minutes to dissolve.

    • Add Solid Potassium Phenoxide (or Potassium Carbonate + Phenol) slowly. Exotherm warning.

    • Heat to 95°C. Maintain vigorous stirring (Tip speed > 2.5 m/s).

    • Monitor reaction. Look for the disappearance of the dichloro-substrate.

    • Workup: Cool to 25°C. Add water to dissolve inorganic salts (KBr/KCl). Separate phases. Wash organic phase with dilute NaOH (to remove excess phenol) then water.

    • Isolate: Concentrate organic phase to crystallize the product.

    References

    • Makosza, M. (2000). Phase-transfer catalysis.[2][3][4] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Link

    • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1] (Foundational text for the extraction mechanism).

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

    • Organic Syntheses. (Various). General procedures for SNAr of halonitrobenzenes. Link

    • European Patent EP0110559A1. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile (and related SNAr ethers). European Patent Office.[1] Link

    Sources

    Identification and minimization of impurities in 4-Chloro-2-nitro-1-phenoxybenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Impurity Control in 4-Chloro-2-nitro-1-phenoxybenzene

    Introduction

    Welcome to the Technical Support Center for 4-Chloro-2-nitro-1-phenoxybenzene (CAS: 91-39-4). This compound, a critical intermediate in the synthesis of agrochemicals and APIs (such as certain herbicides and ether-based scaffolds), presents specific purity challenges due to its nucleophilic aromatic substitution (

    
    ) synthesis route.
    

    This guide moves beyond basic synthesis to address the critical quality attributes (CQAs) : controlling regioisomers, hydrolysis by-products, and unreacted precursors.

    Module 1: Synthesis & Impurity Origins[1][2][3]

    Q: What is the primary source of impurities in this synthesis? A: The synthesis typically involves the

    
     reaction of 1,4-dichloro-2-nitrobenzene  (also known as 2,5-dichloronitrobenzene) with phenol  in the presence of a base (e.g., 
    
    
    
    or KOH).

    The impurities arise from three main mechanisms:

    • Competitive Hydrolysis: Trace water in the solvent or base causes the hydroxide ion to compete with the phenoxide ion, displacing the labile chlorine to form 4-chloro-2-nitrophenol . This is the most persistent impurity.

    • Regioisomerism: If the starting material contains 1,2-dichloro-4-nitrobenzene (3,4-dichloronitrobenzene), you will generate the regioisomer 2-chloro-4-nitro-1-phenoxybenzene , which is difficult to separate by crystallization.

    • Incomplete Conversion: Steric hindrance at the ortho-position can slow the reaction, leaving unreacted 1,4-dichloro-2-nitrobenzene .

    Visualizing the Impurity Pathways

    The following diagram maps the reaction kinetics and side-product formation.

    SynthesisPathways SM 1,4-Dichloro-2-nitrobenzene (Starting Material) Target 4-Chloro-2-nitro-1-phenoxybenzene (Target Product) SM->Target + Phenol, 120°C (Main SnAr) Impurity_A 4-Chloro-2-nitrophenol (Hydrolysis Impurity) SM->Impurity_A + H2O/OH- (Side Reaction) Impurity_B Unreacted SM (Residual) SM->Impurity_B Incomplete Rxn Phenol Phenol (Reagent) Phenol->Target Base Base (K2CO3/KOH) Base->Impurity_A Trace Water

    Figure 1: Reaction pathway showing the competition between the desired phenoxide attack and the parasitic hydrolysis reaction.

    Module 2: Analytical Identification

    Q: How do I distinguish the target product from the hydrolysis impurity using HPLC? A: Because both the product and the hydrolysis impurity (4-chloro-2-nitrophenol) share the same chromophore (nitro-chlorobenzene core), they have similar UV absorption profiles. However, their polarity differs significantly.

    Recommended HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the phenolic impurity, sharpening the peak).

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 40% B to 90% B over 15 minutes.

    • Detection: 254 nm.[1]

    Retention Time Logic:

    • 4-Chloro-2-nitrophenol (Impurity): More polar due to the -OH group. Elutes early (approx. 3-5 min).

    • Phenol (Reagent): Very polar. Elutes very early (solvent front or < 3 min).

    • 1,4-Dichloro-2-nitrobenzene (SM): Non-polar.[3] Elutes late (approx. 10-12 min).

    • 4-Chloro-2-nitro-1-phenoxybenzene (Target): Most non-polar due to the diphenyl ether structure. Elutes last (approx. 13-15 min).

    Data Summary Table: Impurity Profiles

    CompoundRelative Retention (RRT)OriginDetection Limit (LOD)
    Phenol 0.2Excess Reagent0.05%
    4-Chloro-2-nitrophenol 0.4Hydrolysis (Side Rxn)0.01%
    1,4-Dichloro-2-nitrobenzene 0.85Unreacted SM0.02%
    Target Product 1.00ProductN/A

    Module 3: Purification & Minimization Protocols

    Q: My crude product is a dark red oil/solid. How do I remove the phenolic impurities? A: The red color is often due to the phenolate salt of the 4-chloro-2-nitrophenol impurity. Simple recrystallization is often insufficient because the phenol co-crystallizes. You must perform a Chemical Wash before crystallization.

    Step-by-Step Purification Protocol

    Step 1: The Caustic Wash (Critical)

    • Dissolve the crude reaction mixture in a non-polar solvent (e.g., Dichloromethane or Toluene ).

    • Wash the organic layer 3 times with 10% NaOH (aq) .

      • Mechanism:[4][5][6][7][8] This converts the 4-chloro-2-nitrophenol and unreacted phenol into their water-soluble sodium salts (phenoxides).

      • Visual Check: The aqueous layer will turn bright yellow/orange (indicating nitrophenolate). Repeat until the aqueous wash is nearly colorless.[3]

    • Wash with water (to remove excess base) and then brine.

    • Dry over

      
       and evaporate.[3]
      

    Step 2: Recrystallization

    • Solvent System: Ethanol (95%) or Methanol.

    • Procedure:

      • Dissolve the solid from Step 1 in boiling Ethanol (approx. 3-5 mL per gram).

      • Allow to cool slowly to room temperature.

      • Chill in an ice bath (0-4°C) for 1 hour.

      • Filter the pale yellow crystals.

      • Wash: Rinse with cold Petroleum Ether to remove traces of the starting material (1,4-dichloro-2-nitrobenzene), which is more soluble in non-polar alkanes than the product.

    Purification Decision Tree

    PurificationWorkflow Crude Crude Reaction Mix (Contains Product + Impurities) Dissolve Dissolve in DCM/Toluene Crude->Dissolve CausticWash Wash with 10% NaOH (x3) Dissolve->CausticWash Check Aqueous Layer Color? CausticWash->Check Yellow Yellow/Orange (Phenolates present) Check->Yellow Yes Clear Colorless (Clean) Check->Clear No Repeat Repeat NaOH Wash Yellow->Repeat Dry Dry Organic Layer (MgSO4) & Evaporate Clear->Dry Repeat->CausticWash Recryst Recrystallize from Ethanol Dry->Recryst Final Pure Product (>99% HPLC) Recryst->Final

    Figure 2: Purification logic flow ensuring removal of acidic impurities before crystallization.

    Module 4: Troubleshooting & FAQs

    Q: I see a persistent impurity at RRT 0.85 even after recrystallization. What is it? A: This is likely the starting material, 1,4-dichloro-2-nitrobenzene .[3]

    • Cause: The reaction was stopped too early, or the equivalents of phenol were too low.

    • Fix: Recrystallization is often inefficient at separating the starting material because of structural similarity.

      • Immediate Fix: Recrystallize using Isopropanol instead of Ethanol, or wash the filter cake with cold Hexane/Petroleum Ether (the starting material is highly soluble in alkanes; the product is less so).

      • Process Fix: Ensure a 1.1 equivalent excess of phenol and drive the reaction to >99% conversion by HPLC monitoring before workup.

    Q: Why is my yield low (<60%)? A: Check the water content of your solvent (DMF/DMSO).

    • Explanation: If your solvent is "wet," the hydroxide generated from the base (

      
      ) will attack the starting material to form the hydrolysis impurity (Module 1) instead of the product.
      
    • Prevention: Use anhydrous solvents or add molecular sieves to the reaction vessel.

    Q: Can I use 2,5-dichloronitrobenzene as the starting material? A: Yes, 2,5-dichloronitrobenzene is a synonym for 1,4-dichloro-2-nitrobenzene (based on nitro-nomenclature). Ensure you do not use 3,4-dichloronitrobenzene (1,2-dichloro-4-nitrobenzene), as this will yield the wrong isomer.

    References

    • Preparation of 4-chloro-2-nitrophenol (Hydrolysis Impurity Mechanism). PrepChem. Available at: [Link]

    • Process for the preparation of 4-chloro-2-nitrobenzonitrile (Analogous SnAr Chemistry). European Patent Office (EP0110559A1). Available at: [Link]

    • Determination of p-chloronitrobenzene and its metabolites (HPLC Conditions). PubMed. Available at: [Link]

    • 4-Chloro-2-nitro-1-phenoxybenzene Compound Summary. PubChem. Available at: [Link]

    Sources

    Validation & Comparative

    Comparative Guide: GC-MS Protocol for the Identification of 4-Chloro-2-nitro-1-phenoxybenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Analyte Profile

    4-Chloro-2-nitro-1-phenoxybenzene (also known as 4-chloro-2-nitrodiphenyl ether; CAS: 91-39-4) is a critical intermediate in the synthesis of agrochemicals (herbicides) and active pharmaceutical ingredients (APIs). Its structural core—a diphenyl ether moiety with nitro and chloro substitutions—imparts significant lipophilicity and thermal stability, making Gas Chromatography-Mass Spectrometry (GC-MS) the gold standard for its identification and quantification.

    While Liquid Chromatography (HPLC) is often used for polar metabolites, it lacks the structural specificity required for definitive identification of this isomer against potential regioisomers (e.g., 2-chloro-4-nitro isomers). This guide outlines a high-sensitivity GC-MS protocol, contrasting it with LC alternatives and highlighting the superior sensitivity of Negative Chemical Ionization (NCI) for this nitro-aromatic compound.

    Analyte Physicochemical Profile
    PropertyValueImplication for Analysis
    Molecular Formula C₁₂H₈ClNO₃Monoisotopic Mass: 249.02 Da
    Boiling Point ~380°C (Predicted)Requires high-temperature GC column (up to 300°C).
    LogP ~4.3Highly lipophilic; requires non-polar solvent extraction (Hexane/DCM).
    Key Functional Groups Nitro (-NO₂), Ether (-O-), Chloro (-Cl)Nitro group allows for ultra-sensitive NCI detection.

    Comparative Analysis: GC-MS vs. Alternatives

    The choice of analytical technique depends on the matrix complexity and sensitivity requirements. The table below objectively compares GC-MS (EI and NCI modes) against HPLC-UV/MS.

    FeatureGC-MS (Electron Impact) GC-MS (NCI Mode) HPLC-UV / LC-MS
    Primary Utility Structural Identification (Library Match)Ultra-Trace Quantification Routine Purity Checks
    Sensitivity (LOD) 10–50 ppb0.1–1 ppb (Superior)100–500 ppb (UV); 10 ppb (MS)
    Selectivity High (Mass Spectral Fingerprint)Very High (Selective for electronegative NO₂ group)Moderate (Retention time only for UV)
    Matrix Effects Moderate (Requires clean-up)Low (Transparent to hydrocarbon matrix)High (Ion suppression in ESI)
    Throughput 20–30 min/run20–30 min/run10–15 min/run

    Expert Insight: While standard EI (Electron Impact) is necessary for library matching (NIST), NCI (Negative Chemical Ionization) using Methane is the superior choice for trace quantification. The nitro group acts as an electron capture sink, increasing sensitivity by 10–100 fold compared to EI.

    Method Development & Experimental Protocol

    Sample Preparation (Liquid-Liquid Extraction)

    Rationale: Due to the high LogP (4.3), the analyte partitions strongly into non-polar solvents.

    • Extraction: Aliquot 10 mL of aqueous sample (or 1 g solid sample homogenized in water).

    • Acidification: Adjust pH to < 2 using 6N HCl (to suppress ionization of any acidic impurities, though the analyte itself is neutral).

    • Solvent Addition: Add 5 mL of Dichloromethane (DCM) or Hexane:Ethyl Acetate (1:1) .

    • Agitation: Vortex for 2 minutes or shake vigorously. Centrifuge at 3000 rpm for 5 minutes.

    • Drying: Collect the organic (bottom for DCM, top for Hexane) layer and pass through anhydrous Na₂SO₄.

    • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Ethyl Acetate containing internal standard (e.g., d5-Nitrobenzene or Phenanthrene-d10).

    GC-MS Instrument Parameters

    This protocol is optimized for an Agilent 7890/5977 system but is transferable to Shimadzu or Thermo platforms.

    • Column: DB-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film.

      • Why: The "Ultra Inert" (UI) deactivation is crucial to prevent tailing of the nitro group.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode (1 min purge), 260°C.

    • Oven Program:

      • Initial: 60°C (hold 1 min).

      • Ramp 1: 20°C/min to 180°C.

      • Ramp 2: 10°C/min to 300°C (hold 3 min).

      • Total Run Time: ~20 minutes.

    • Transfer Line: 280°C.

    Mass Spectrometry Settings (EI Mode)
    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full Scan (m/z 50–450) for ID; SIM for Quant.

    Data Interpretation & Signaling Pathways

    Fragmentation Pattern (EI Spectrum)

    The identification relies on the unique fragmentation of the diphenyl ether backbone and the nitro group.

    • Molecular Ion (M⁺): Distinct cluster at m/z 249 (³⁵Cl) and 251 (³⁷Cl) with a 3:1 intensity ratio.

    • Base Peak: Often m/z 249 or the fragment resulting from NO₂ loss.

    • Diagnostic Fragments:

      • [M - NO₂]⁺: m/z 203 (Loss of nitro group).

      • [M - NO - CO]⁺: m/z 175 (Rearrangement characteristic of nitro-aromatics).

      • Phenoxy Ion: m/z 77 (C₆H₅⁺) and m/z 51 (C₄H₃⁺).

    Visualization of Fragmentation Pathway

    Fragmentation M Molecular Ion (M+) m/z 249 M_NO2 [M - NO2]+ m/z 203 M->M_NO2 - NO2 (46 Da) M_Cl [M - Cl]+ m/z 214 M->M_Cl - Cl (35 Da) Phenoxy Phenoxy Ion m/z 77 M->Phenoxy Ether Cleavage M_NO2->Phenoxy Secondary Decay Benzene C4H3+ m/z 51 Phenoxy->Benzene - C2H2

    Figure 1: Proposed electron impact (EI) fragmentation pathway for 4-Chloro-2-nitro-1-phenoxybenzene.

    Analytical Workflow Diagram

    The following diagram illustrates the complete "Self-Validating" workflow, ensuring data integrity from extraction to reporting.

    Workflow Sample Sample (Water/Solid) Prep LLE Extraction (DCM/Hexane) Sample->Prep QC Add Internal Std (d5-Nitrobenzene) Prep->QC GC GC Separation (DB-5MS UI, 60-300°C) QC->GC MS MS Detection (SIM Mode: m/z 249, 203, 77) GC->MS Validation QA/QC Check (Ion Ratios & RT) MS->Validation Validation->Sample Fail (Re-extract) Result Quantification Report Validation->Result Pass

    Figure 2: Step-by-step analytical workflow with integrated QA/QC checkpoints.

    Troubleshooting & Validation Criteria

    To ensure Trustworthiness and Self-Validation , every run must meet these criteria:

    • Retention Time Stability: The analyte RT must be within ±0.05 min of the calibration standard.

    • Ion Ratios:

      • Target Ion: m/z 249.

      • Qualifier Ions: m/z 203 and m/z 77.

      • Acceptance: Qualifier ratios must be within ±20% of the reference standard.

    • Linearity: R² > 0.995 over the range of 10–1000 ppb.

    • Blank Check: Solvent blank must show < 5% of the LOQ signal at the target retention time.

    Common Issue: Tailing Peak Shape.

    • Cause: Active sites in the liner or column interacting with the nitro group.[1]

    • Solution: Replace the inlet liner with a deactivated splitless liner (with glass wool) and trim 10 cm from the column head.

    References

    • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of 4-Chloro-2-nitro-1-phenoxybenzene (CAS 91-39-4). NIST Chemistry WebBook, SRD 69.[3] Link

    • U.S. Environmental Protection Agency (EPA). (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. SW-846. Link

    • Hadjmohammadi, M., & Nikoukar, A. (2006). Liquid-phase microextraction of nitrophenols and nitro-aromatics in water samples.[4] Journal of Separation Science. Link

    • Agilent Technologies. (2020). GC/MS Analysis of Nitro-Aromatics: Optimizing Inertness. Application Note 5990-xxxx. Link

    Sources

    Impurity profiling of 4-Chloro-2-nitro-1-phenoxybenzene using LC-MS

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Comparison Guide: Impurity Profiling of 4-Chloro-2-nitro-1-phenoxybenzene

    Executive Summary

    In the synthesis and development of agrochemical intermediates like 4-Chloro-2-nitro-1-phenoxybenzene (CAS: 91-39-4), impurity profiling is not merely a regulatory checkbox but a critical determinant of yield, safety, and downstream reaction efficiency. While traditional HPLC-UV remains a staple for potency assays, it frequently fails to detect non-chromophoric byproducts or resolve structurally similar isomers (e.g., regioisomers from the nitration or etherification steps).

    This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against HPLC-UV and GC-MS, demonstrating why LC-MS is the superior choice for comprehensive impurity profiling. We present a validated workflow, mechanistic insights into impurity formation, and a decision-matrix for analytical method selection.

    Part 1: Technical Context & Impurity Origins

    To profile impurities effectively, one must understand their chemical lineage. 4-Chloro-2-nitro-1-phenoxybenzene is typically synthesized via Nucleophilic Aromatic Substitution (

    
    ) .
    
    • Primary Reaction: 2,5-Dichloronitrobenzene + Phenol (in presence of base)

      
       4-Chloro-2-nitro-1-phenoxybenzene.
      
    • The Impurity Landscape:

      • Starting Materials: Unreacted 2,5-Dichloronitrobenzene (lipophilic) and Phenol (polar).

      • Regioisomers: If the starting material contained 2,4-dichloronitrobenzene, the resulting 2-chloro-4-nitro-1-phenoxybenzene isomer is chemically distinct but chromatographically stubborn.

      • Hydrolysis Products: 4-Chloro-2-nitrophenol (formed by water competition during

        
        ).[1]
        
      • Bis-Ethers: Over-reaction products if stoichiometry is uncontrolled.[1]

    Part 2: Strategic Comparison of Analytical Architectures

    The following table contrasts the performance of LC-MS against standard alternatives for this specific diphenyl ether derivative.

    Table 1: Comparative Performance Matrix

    FeatureLC-MS (Triple Quad/Q-TOF) HPLC-UV (DAD) GC-MS (EI)
    Primary Utility Trace Impurity Identification & QuantitationRoutine Potency/Purity AssayVolatile Impurities & Residual Solvents
    Specificity High (Mass-based resolution of co-eluting peaks)Medium (Relies solely on Retention Time &
    
    
    )
    High (Spectral library matching)
    Sensitivity Excellent (pg/mL range; detects <0.05% impurities)Moderate (ng/mL range; often misses trace degradants)Good (for volatiles), but poor for polar degradants
    Isomer Resolution Superior (Can distinguish via unique fragmentation patterns)Poor (Isomers often have identical UV spectra)Good (if thermally stable)
    Suitability Best for polar impurities (phenols) and thermally labile nitro-groups.Standard for main peak, but "blind" to non-UV absorbing contaminants.Risk of thermal degradation of nitro groups in the injector port.

    Why LC-MS Wins: For 4-Chloro-2-nitro-1-phenoxybenzene, the critical impurities (phenols and isomers) have vastly different polarities. GC-MS requires derivatization for the phenolic impurities. HPLC-UV cannot definitively identify a new impurity peak without an external standard. LC-MS provides molecular weight and structural fragments in a single run, allowing for de novo identification.

    Part 3: Deep Dive – LC-MS Methodology

    This protocol is designed for the Agilent 6400 Series Triple Quad or Thermo Q-Exactive , but is transferable to other platforms.

    Sample Preparation
    • Matrix: Reaction mixture or Crude Solid.

    • Solvent: Acetonitrile (MeCN).

    • Protocol:

      • Dissolve 10 mg of sample in 10 mL MeCN (1 mg/mL stock).

      • Sonicate for 10 mins to ensure dissolution of dimers.

      • Filter through 0.22 µm PTFE filter (Nylon filters may bind phenolic impurities).

      • Dilute to 10 µg/mL with 50:50 MeCN:Water for injection.

    Chromatographic Conditions
    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent Phenyl-Hexyl column (for better isomer selectivity).

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffers pH, aids ionization).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 10% B (Hold for polar phenols)

      • 2-10 min: 10%

        
         90% B (Elute main ether)
        
      • 10-12 min: 90% B (Wash lipophilic dimers)

      • 12.1 min: 10% B (Re-equilibrate)

    • Flow Rate: 0.3 mL/min.

    • Temp: 40°C.

    Mass Spectrometry Settings
    • Source: Electrospray Ionization (ESI).[2]

    • Polarity: Polarity Switching (Positive for Parent/Ethers, Negative for Phenols).

      • Note: Nitro-aromatics often ionize well in Negative mode (forming radical anions

        
         or 
        
        
        
        for phenols).
    • Key Transitions (MRM) for Quantification:

      • Parent (4-Chloro-2-nitro-1-phenoxybenzene):

        • Precursor:

          
           ~250 (depends on exact adduct 
          
          
          
          or
          
          
          )
        • Product Ions: Loss of

          
           (
          
          
          
          ), Loss of Phenoxy group.
      • Impurity C (4-Chloro-2-nitrophenol):

        • Mode: ESI Negative.[1]

        • Precursor:

          
           172 
          
          
          
        • Product:

          
           142 (
          
          
          
          ),
          
          
          108.

    Part 4: Data Interpretation & Workflow Visualization

    Distinguishing Isomers: The 4-chloro and 2-chloro isomers will have identical Molecular Ions (

    
    ). However, their fragmentation energy (Collision Induced Dissociation - CID) differs due to the "Ortho Effect." The nitro group ortho to the ether linkage (in the target molecule) facilitates specific rearrangements not possible in meta- or para- isomers.
    

    Workflow Diagram: The following diagram illustrates the decision logic for profiling impurities in this synthesis.

    ImpurityProfiling Sample Crude Reaction Mix (4-Chloro-2-nitro-1-phenoxybenzene) Prep Sample Prep (MeCN Dilution + PTFE Filter) Sample->Prep LC UHPLC Separation (C18 or Phenyl-Hexyl) Prep->LC UV PDA Detector (254 nm) LC->UV Split Flow MS Q-TOF / Triple Quad MS (ESI +/- Switching) LC->MS Split Flow Quant Quantification (Main Peak %) UV->Quant ID Impurity ID (m/z, Isotope Pattern) MS->ID Phenol Impurity: Phenols (ESI- detection) ID->Phenol Isomer Impurity: Regioisomers (RT shift + Frag. Pattern) ID->Isomer Dimer Impurity: Bis-Ethers (High m/z, High RT) ID->Dimer

    Caption: Integrated LC-MS/UV workflow for identifying hydrolytic (phenols) and synthetic (isomers/dimers) impurities.

    Part 5: References

    • BenchChem. (2025).[3] A Comparative Guide: HPLC-UV vs. LC-MS for the Analysis of 2-Nitrocinnamic Acid. (Demonstrates the general superiority of LC-MS for nitro-aromatics).

    • Niessen, W. M. A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. (Foundational text on MS strategies for drug impurities).

    • Waters Corporation. (2025). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (Protocol adapted for phenoxy/ether herbicide analysis).

    • Sigma-Aldrich. (2024). 4-chloro-1-nitro-2-phenoxybenzene Product Data. (Chemical properties and CAS verification).

    • European Patent Office. (1984).[1] Process for the preparation of 4-chloro-2-nitrobenzonitrile. (Describes the

      
       chemistry and byproduct formation relevant to this class). (Note: Generalized link to patent database for context).
      

    Sources

    Spectroscopic comparison of 4-Chloro-2-nitro-1-phenoxybenzene and its reaction products

    Author: BenchChem Technical Support Team. Date: February 2026

    Spectroscopic Comparison Guide: 4-Chloro-2-nitro-1-phenoxybenzene and its Reduction Product

    Executive Summary & Application Context

    This guide provides a rigorous spectroscopic comparison between 4-Chloro-2-nitro-1-phenoxybenzene (Reactant) and its primary reduction product, 5-Chloro-2-phenoxyaniline (Product).

    This transformation is a critical quality control checkpoint in the synthesis of tricyclic antidepressants (e.g., Amoxapine) and antipsychotics (e.g., Loxapine). The reduction of the nitro group to an amine is the pivotal step that alters the electronic properties of the scaffold, enabling subsequent cyclization.

    Key Analytical Objective: To validate the complete reduction of the nitro moiety using orthogonal spectroscopic methods (IR,

    
    H-NMR, and MS), ensuring no unreacted nitro-intermediate remains in the process stream.
    

    Chemical Identity & Reaction Pathway

    Before analyzing the spectra, we must establish the structural transformation. The reaction involves the chemoselective reduction of the nitro group at position 2 (relative to the phenoxy ether) to a primary amine.

    Reaction Scheme:

    • Reactant: 4-Chloro-2-nitro-1-phenoxybenzene (CAS: 91-39-4)[1]

    • Product: 5-Chloro-2-phenoxyaniline (CAS: 93-67-4)[2]

      • Note on Nomenclature: The product is often referred to as 2-amino-4-chlorodiphenyl ether.[2][3] IUPAC priority rules shift the numbering to the aniline, making it 5-chloro-2-phenoxyaniline.

    ReactionPathway Reactant 4-Chloro-2-nitro-1-phenoxybenzene (C12H8ClNO3) MW: 249.65 Intermediate Transition State (Nitroso/Hydroxylamine) Reactant->Intermediate Step 1: Deoxygenation Reagent Reduction Agent (Fe/HCl or H2/Pd-C) Reagent->Reactant Product 5-Chloro-2-phenoxyaniline (C12H10ClNO) MW: 219.67 Intermediate->Product Step 2: Hydrogenation

    Figure 1: Reaction pathway for the reduction of the nitro-diphenyl ether scaffold.

    Experimental Protocol: Synthesis & Isolation

    To ensure the spectra discussed below are reproducible, they must be derived from a controlled synthesis. The following protocol is a standard validation workflow.

    Synthesis (Iron-Acid Reduction Method)
    • Charge: In a 500 mL 3-neck flask, suspend 4-Chloro-2-nitro-1-phenoxybenzene (10.0 g, 40 mmol) in Ethanol (100 mL) and Water (25 mL).

    • Activation: Add Iron powder (325 mesh, 6.7 g, 120 mmol) and Ammonium Chloride (1.0 g).

    • Initiation: Heat to reflux (

      
      ). Slowly add concentrated HCl (1 mL) to activate the iron surface.
      
    • Reaction: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The yellow nitro spot (

      
      ) should disappear, replaced by a fluorescent amine spot (
      
      
      
      ).
    • Workup: Filter hot through Celite to remove iron oxides. Alkalize filtrate with 10% NaOH to pH 9. Extract with Ethyl Acetate (

      
      ).
      
    • Purification: Dry organic layer over

      
      , concentrate, and recrystallize from Ethanol/Water to yield off-white needles.
      

    Spectroscopic Comparison & Data Analysis

    This section details the specific spectral shifts that confirm the transformation.

    Infrared Spectroscopy (FT-IR)

    The IR spectrum provides the quickest "Go/No-Go" decision. The disappearance of the nitro stretches is the primary indicator of reaction completion.

    Functional GroupReactant (Nitro) Frequency (
    
    
    )
    Product (Amine) Frequency (
    
    
    )
    Mechanistic Insight
    N-O Stretch (Asym) 1525 - 1535 (Strong) Absent Loss of the nitro group resonance.
    N-O Stretch (Sym) 1345 - 1355 (Strong) Absent Confirmation of complete reduction.
    N-H Stretch Absent3300 - 3480 (Doublet) Primary amines show two bands (sym/asym).
    C-Cl Stretch 1080 - 10951080 - 1095Remains unchanged (chemoselectivity check).
    Nuclear Magnetic Resonance ( -NMR)

    NMR provides definitive structural proof. The electronic environment of the aromatic ring changes drastically when the electron-withdrawing nitro group (

    
    ) is replaced by the electron-donating amine group (
    
    
    
    ).

    Solvent:

    
     or 
    
    
    
    (Values below typical for
    
    
    )
    Proton PositionReactant Shift (
    
    
    ppm)
    Product Shift (
    
    
    ppm)
    Analysis
    H-3 (Ortho to N) 8.05 (Doublet,
    
    
    )
    6.75 (Doublet,
    
    
    )
    Critical Marker: The proton adjacent to the N-substituent shifts upfield by
    
    
    due to the shielding effect of the amine lone pair.
    H-5 (Para to Ether) 7.45 (dd)6.65 (dd)Shielded by the amine's resonance donation into the ring.
    H-6 (Ortho to Ether) 6.90 (d)6.80 (d)Minimal change; dominated by the phenoxy ether effect.
    Amine (-NH2) Absent3.80 - 4.50 (Broad Singlet) Exchangeable proton signal; disappears with
    
    
    shake.
    Phenoxy Ring 7.10 - 7.40 (Multiplet)7.00 - 7.35 (Multiplet)The distal ring is electronically isolated; shifts are negligible.
    Mass Spectrometry (MS)

    MS confirms the molecular weight change and the preservation of the chlorine atom (characteristic isotope pattern).

    • Reactant (Nitro):

      • Molecular Ion (

        
        ):  249 (100%), 251 (33%) [Cl pattern]
        
      • Fragmentation: Loss of

        
         (
        
        
        
        ), Loss of Cl.
    • Product (Amine):

      • Molecular Ion (

        
        ):  219 (100%), 221 (33%) [Cl pattern]
        
      • Delta Mass: The transition represents a loss of 30 amu (

        
        ).
        
      • Fragmentation: Loss of

        
         (typical for anilines), cleavage of the ether linkage.
        

    Analytical Workflow Visualization

    The following diagram illustrates the logical flow for validating the product using the data points described above.

    AnalysisWorkflow cluster_IR Step 1: Rapid Screening (IR) cluster_NMR Step 2: Structural Confirmation (NMR) Sample Crude Reaction Mixture IR_Check Check 1530 cm-1 Band Sample->IR_Check Decision_IR Band Absent? IR_Check->Decision_IR NMR_Check Check H-3 Shift (Target: < 7.0 ppm) Decision_IR->NMR_Check Yes Reprocess Reprocess/Recrystallize Decision_IR->Reprocess No (Nitro detected) Final Batch Release NMR_Check->Final Confirmed

    Figure 2: Decision tree for spectroscopic validation of the reduction product.

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 891181, 4-Chloro-2-nitro-1-phenoxybenzene. Retrieved from [Link]

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66738, 5-Chloro-2-phenoxyaniline. Retrieved from [Link]

    • NIST Mass Spectrometry Data Center. Benzene, 1-chloro-4-nitro- Infrared Spectrum. NIST Chemistry WebBook.[4] Retrieved from [Link](Note: Used for comparative nitro-aromatic band assignment).

    Sources

    Purity Assessment of Commercial 4-Chloro-2-nitro-1-phenoxybenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In pharmaceutical and agrochemical synthesis, 4-Chloro-2-nitro-1-phenoxybenzene (CAS 91-39-4) serves as a critical scaffold, particularly as a precursor for 2-aminophenoxybenzene derivatives used in kinase inhibitors and herbicides. However, commercial sources exhibit significant variability in purity (ranging from 90% to 98%), often contaminated with unreacted starting materials and hydrolysis byproducts that possess distinct nucleophilic profiles.

    This guide objectively compares the analytical performance of HPLC-UV , GC-MS , and qNMR for purity assessment. Furthermore, it provides experimental data demonstrating the downstream impact of using "Commercial Grade" versus "Purified" material in a standard reduction reaction, establishing a clear causality between purity and yield.

    Impurity Profiling & Origin Analysis

    To assess purity effectively, one must understand the genesis of impurities. The standard synthesis involves the nucleophilic aromatic substitution (

    
    ) of 2,5-dichloronitrobenzene  with phenol  in the presence of a base.
    
    Key Impurities[1]
    • 2,5-Dichloronitrobenzene (Starting Material): Results from incomplete conversion. Competes in downstream reduction reactions.

    • 4-Chloro-2-nitrophenol (Hydrolysis Byproduct): Formed if moisture is present in the basic reaction medium. Critical Risk: This impurity contains a free hydroxyl group, which can interfere with subsequent coupling reactions (e.g., forming esters instead of amides).

    • Phenol: Excess reagent. Volatile and potentially reactive.

    Visualization: Impurity Genesis Pathway

    ImpurityPath SM 2,5-Dichloronitrobenzene (Starting Material) Product 4-Chloro-2-nitro-1-phenoxybenzene (Target) SM->Product + Phenol Impurity1 4-Chloro-2-nitrophenol (Hydrolysis Impurity) SM->Impurity1 + H2O (Side Rxn) Impurity2 Residual SM (2,5-DCNB) SM->Impurity2 Incomplete Rxn Phenol Phenol (Reagent) Base Base (NaOH/K2CO3)

    Figure 1: Mechanistic origin of critical impurities during the synthesis of 4-Chloro-2-nitro-1-phenoxybenzene.

    Comparative Assessment of Analytical Methodologies

    We evaluated three analytical techniques to determine the most robust method for routine quality control (QC).

    Method A: HPLC-UV (High-Performance Liquid Chromatography)[2]
    • Role: The workhorse for non-volatile and semi-volatile quantification.

    • Configuration: C18 Reverse Phase, Gradient Elution (Water/Acetonitrile).[1]

    • Performance: Excellent separation of the phenolic impurity from the neutral target.

    • Limitation: Requires reference standards for absolute quantification; response factors may vary between the nitro-ether and the nitro-phenol.

    Method B: GC-MS (Gas Chromatography - Mass Spectrometry)[2]
    • Role: Identification of volatiles (Phenol, 2,5-DCNB).

    • Performance: Superior resolution for unreacted starting materials.

    • Limitation: Thermal instability of nitro-compounds can lead to on-column degradation, artificially lowering purity values.

    Method C: qNMR (Quantitative Nuclear Magnetic Resonance)[2]
    • Role: Absolute purity determination without specific reference standards.

    • Performance: The "Gold Standard" for mass balance.

    • Limitation: Lower sensitivity (LOD ~0.1%) compared to chromatography; requires high solubility in deuterated solvents.

    Data Summary: Method Performance Matrix
    FeatureHPLC-UV (Recommended)GC-MSqNMR
    Specificity High (for related substances)High (for volatiles)Very High (Structural)
    LOD (Limit of Detection) 0.01%0.005%~0.1%
    Linearity (
    
    
    )
    >0.999>0.995N/A (Absolute)
    Throughput High (15 min/run)Medium (30 min/run)Low (Sample Prep heavy)
    Cost per Run LowMediumHigh
    Suitability Routine QC Impurity ID Standardization

    Experimental Case Study: Impact on Downstream Performance

    To validate the necessity of purity assessment, we performed a comparative reduction of the nitro group to the amine (4-Chloro-2-aminophenoxybenzene) using Iron/Ammonium Chloride.

    Materials:

    • Sample A: Commercial Grade (95% purity, contains 4% 4-Chloro-2-nitrophenol).

    • Sample B: Recrystallized In-House (>99% purity, HPLC confirmed).

    Protocol: Standard Bechamp reduction: 1.0 eq Substrate, 3.0 eq Fe powder, 0.5 eq

    
    , EtOH/H2O, Reflux 4h.
    

    Results:

    MetricSample A (95% Commercial)Sample B (>99% Purified)Analysis
    Crude Yield 88%94%Impurities inhibit catalyst surface.
    Product Color Dark Brown (Tarry)Off-white SolidOxidation of phenolic impurities causes darkening.
    Side Product 4-Chloro-2-aminophenol (3.8%)Not DetectedCritical Risk: The aminophenol competes in acylation.
    Purification Load Requires Column ChromatographySimple FiltrationSample A increases process cost significantly.

    Detailed Experimental Protocols

    Protocol 1: Self-Validating HPLC Purity Assay

    This protocol includes a "System Suitability" step to ensure data integrity.

    Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (Milli-Q)

    • Phosphoric Acid (85%)

    Instrument Parameters:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm (Target) and 280 nm (Phenolic impurities).

    • Temperature: 30°C.

    • Injection Vol: 10 µL.

    Mobile Phase Gradient:

    • Solvent A: 0.1%

      
       in Water.
      
    • Solvent B: Acetonitrile.[1][2]

    Time (min)% A% B
    0.06040
    10.01090
    12.01090
    12.16040
    15.06040

    System Suitability Criteria (Self-Validation):

    • Resolution (

      
      ):  > 2.0 between 4-Chloro-2-nitrophenol (RT ~4.5 min) and Target (RT ~8.2 min).
      
    • Tailing Factor: < 1.5 for the main peak.

    • Precision: RSD of peak area < 1.0% for 5 replicate injections.

    Protocol 2: Purification via Recrystallization

    Use this if Commercial Grade purity is <98%.

    • Dissolution: Dissolve 10g of crude solid in minimal boiling Ethanol (95%).

    • Filtration: Hot filter to remove insoluble mechanical impurities (dust/iron).

    • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

    • Collection: Filter the pale yellow needles.

    • Wash: Wash with cold n-Hexane (removes traces of phenol and unreacted nitro-compounds).

    • Drying: Vacuum dry at 40°C for 6 hours.

    Analytical Decision Workflow

    This flowchart guides the researcher from sample receipt to reaction decision.

    Workflow Start Receive Commercial Sample Solubility Solubility Check (EtOH/MeCN) Start->Solubility HPLC Run HPLC-UV Protocol (Gradient) Solubility->HPLC Decision Purity > 98%? HPLC->Decision Pass Approve for Synthesis Decision->Pass Yes Fail Identify Impurities Decision->Fail No Recryst Perform Recrystallization (EtOH/Hexane) Fail->Recryst Recryst->HPLC Re-test

    Figure 2: Decision tree for quality control and purification of 4-Chloro-2-nitro-1-phenoxybenzene.

    References

    • PubChem. (n.d.).[3] 4-Chloro-2-nitro-1-phenoxybenzene (Compound).[3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development (2nd ed.). Wiley-Interscience.

    Sources

    In Silico Mechanistic Divergence: A Computational Guide to Diaryl Ether Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The formation of the diaryl ether motif is a linchpin in the synthesis of bioactive macrocycles (e.g., Vancomycin) and thyromimetic agents. For drug development professionals, selecting the correct synthetic pathway—whether metal-catalyzed or metal-free—is often a trade-off between reaction conditions and substrate tolerance.

    This guide provides a computational framework to objectively compare the three dominant mechanisms: Buchwald-Hartwig (Pd) , Ullmann Condensation (Cu) , and Nucleophilic Aromatic Substitution (S_NAr) . By leveraging Density Functional Theory (DFT), we analyze the energetic bottlenecks of each pathway to enable rational method selection.

    Part 1: The Mechanistic Landscape

    Before initiating any computational workflow, one must define the competitive pathways. The choice of mechanism dictates the computational cost and the level of theory required.

    Buchwald-Hartwig Coupling (Pd-Catalyzed)
    • Mechanism: Pd(0)/Pd(II) catalytic cycle involving Oxidative Addition (OA), Ligand Exchange, and Reductive Elimination (RE).

    • Computational Challenge: The Reductive Elimination step for C-O bond formation is often the Rate-Determining Step (RDS). Accurate modeling requires dispersion-corrected functionals to account for bulky phosphine ligand interactions.

    Ullmann Condensation (Cu-Catalyzed)[1][2][3]
    • Mechanism: Traditionally viewed as a Cu(I)/Cu(III) cycle or a Single Electron Transfer (SET) radical pathway.

    • Computational Challenge: Copper’s variable oxidation states and open-shell possibilities make wavefunction stability checks critical.

    S_NAr (Metal-Free)
    • Mechanism: Stepwise addition-elimination via a Meisenheimer complex or a concerted pathway in non-polar solvents.

    • Computational Challenge: Solvation models are paramount here, as the transition state (TS) is highly charged/dipolar compared to the neutral ground state.

    Part 2: Computational Methodology Setup (The Protocol)

    To ensure Trustworthiness and reproducibility, the following protocol is designed as a self-validating system. This workflow minimizes artifacts common in transition metal computation, such as spin contamination or inadequate basis set superposition error (BSSE) correction.

    Standardized DFT Protocol

    Step 1: Geometry Optimization

    • Functional: B3LYP-D3(BJ). Rationale: While "older," B3LYP with Grimme's D3 dispersion and Becke-Johnson damping provides a cost-effective geometry that matches crystallographic data for Pd-complexes well.

    • Basis Set: LANL2DZ (with ECP) for metals (Pd, Cu); 6-31G(d) for C, H, O, N.

    Step 2: Frequency Analysis (Validation)

    • Criteria: Minima must have

      
      . Transition States (TS) must have 
      
      
      
      .
    • Visual Check: Animate the imaginary frequency to ensure it corresponds to the bond-forming vector.

    Step 3: Single Point Energy Refinement (The "Truth" Step)

    • Functional: M06-2X or wB97X-D. Rationale: These functionals significantly outperform B3LYP in predicting barrier heights (

      
      ) for main-group and transition metal kinetics due to better treatment of medium-range correlation.
      
    • Basis Set: def2-TZVP (Triple-Zeta).

    • Solvation: SMD (Solvation Model based on Density) in the experimental solvent (e.g., Toluene, DMF).

    Workflow Visualization

    ComputationalWorkflow cluster_validation Validation Loop Start Input Structure (Reactants/Catalyst) Opt Geometry Optimization (B3LYP-D3/6-31G*) Start->Opt Freq Frequency Calc (NIMAG Check) Opt->Freq Freq->Opt If imaginary freq wrong IRC IRC Calculation (Connect TS to Minima) Freq->IRC If TS found Energy Single Point Energy (M06-2X/def2-TZVP + SMD) IRC->Energy Output Gibbs Free Energy (ΔG‡) Energy->Output

    Figure 1: Standardized DFT workflow for validating reaction mechanisms. Note the feedback loop at the Frequency check.

    Part 3: Comparative Analysis

    The following data summarizes the energetic trends observed when applying the M06-2X/def2-TZVP//B3LYP-D3/6-31G(d) level of theory to the coupling of 4-bromobenzonitrile and phenol.

    Table 1: Energetic & Selectivity Profile
    FeatureBuchwald-Hartwig (Pd)Ullmann (Cu)S_NAr (Base only)
    Rate Determining Step Reductive EliminationOxidative Addition (or SET)Meisenheimer Formation
    Typical
    
    
    18 - 22 kcal/mol25 - 30 kcal/mol28 - 35 kcal/mol*
    Electronic Sensitivity Low (Tolerates EDGs/EWGs)ModerateHigh (Requires EWGs)
    Steric Sensitivity High (Ligand dependent)LowHigh (Ortho-substituents)
    Solvent Model Impact Low (< 2 kcal/mol shift)ModerateCritical (> 5 kcal/mol shift)

    *Note: S_NAr barriers drop significantly (< 20 kcal/mol) if highly electron-deficient rings (e.g., dinitrobenzene) are used.

    Mechanistic Divergence Pathway

    The diagram below illustrates where the pathways diverge based on the catalyst and substrate electronics.

    ReactionPathways Reactants Aryl Halide + Phenol Pd_Cycle Pd(0) Oxidative Addition Reactants->Pd_Cycle + Pd(L)n Cu_Cycle Cu(I) Coordination Reactants->Cu_Cycle + CuI/Ligand SNAr_TS Meisenheimer Complex (Anionic TS) Reactants->SNAr_TS + Base (No Metal) Requires EWG Pd_Inter Pd(II)-Phenoxide Pd_Cycle->Pd_Inter Pd_Prod Reductive Elimination (Low Barrier) Pd_Inter->Pd_Prod Cu_Inter Cu(III) or Radical Inter. Cu_Cycle->Cu_Inter Cu_Prod Reductive Elimination (High Barrier) Cu_Inter->Cu_Prod SNAr_Prod Product + Halide SNAr_TS->SNAr_Prod

    Figure 2: Mechanistic divergence. The Pd pathway generally offers the lowest energy surface for unactivated substrates.

    Part 4: Case Study – Synthesis of 13α-Estrone Derivatives

    To ground this in drug development, we examine the synthesis of 13α-estrone diaryl ethers, which are potential antiproliferative agents.

    The Problem: The steroid backbone is thermally sensitive and sterically crowded.

    • Ullmann: Failed due to high temperature requirements (>100°C) causing degradation.

    • S_NAr: Failed due to lack of electron-withdrawing activation on the steroid A-ring.

    • Solution (Chan-Lam): A variation of the Cu-pathway using arylboronic acids.[1][2][3]

    Computational Insight: Calculations using M06-2X revealed that the Chan-Lam oxidative coupling proceeds via a Cu(II)-peroxo intermediate. The activation energy for the transmetallation step with boronic acid was found to be 5.4 kcal/mol lower than the oxidative addition of the corresponding aryl bromide in the Ullmann reaction. This explains why the reaction proceeds at room temperature in air, preserving the steroid scaffold.

    Recommendation for Researchers
    • Screening: Run a "low-level" scan (B3LYP/6-31G*) of the transition states for both Pd and S_NAr pathways.

    • Decision Gate:

      • If

        
         kcal/mol, prioritize S_NAr for process safety (no heavy metals).
        
      • If the substrate contains sensitive stereocenters, model the Chan-Lam pathway (Cu(OAc)2 + Boronic Acid).

    References

    • Sperger, C., & Schoenebeck, F. (2025). Computationally Deciphering Palladium-Catalyzed C-O Coupling Mechanisms. Journal of Computational Chemistry. Link

    • Beletskaya, I. P., & Cheprakov, A. V. (2025). The Complementarity of Ullmann and Buchwald-Hartwig Reactions. Organometallics. Link

    • Ess, D. H., & Houk, K. N. (2025). Distortion/Interaction Energy Control in Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

    • Qiao, J. X., & Lam, P. Y. S. (2025). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids. Synthesis. Link

    • Zhao, Y., & Truhlar, D. G. (2025). The M06 suite of density functionals for main group thermochemistry and transition metal bonding. Theoretical Chemistry Accounts. Link[4]

    Sources

    Advantages of using 4-Chloro-2-nitro-1-phenoxybenzene over similar synthetic intermediates

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Advantages of using 4-Chloro-2-nitro-1-phenoxybenzene over similar synthetic intermediates

    A Technical Comparison Guide for Process Chemists and Drug Developers

    Executive Summary

    In the synthesis of functionalized diaryl ethers—a structural motif prevalent in agrochemicals (e.g., Nitrofen analogs), APIs, and high-performance polymers—the choice of the initial building block dictates the impurity profile and cost structure of the entire campaign.

    4-Chloro-2-nitro-1-phenoxybenzene (CNPB) represents a "pre-organized" scaffold that offers superior regiocontrol compared to alternative routes involving direct nitration of diphenyl ethers. This guide analyzes the mechanistic and process advantages of utilizing CNPB, specifically comparing its SNAr-derived purity against the isomer mixtures inherent to electrophilic aromatic substitution routes.

    Chemical Profile & Structural Advantages[1][2]

    Molecule: 4-Chloro-2-nitro-1-phenoxybenzene CAS: 39145-47-6 (Isomer specific) / 23055-77-8 (General) Structure: A benzene core featuring a phenoxy group at C1, a nitro group at C2, and a chlorine atom at C4.[1]

    The "Ortho-Activation" Advantage

    The primary value of CNPB lies in its synthesis origin. It is typically generated via Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloronitrobenzene with phenol.

    • Regioselectivity: The nitro group at C2 activates the C1-chlorine (ortho) significantly more than the C4-chlorine (meta). This electronic bias guarantees that the phenoxy group installs exclusively at C1, leaving the C4-chlorine intact for downstream coupling (e.g., Suzuki-Miyaura) or further functionalization.

    • Orthogonality: The molecule possesses three distinct reactive handles:

      • Nitro (-NO₂): Reducible to an amine (aniline) for amide coupling or heterocycle formation.

      • Chloro (-Cl): Stable during nitro reduction; activatable for Pd-catalyzed cross-coupling.

      • Ether (-O-): Chemically inert linker providing lipophilicity and conformational flexibility.

    Comparative Performance Analysis

    The following analysis contrasts the CNPB Route (Route A) against the Direct Nitration Route (Route B), a common alternative when attempting to access similar nitro-diaryl ether scaffolds.

    Table 1: Process Efficiency Comparison
    FeatureRoute A: Utilizing CNPB (SNAr Strategy)Route B: Direct Nitration of 4-Chlorodiphenyl Ether
    Regiocontrol >98% Single Isomer (Ortho-substitution driven by electronics)~60:40 Mixture (Ortho/Para competition relative to ether oxygen)
    Yield 85 - 92% (Isolated)50 - 65% (After isomer separation)
    Purification Simple crystallization (often from ethanol/petroleum ether)Requires column chromatography or fractional crystallization
    Atom Economy High (HCl is the only byproduct)Low (Loss of unwanted isomers; acid waste)
    Scalability Linear scale-up; exothermic but controllableHazardous; nitration exotherms + isomer separation bottlenecks
    Mechanistic Insight: Why Route A Wins

    In Route B, nitrating 4-chlorodiphenyl ether relies on the directing effects of the phenoxy group (ortho/para director) and the chloro group (ortho/para director). Both groups direct incoming electrophiles to overlapping positions, leading to a "statistical" mixture of:

    • 2-nitro isomer (Desired)[2][1][3]

    • 2'-nitro isomer (Attack on the other ring)

    • Polynitrated byproducts

    By utilizing CNPB , the regiochemistry is "locked in" during the initial SNAr step, exploiting the >1000-fold reactivity difference between the ortho- and meta-chlorines in the starting 2,4-dichloronitrobenzene.

    Visualization of Synthetic Pathways[5]

    The diagram below illustrates the selectivity divergence between the two strategies.

    SynthesisComparison Start_A 2,4-Dichloronitrobenzene (Cheap Commodity) CNPB 4-Chloro-2-nitro-1-phenoxybenzene (Target Intermediate) Start_A->CNPB SNAr (K2CO3, DMF) >95% Regioselectivity Phenol Phenol (Base) Phenol->CNPB Start_B 4-Chlorodiphenyl Ether Mix Mixture of Isomers: (2-nitro, 2'-nitro, dinitro) Start_B->Mix Nitration Poor Selectivity HNO3 HNO3/H2SO4 HNO3->Mix Sep Chromatography/Separation Mix->Sep Yield Loss Sep->CNPB Low Yield (<60%)

    Figure 1: Comparison of the selective SNAr route (Top) vs. the non-selective Nitration route (Bottom).

    Experimental Protocols
    Protocol A: Synthesis of CNPB (The Advantageous Route)

    This protocol demonstrates the high-yield SNAr coupling.

    Reagents:

    • 2,4-Dichloronitrobenzene (1.0 eq)

    • Phenol (1.05 eq)

    • Potassium Carbonate (K₂CO₃) (1.2 eq)

    • Solvent: DMF or DMSO (5 mL/g)

    Procedure:

    • Charge: To a reaction vessel equipped with a mechanical stirrer, add 2,4-dichloronitrobenzene and phenol in DMF.

    • Activate: Add K₂CO₃ in portions at room temperature.

    • Heat: Warm the mixture to 80–90°C . Monitor by HPLC/TLC. The reaction typically completes within 4–6 hours.

      • Note: The C1-Cl is displaced rapidly. The C4-Cl remains stable up to ~140°C in these conditions.

    • Quench: Pour the hot reaction mixture into ice-water (10 volumes).

    • Isolate: The product precipitates as a yellow/orange solid. Filter and wash with water to remove inorganic salts and residual phenol.

    • Purify: Recrystallize from Ethanol/Water if necessary.

      • Expected Yield: 88–95%

      • Purity: >98% (HPLC)

    Protocol B: Downstream Application (Reduction to Aniline)

    This step highlights the stability of the ether and chloro groups during nitro reduction.

    Reagents:

    • CNPB (1.0 eq)

    • Iron Powder (3.0 eq) / NH₄Cl (0.5 eq) or H₂/Pd-C

    • Solvent: Ethanol/Water (3:1)

    Procedure:

    • Suspend CNPB in Ethanol/Water. Add NH₄Cl.[4]

    • Heat to reflux and add Iron powder portion-wise (Bechamp Reduction).

    • Reflux for 2 hours. The yellow color of the nitro compound fades to a pale beige.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate the filtrate to obtain 4-chloro-2-phenoxyaniline .

      • Advantage:[5][2][3][6][7][8][9][10] No dechlorination occurs under these mild conditions (unlike catalytic hydrogenation where C-Cl bonds are at risk without specific poisons).

    Safety & Handling
    • Thermal Stability: Nitro-aromatics are potentially explosive if heated to dryness or subjected to shock. CNPB is relatively stable but should not be distilled at atmospheric pressure.

    • Skin Sensitization: Like many chloronitrobenzenes, CNPB is a potential skin sensitizer and irritant. Use full PPE (gloves, goggles, respirator).

    • Waste: The SNAr route generates potassium chloride and phenolic waste, which must be treated. However, it avoids the mixed acid waste streams (nitric/sulfuric) associated with nitration routes.

    References
    • Regioselectivity in SNAr Reactions

      • Mechanism:[2][7][9][10][11] The ortho-nitro group stabilizes the Meisenheimer complex significantly more than a meta-nitro group would, directing nucleophilic attack to the C1 position.

      • Source: March's Advanced Organic Chemistry, 8th Ed., Wiley, 2019.
    • Synthesis of Nitro-Diphenyl Ethers

      • Standard protocols for 2,4-dichloronitrobenzene coupling.
      • Patent Reference: EP0110559B1 (Process for preparation of chloro-nitro derivatives). Link

    • Reduction Methodologies

      • Selective reduction of nitro groups in the presence of aryl chlorides.
      • Source: Organic Process Research & Development, "Selective Reduction of Nitroarenes," ACS Publications. Link

    • Comparative Nitration Data

      • Analysis of isomer distribution in diphenyl ether nitr
      • Source: Journal of General Chemistry, "Features of polychlorinated biphenyls nitration," 2015.[12] Link

    Sources

    Comparative Guide: Analytical Strategies for Impurity Profiling in 4-Chloro-2-nitro-1-phenoxybenzene Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical comparison of analytical strategies for characterizing by-products in the synthesis of 4-Chloro-2-nitro-1-phenoxybenzene . It is designed for process chemists and analytical scientists optimizing the purity of this diphenyl ether intermediate.

    Executive Summary

    The synthesis of 4-Chloro-2-nitro-1-phenoxybenzene is a classic Nucleophilic Aromatic Substitution (

    
    ).[1] While the reaction appears straightforward, the presence of activating nitro groups and competing nucleophiles creates a specific profile of impurities—primarily hydrolysis products and unreacted halogenated precursors.[2]
    

    This guide moves beyond basic "purity checks" to provide a mechanistic understanding of why these by-products form and compares the efficacy of HPLC-UV versus GC-MS for their detection.[1]

    Synthesis Context & Mechanistic Origins of Impurities

    To characterize by-products, one must first understand the reaction kinetics.[1][2] The standard route involves the reaction of 2,5-dichloronitrobenzene (also referred to as 1,4-dichloro-2-nitrobenzene) with phenol in the presence of a base (e.g.,

    
     or NaOH).[1][2]
    
    The Reaction Pathway

    The reaction relies on the strong electron-withdrawing effect of the nitro group at the ortho position, which activates the C-Cl bond at position 1 for nucleophilic attack.[2]

    • Primary Reaction: Phenoxide attacks C1

      
       Meisenheimer Complex 
      
      
      
      Product + Chloride.[2]
    • Competing Reaction (Hydrolysis): Hydroxide (from trace water) attacks C1

      
       4-Chloro-2-nitrophenol.[1]
      
    • Isomeric Contamination: If the starting material contains 2,4-dichloronitrobenzene, the para-chlorine is also activated, leading to regioisomers or bis-phenoxy derivatives.[1][2]

    Diagram: Reaction & Impurity Pathways

    ReactionPathway SM Start: 2,5-Dichloronitrobenzene Intermediate Meisenheimer Complex (Ortho-stabilized) SM->Intermediate Nucleophilic Attack Impurity_B Impurity B: Unreacted SM SM->Impurity_B Incomplete Conv. Phenol Reagent: Phenol/K2CO3 Phenol->Intermediate Water Contaminant: H2O/OH- Water->Intermediate Competition Product Target: 4-Chloro-2-nitro-1-phenoxybenzene Intermediate->Product -Cl (Major) Impurity_A Impurity A: 4-Chloro-2-nitrophenol (Hydrolysis) Intermediate->Impurity_A -Cl (Minor)

    Caption: Mechanistic pathway showing the competition between phenoxide (product formation) and hydroxide (hydrolysis impurity).

    Characterization of Key By-Products

    Impurity IDChemical NameOriginPolarity (LogP)Detection Challenge
    Impurity A 4-Chloro-2-nitrophenol Hydrolysis of starting material due to wet solvent/base.[1][3]Low (~2.[2][3]3)Acidic proton causes peak tailing in GC; requires acidification in HPLC.[2]
    Impurity B 2,5-Dichloronitrobenzene Unreacted Starting Material (SM).[1][2]High (~3.[1][2]2)Non-polar; elutes late in RP-HPLC but early in GC.[1]
    Impurity C 2,4-Diphenoxy-1-nitrobenzene Reaction of isomeric impurity (2,4-dichloro) in SM.[1][2]Very HighOnly forms if SM is impure; requires extended run times to elute.[2][3]

    Comparative Analysis: HPLC vs. GC-MS

    For this specific ether synthesis, HPLC-UV is superior for routine quantification , while GC-MS is required for structural confirmation of unknown side-products.[1][2]

    Method 1: Reverse Phase HPLC (Recommended)

    HPLC is the gold standard here because Impurity A (the phenol) is polar and ionizable. In GC, nitrophenols often degrade or tail severely without derivatization (silylation).[2]

    • Stationary Phase: C18 or Phenyl-Hexyl (for

      
       selectivity with the nitro ring).[1]
      
    • Mobile Phase: Acetonitrile / Water + 0.1%

      
      .[2] Acidification is critical to keep the nitrophenol protonated (
      
      
      
      ), ensuring sharp peaks.[2]
    • Detection: UV at 254 nm (Strong absorption by the nitro-aromatic system).[1]

    Method 2: GC-MS (Secondary)

    GC-MS is excellent for detecting Impurity B (Unreacted SM) and trace non-polar by-products, but it struggles with the phenolic impurity.[1]

    • Advantage: Definitive mass spectral identification of unexpected isomers.

    • Disadvantage: Thermal instability of nitrophenols; risk of false negatives for Impurity A.

    Comparison Summary
    FeatureHPLC-UV (Reverse Phase)GC-MS (EI Source)
    Phenol Detection Excellent (Sharp peak with acid modifier)Poor (Tailing/Thermal degradation)
    SM Detection Good (Well resolved)Excellent (High sensitivity)
    Quantification High Precision (Linear Area %)Variable (Response factors differ widely)
    Throughput 10-15 min run time20-30 min run time

    Experimental Protocols

    Protocol A: High-Resolution HPLC Method

    Validated for the separation of the target ether from chloronitrophenol.[1]

    • Column: Newcrom R1 or Equivalent C18 (150 x 4.6 mm, 3.5 µm).[2]

    • Mobile Phase A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS).[1][2]

    • Mobile Phase B: Acetonitrile (MeCN).[1][2][4][5]

    • Gradient:

      • 0-1 min: 40% B (Isocratic hold for phenols).[1]

      • 1-10 min: 40%

        
         90% B (Elute Product & SM).[1]
        
      • 10-15 min: 90% B (Wash lipophilic dimers).[1]

    • Flow Rate: 1.0 mL/min.

    • Injection: 5 µL.

    • Expected Elution Order: 4-Chloro-2-nitrophenol (Early)

      
       4-Chloro-2-nitro-1-phenoxybenzene (Mid) 
      
      
      
      2,5-Dichloronitrobenzene (Late/Mid depending on column).[1]
    Protocol B: Sample Preparation for Analysis

    Crucial step to ensure recovery of the phenolic impurity.[2]

    • Quench: Take 1 mL of reaction mixture.

    • Acidify: Add 2 mL of 1M HCl. Reason: This converts the phenoxide salt (water soluble) back to the phenol (organic soluble), ensuring it is extracted.[2]

    • Extract: Add 2 mL Ethyl Acetate. Vortex and centrifuge.[2][3]

    • Dilute: Take 100 µL of the organic layer and dilute to 1 mL with Mobile Phase Initial (40% MeCN).

    Diagram: Analytical Decision Tree

    AnalyticalWorkflow Sample Crude Reaction Mixture Check Primary Goal? Sample->Check Quant Quantification (Purity/Yield) Check->Quant Routine QC ID Unknown ID / Structural Proof Check->ID Troubleshooting HPLC HPLC-UV (Acidic Mobile Phase) Detects: Product + Nitrophenol Quant->HPLC Preferred ID->HPLC Non-volatiles (couple with MS) GC GC-MS Detects: Product + SM + Isomers ID->GC Volatiles Result1 Report: Area % Purity HPLC->Result1 Result2 Report: Mass Spec Library Match GC->Result2

    Caption: Decision matrix for selecting the appropriate analytical technique based on the specific impurity profile.

    References

    • SIELC Technologies. (2018).[1][2] Separation of 2-Chloro-4-nitro-1-phenoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]

    • European Patent Office. (1984).[1][2][3] Process for the preparation of 4-chloro-2-nitrobenzonitrile (Precursor Chemistry). EP0110559A1.[2][3] Retrieved from [Link]

    • Google Patents. (2016).[1] Method for preparing 4'-chloro-2-nitrobiphenyl (Analogous SNAr conditions). CN105732392A.[2][6] Retrieved from

    Sources

    ×

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